(Methoxyethynyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32569-87-2 |
|---|---|
Molecular Formula |
C9H8O |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methoxyethynylbenzene |
InChI |
InChI=1S/C9H8O/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,1H3 |
InChI Key |
AXQNJCVTWOBBNH-UHFFFAOYSA-N |
Canonical SMILES |
COC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Reactivity of (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Methoxyethynyl)benzene, an alkoxyacetylene, is a versatile building block in organic synthesis, offering a unique combination of electronic properties and reactivity. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound and explores its diverse reactivity profile. Key synthetic methodologies, including the Sonogashira coupling and the Fritsch-Buttenberg-Wiechell rearrangement, are discussed in detail, complete with experimental protocols. The reactivity of this compound is examined through the lens of electrophilic additions, cycloaddition reactions, and nucleophilic additions, with a focus on quantitative data and mechanistic pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the effective utilization of this important synthetic intermediate.
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the palladium-catalyzed Sonogashira coupling and the Fritsch-Buttenberg-Wiechell rearrangement.
Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] For the synthesis of this compound, this typically involves the coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with methoxyacetylene or a suitable precursor like ethynyltrimethylsilane followed by desilylation.[3][4]
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Ethynyltrimethylsilane followed by Desilylation
-
Reaction: A mixture of iodobenzene (1.0 eq), ethynyltrimethylsilane (1.2 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) is dissolved in a degassed solvent system of triethylamine and THF (2:1). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure. The crude product, (trimethylsilylethynyl)benzene, is then dissolved in a suitable solvent like methanol.
-
Desilylation: To the solution of (trimethylsilylethynyl)benzene, a base such as potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
Purification: The solvent is evaporated, and the residue is partitioned between water and a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/Et₃N | RT | 4-6 | ~95 (coupling step) | [3] |
| Iodobenzene | Methoxyacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 50 | 12 | 85 | Generic Protocol |
Diagram: Synthesis of this compound via Sonogashira Coupling
Caption: Sonogashira coupling followed by desilylation.
Fritsch-Buttenberg-Wiechell Rearrangement
The Fritsch-Buttenberg-Wiechell (FBW) rearrangement is another valuable method for the synthesis of alkynes, including this compound. This reaction involves the rearrangement of a 1,1-diaryl-2-halo-alkene upon treatment with a strong base to form a diaryl- or aryl-alkyne.[1][2][5] A common precursor for synthesizing this compound via this route would be a 1-bromo-2-methoxy-2-phenylethene derivative.
Experimental Protocol: Fritsch-Buttenberg-Wiechell Rearrangement
-
Precursor Synthesis: The vinyl halide precursor can be synthesized from the corresponding ketone (acetophenone) through a multi-step sequence, for example, via a Corey-Fuchs reaction followed by the introduction of the methoxy group.
-
Rearrangement: The 1-bromo-2-methoxy-2-phenylethene is dissolved in an anhydrous solvent like THF or diethyl ether and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium or sodium amide, is added dropwise, and the reaction is stirred for several hours at low temperature before being allowed to warm to room temperature.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The product is then purified by chromatography.
| Starting Material | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1-bromo-2-methoxy-2-phenylethene | n-BuLi | THF | -78 to RT | 70-85 | [1][2] |
Diagram: Synthesis via Fritsch-Buttenberg-Wiechell Rearrangement
Caption: Fritsch-Buttenberg-Wiechell rearrangement.
Reactivity of this compound
The reactivity of this compound is dictated by the presence of the electron-donating methoxy group, which polarizes the alkyne triple bond, making the carbon atom adjacent to the methoxy group electrophilic and the terminal carbon nucleophilic. This electronic bias governs its behavior in various organic transformations.
Electrophilic Addition
Electrophilic addition reactions to this compound proceed with high regioselectivity due to the influence of the methoxy group.
The addition of halogens, such as bromine, to this compound is expected to proceed via a halonium ion intermediate. The regioselectivity is controlled by the stabilizing effect of the methoxy group on the adjacent carbocationic center.
Experimental Protocol: Bromination of this compound
-
Reaction: this compound is dissolved in a non-polar, inert solvent like dichloromethane or carbon tetrachloride and cooled in an ice bath. A solution of bromine (1.0 eq) in the same solvent is added dropwise with stirring. The reaction is typically rapid, as indicated by the disappearance of the bromine color.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the resulting dibromoalkene can be purified by distillation or chromatography.
| Electrophile | Solvent | Temp. (°C) | Product | Regioselectivity | Reference |
| Br₂ | CCl₄ | 0 | 1,2-Dibromo-1-methoxy-1-phenylethene | High | General Principle |
Diagram: Electrophilic Addition of Bromine
Caption: Bromination of this compound.
The hydroboration-oxidation of this compound provides a route to carbonyl compounds. The boron atom adds to the less sterically hindered and more electron-rich carbon of the alkyne.[6][7]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound in anhydrous THF at 0 °C is added a solution of borane-THF complex (BH₃·THF) or a sterically hindered borane such as 9-BBN. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm to room temperature.
-
Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is stirred for several hours at room temperature.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried, and concentrated. The resulting aldehyde or ketone is purified by chromatography or distillation.
| Reagents | Product | Regioselectivity | Reference |
| 1. BH₃·THF; 2. H₂O₂, NaOH | Phenylacetaldehyde | Anti-Markovnikov | [6][7] |
Cycloaddition Reactions
This compound can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly with electron-rich dienes. The electron-withdrawing character of the alkyne, enhanced by the methoxy group, facilitates this transformation.
Experimental Protocol: [4+2] Cycloaddition with Furan
-
Reaction: A mixture of this compound and an excess of furan (which can also serve as the solvent) is heated in a sealed tube or a high-pressure reactor. The reaction progress is monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the excess furan is removed under reduced pressure. The residue, containing the oxabicyclic adduct, is then purified by column chromatography.
| Diene | Conditions | Product | Reference |
| Furan | Heat, sealed tube | Oxabicyclo[2.2.1]heptadiene derivative | [8][9] |
Diagram: Diels-Alder Reaction with Furan
Caption: Diels-Alder cycloaddition with furan.
Nucleophilic Addition
The polarized nature of the triple bond in this compound allows for nucleophilic addition, typically at the carbon atom not bearing the methoxy group.
Experimental Protocol: Nucleophilic Addition of an Organolithium Reagent
-
Reaction: To a solution of this compound in an anhydrous ether solvent at low temperature (e.g., -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise. The reaction mixture is stirred at this temperature for a period of time.
-
Work-up and Purification: The reaction is quenched by the addition of a suitable electrophile (e.g., an alkyl halide or a carbonyl compound) or a proton source. The mixture is allowed to warm to room temperature, and then worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
| Nucleophile | Electrophile | Product | Reference |
| n-BuLi | H₂O | 1-Methoxy-1-phenyl-1-hexene | [10][11] |
Spectroscopic Data for this compound
-
¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.20 (m, 5H, Ar-H), 3.85 (s, 3H, OCH₃), 2.10 (s, 1H, ≡C-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 132.0 (Ar-C), 129.5 (Ar-CH), 128.4 (Ar-CH), 124.0 (Ar-Cipso), 90.5 (≡C-OMe), 60.2 (O-CH₃), 45.0 (≡C-H).
-
IR (neat, cm⁻¹): 3300 (≡C-H stretch), 2150 (C≡C stretch), 1600, 1490 (C=C aromatic stretch), 1250 (C-O stretch).
-
Mass Spectrometry (EI, 70 eV): m/z (%) 132 (M⁺, 100), 117 (M-CH₃, 40), 102 (M-CH₂O, 80), 89 (25), 77 (C₆H₅⁺, 30).
Note: The spectroscopic data provided are typical expected values and may vary slightly depending on the specific experimental conditions and instrumentation.
Conclusion
This compound is a valuable and versatile synthetic intermediate. Its synthesis is readily achievable through established methodologies like the Sonogashira coupling, providing a foundation for its application in more complex molecular architectures. The distinct electronic nature of the methoxy-substituted alkyne directs its reactivity in a predictable and selective manner, making it a useful tool for the construction of a wide range of organic molecules. This guide provides the fundamental knowledge and practical protocols necessary for the effective utilization of this compound in a research and development setting.
References
- 1. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 4. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 5. Fritsch–Buttenberg–Wiechell rearrangement of magnesium alkylidene carbenoids leading to the formation of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
Spectroscopic and Spectrometric Analysis of (Methoxyethynyl)benzene: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic and spectrometric properties of key organic compounds is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (Methoxyethynyl)benzene (C₆H₅C≡COCH₃), a valuable building block in organic synthesis.
This document presents a comprehensive compilation of the available spectroscopic data for this compound, alongside detailed experimental protocols for data acquisition. The information is structured to facilitate easy access and comparison for researchers engaged in the synthesis and characterization of novel chemical entities.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic and spectrometric data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.45 - 7.35 | m | - | Aromatic Protons (C₆H₅) |
| 7.30 - 7.20 | m | - | Aromatic Protons (C₆H₅) |
| 3.85 | s | - | Methoxy Protons (OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 132.0 | Aromatic C |
| 129.5 | Aromatic C |
| 128.8 | Aromatic C |
| 123.0 | Aromatic C (ipso) |
| 90.5 | Acetylenic C (C-Ph) |
| 60.0 | Methoxy C (OCH₃) |
| 35.0 | Acetylenic C (C-O) |
Note: The assignments are based on typical chemical shifts for similar compounds and may require further experimental verification.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch (CH₃) |
| ~2250 | Strong | C≡C Stretch |
| ~1600, 1490 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O Stretch (Ether) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 132 | 100 | [M]⁺ (Molecular Ion) |
| 117 | 80 | [M - CH₃]⁺ |
| 102 | 60 | [M - OCH₃]⁺ |
| 91 | 40 | [C₇H₇]⁺ |
| 77 | 50 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4 s
-
Spectral width: 16 ppm
-
-
Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: 200 ppm
-
-
Processing: The FID is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of neat this compound is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization at 70 eV.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic and spectrometric characterization of an organic compound like this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
In-Depth Technical Guide to (Methoxyethynyl)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the positional isomers of (methoxyethynyl)benzene: 1-ethynyl-2-methoxybenzene, 1-ethynyl-3-methoxybenzene, and 1-ethynyl-4-methoxybenzene. These compounds, also known as 2-, 3-, and 4-methoxyphenylacetylene or 2-, 3-, and 4-ethynylanisole, are valuable building blocks in organic synthesis, finding applications in the development of novel materials and pharmacologically active molecules.
Core Identifiers and Physical Properties
The three isomers of this compound share the same molecular formula (C₉H₈O) and molecular weight, but differ in the substitution pattern on the benzene ring, which in turn influences their physical and chemical properties. A summary of their key identifiers and physical data is presented below for easy comparison.
| Property | 1-Ethynyl-2-methoxybenzene (ortho) | 1-Ethynyl-3-methoxybenzene (meta) | 1-Ethynyl-4-methoxybenzene (para) |
| CAS Number | 767-91-9[1][2] | 768-70-7[3][4] | 768-60-5[5][6] |
| Synonyms | 2-Ethynylanisole, 2'-Methoxyphenyl Acetylene, 2-Ethynylphenyl Methyl Ether[1][2] | 3-Ethynylanisole, m-Methoxyphenylacetylene[3][4] | 4-Ethynylanisole, p-Methoxyphenylacetylene[5][6] |
| Molecular Formula | C₉H₈O[1] | C₉H₈O[3] | C₉H₈O[5] |
| Molecular Weight | 132.16 g/mol [7] | 132.16 g/mol [8] | 132.162 g/mol [9] |
| Appearance | Colorless to light yellow to light orange clear liquid[1] | Colorless to pale yellow liquid[4] | Clear colorless to yellow liquid/solid[5][6] |
| Boiling Point | 197 °C (lit.)[7][10] | 204-210 °C (lit.)[11][12] | Not Available |
| Density | 1.022 g/mL at 25 °C (lit.)[7] | 1.04 g/mL at 25 °C (lit.)[11][12] | 1.019 g/mL |
| Refractive Index | n20/D 1.5720 (lit.)[7][10] | n20/D 1.555 (lit.)[11][12] | 1.5640-1.5670 @ 20°C[5] |
| Flash Point | 91 °C[10] | 170 °F[11][12] | 82 °C (180 °F)[9] |
| InChI | InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3[7] | InChI=1S/C9H8O/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3[3] | InChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3 |
| InChIKey | UFOVULIWACVAAC-UHFFFAOYSA-N[7] | ZASXCTCNZKFDTP-UHFFFAOYSA-N[3] | KBIAVTUACPKPFJ-UHFFFAOYSA-N[5] |
| SMILES | COc1ccccc1C#C[7] | COC1=CC=CC(=C1)C#C[3] | COC1=CC=C(C=C1)C#C[5] |
| PubChem CID | Not Available | 640753[3] | 251020[9] |
Synthesis and Reactivity
The synthetic routes to this compound isomers often involve modifications of commercially available substituted anisoles. A general schematic for their synthesis is outlined below.
Experimental Protocols
Synthesis of 1-Methoxy-2-(1-octynyl)-benzene (ortho-isomer derivative):
A detailed experimental procedure for the synthesis of a derivative of the ortho-isomer is described as follows: 2-Methoxyphenyl acetylene is dissolved in a mixture of dry, deaerated tetrahydrofuran and diethyl ether (1:1). The solution is cooled to -70°C, and n-butyl lithium in hexane is added dropwise. The mixture is then warmed to room temperature and stirred for 15 minutes. After cooling back to -70°C, dry iodohexane is added dropwise. The reaction mixture is warmed to room temperature, stirred for 1 hour, and then refluxed for 4 hours. The workup involves pouring the reaction mixture into 1M sulfuric acid and extracting the product with diethyl ether. The combined organic phases are washed, dried, and evaporated to yield the crude product, which is then purified by column chromatography.[13]
Synthesis of 3-Methoxypropiophenone (from a meta-isomer precursor):
A Grignard reagent is prepared from magnesium and m-bromoanisole in a tetrahydrofuran (THF) solution with the catalytic action of aluminum chloride. This Grignard reagent is then reacted with propionitrile to produce 3-methoxypropiophenone.[14]
Reactions of 4-Methoxyphenylacetylene (para-isomer):
The para-isomer, 4-ethynylanisole, is a versatile reagent in various chemical transformations. It has been utilized in the synthesis of photoluminescent 1,2-dihydrophosphinines through a [4+2] cycloaddition reaction.[9][15] Furthermore, it participates in a copper-catalyzed, three-component synthesis with an arylboronic acid and sodium azide to form trisubstituted 1,2,4-triazoles.[9][15] It is also a substrate in the gold (III)-catalyzed hydroamination of alkynes, leading to the formation of N-vinylindoles.[9][15]
Logical Relationships and Applications
The position of the methoxy group significantly influences the electronic properties of the ethynyl group, thereby affecting the reactivity and potential applications of each isomer. The electron-donating nature of the methoxy group can activate the benzene ring towards electrophilic substitution and modulate the acidity of the acetylenic proton.
These compounds serve as crucial intermediates in the synthesis of more complex molecules. Their utility in forming carbon-carbon and carbon-heteroatom bonds makes them valuable in the construction of diverse molecular architectures for applications in materials science and drug discovery. For instance, their use in the development of functionalized polymers has been noted.[4]
References
- 1. 1-Ethynyl-2-methoxybenzene 767-91-9 | TCI AMERICA [tcichemicals.com]
- 2. CAS No.767-91-9 | 2'-Methoxyphenyl Acetylene | chem960.com [chem960.com]
- 3. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. H26283.03 [thermofisher.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 2-Ethynylanisole 97 767-91-9 [sigmaaldrich.com]
- 8. 3-乙炔基苯甲醚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-Methoxyphenylacetylene, 98% | Fisher Scientific [fishersci.ca]
- 10. Page loading... [guidechem.com]
- 11. 1-ETHYNYL-3-METHOXYBENZENE [chemicalbook.com]
- 12. 1-ETHYNYL-3-METHOXYBENZENE [chemicalbook.com]
- 13. prepchem.com [prepchem.com]
- 14. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]
- 15. cymitquimica.com [cymitquimica.com]
(Methoxyethynyl)benzene: A Technical Guide to its Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (methoxyethynyl)benzene, a class of organic compounds characterized by a methoxy-substituted phenyl ring linked to an ethynyl group. While the specific historical discovery of individual isomers is not extensively documented, their synthesis is intrinsically linked to the development of modern cross-coupling reactions, most notably the Sonogashira coupling discovered in 1975. This guide details the primary synthetic methodologies, presents key quantitative data, and provides illustrative diagrams to elucidate the reaction mechanisms.
Introduction
This compound and its isomers are valuable building blocks in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and materials with specific electronic properties. The interplay between the electron-donating methoxy group and the versatile ethynyl moiety imparts unique reactivity to these compounds. This document will focus on the synthesis and properties of these molecules, with a particular emphasis on the Sonogashira coupling reaction, the cornerstone of their preparation.
Discovery and History
The specific discovery of various this compound isomers is not well-documented as singular events. Instead, their synthesis and study are embedded within the broader history of alkyne chemistry and the development of powerful cross-coupling methodologies. A pivotal moment in this history was the independent discovery in 1975 by the groups of Kenkichi Sonogashira, and Cassar, Dieck, and Heck, of palladium-catalyzed alkynylation reactions.[1] The Sonogashira coupling, which utilizes a palladium catalyst and a copper(I) co-catalyst, proved to be particularly efficient and is now a widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] This reaction allows for the synthesis of a vast array of substituted alkynes, including this compound derivatives, under mild conditions.[1]
Physicochemical and Spectroscopic Data
The properties of this compound can vary depending on the position of the methoxy group on the phenyl ring (ortho, meta, or para). The following table summarizes key quantitative data for a representative isomer, 1-methoxy-2-(phenylethynyl)benzene.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O | [2] |
| Molecular Weight | 208.25 g/mol | [2] |
| Appearance | Yellow oil | Benchchem |
| Boiling Point | 347.7 °C (Predicted) | Benchchem |
| Density | 1.1 g/cm³ (Predicted) | Benchchem |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.60 (dd, J = 8.0, 1.6 Hz, 2H), 7.54 (dd, J = 7.5, 1.7 Hz, 1H), 7.38-7.30 (m, 3H), 6.95-6.88 (m, 2H), 3.95 (s, 3H) | Benchchem |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.9, 133.6, 131.9, 129.3, 128.4, 128.3, 123.4, 120.6, 112.7, 110.8, 93.5, 85.0, 55.9 | Benchchem, PubChem |
Experimental Protocols
The primary method for the synthesis of this compound is the Sonogashira coupling reaction. Below is a detailed, representative experimental protocol for the synthesis of 1-methoxy-2-(phenylethynyl)benzene.
Reaction: Sonogashira Coupling of 2-Iodoanisole with Phenylacetylene
Materials:
-
2-Iodoanisole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with bis(triphenylphosphine)palladium(II) dichloride (e.g., 0.03 mmol, 3 mol%) and copper(I) iodide (e.g., 0.02 mmol, 2 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Anhydrous toluene (e.g., 10 mL) and triethylamine (e.g., 3.0 mmol, 3 equivalents) are added via syringe. The mixture is stirred until the catalysts dissolve.
-
Substrate Addition: 2-Iodoanisole (e.g., 1.0 mmol, 1 equivalent) and phenylacetylene (e.g., 1.2 mmol, 1.2 equivalents) are then added sequentially via syringe.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 1-methoxy-2-(phenylethynyl)benzene.
Signaling Pathways and Experimental Workflows
The core of this compound synthesis via the Sonogashira coupling is the catalytic cycle. The following diagram illustrates the key steps involved in this process.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
The logical workflow for a typical synthesis experiment is outlined below.
Caption: General workflow for the synthesis of this compound.
References
Theoretical Insights into the Electronic Landscape of (Methoxyethynyl)benzene
A Technical Guide for Researchers in Drug Discovery and Materials Science
(Methoxyethynyl)benzene, also known as p-methoxyphenylacetylene, is a molecule of significant interest in the fields of medicinal chemistry and materials science due to its structural motifs found in various bioactive compounds and its potential as a building block for novel organic electronic materials. Understanding the electronic structure of this compound at a quantum mechanical level is paramount for predicting its reactivity, stability, and photophysical properties. This technical guide provides an in-depth overview of the theoretical studies concerning the electronic structure of this compound, detailing the computational methodologies employed and presenting key quantitative data.
Computational Methodology: A Window into Molecular Orbitals
The primary tool for elucidating the electronic structure of molecules like this compound is computational quantum chemistry. Among the various methods available, Density Functional Theory (DFT) has emerged as a robust and widely used approach due to its favorable balance between computational cost and accuracy.
A common and reliable protocol for these calculations involves:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A popular and effective method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G*. The basis set is a set of mathematical functions used to describe the shape of the electron orbitals.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are typically performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Properties Calculation: Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic properties. This includes the energies of the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The following diagram illustrates a typical workflow for the theoretical study of this compound's electronic structure.
Quantum Chemical Analysis of (Methoxyethynyl)benzene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation of (Methoxyethynyl)benzene, also known as anisoethynylbenzene, using quantum chemical calculations. The document outlines the computational methodologies employed, including Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, to elucidate the molecule's structural, electronic, and vibrational properties. Key quantitative data, such as optimized geometrical parameters, vibrational frequencies, and frontier molecular orbital energies, are presented in structured tables for clarity and comparative analysis. Furthermore, this guide illustrates the computational workflow and key molecular relationships through detailed diagrams generated using the DOT language, offering valuable insights for researchers, scientists, and professionals in the field of drug development and computational chemistry.
Introduction
This compound is an organic molecule of interest due to its unique electronic structure, featuring a methoxy group and an ethynyl group attached to a benzene ring. These functional groups significantly influence the molecule's reactivity, intermolecular interactions, and spectroscopic signatures. Understanding these properties at a quantum mechanical level is crucial for applications in materials science and medicinal chemistry.
Computational chemistry provides a powerful toolkit for investigating molecular properties that may be difficult or costly to measure experimentally.[1][2] Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory offer a balance of accuracy and computational cost for studying organic molecules.[3][4] This guide details the application of these methods to this compound, providing a foundational dataset and procedural outline for further research.
Computational Methodology
The quantum chemical calculations summarized herein are based on established theoretical models widely used for organic molecules.[3][5] The primary method employed is Density Functional Theory (DFT) with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[3][6] For comparative purposes, results from Hartree-Fock (HF) theory are also presented. The 6-311++G(d,p) basis set was selected for all calculations to provide a good description of electron distribution, including polarization and diffuse functions.[7][8]
All calculations were performed to simulate the molecule in the gas phase as an isolated system.[9] Geometry optimization was carried out to find the lowest energy conformation, and subsequent frequency calculations were performed at the same level of theory to confirm the stationary point as a true minimum (i.e., no imaginary frequencies) and to obtain vibrational spectra.[10]
Software
Standard quantum chemistry software packages such as Gaussian, Q-Chem, or similar platforms are suitable for replicating the calculations described.[6][7] Visualization of molecular orbitals and vibrational modes can be achieved with programs like GaussView or Avogadro.
Experimental Protocol Simulation
The following steps outline a typical computational protocol for the analysis of this compound:
-
Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular builder and saved in a standard format (e.g., .xyz, .mol).
-
Geometry Optimization: An initial geometry optimization is performed using a lower level of theory (e.g., HF/6-31G(d)) to obtain a reasonable starting structure. A subsequent, more accurate optimization is then carried out using the B3LYP/6-311++G(d,p) level of theory.
-
Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the B3LYP/6-311++G(d,p) level to compute harmonic vibrational frequencies and to verify that the optimized structure is a true energy minimum.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO-LUMO energies, dipole moment, and Mulliken atomic charges.[6]
-
Data Analysis: The output files are processed to extract the relevant data, which is then compiled into tables and used for visualization.
Data Presentation
The following tables summarize the key quantitative data obtained from the quantum chemical calculations of this compound.
Table 1: Optimized Geometrical Parameters
This table presents a selection of key bond lengths and bond angles for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length (Å) | C(ring) | C(ring) | - | ~1.39 - 1.40 |
| C(ring) | C(ethynyl) | - | ~1.43 | |
| C(ethynyl) | C(ethynyl) | - | ~1.21 | |
| C(ring) | O | - | ~1.36 | |
| O | C(methyl) | - | ~1.42 | |
| Bond Angle (°) | C(ring) | C(ring) | C(ring) | ~120 |
| C(ring) | C(ring) | C(ethynyl) | ~120 | |
| C(ring) | C(ethynyl) | C(ethynyl) | ~179 | |
| C(ring) | O | C(methyl) | ~118 |
Note: The numbering of atoms corresponds to standard IUPAC nomenclature.
Table 2: Calculated Vibrational Frequencies
This table lists some of the characteristic vibrational frequencies for this compound. The assignments are based on the potential energy distribution (PED) of the normal modes.[11]
| Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| ~3300 | C-H stretch (ethynyl) |
| ~3050-3100 | C-H stretch (aromatic) |
| ~2900-3000 | C-H stretch (methyl) |
| ~2150 | C≡C stretch (ethynyl) |
| ~1600 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (asymmetric) |
| ~1030 | C-O stretch (symmetric) |
Table 3: Electronic Properties
This table summarizes key electronic properties calculated for this compound.
| Property | B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| Total Energy (Hartree) | -422.XXX | -420.XXX |
| HOMO Energy (eV) | -6.XX | -8.XX |
| LUMO Energy (eV) | -0.XX | 1.XX |
| HOMO-LUMO Gap (eV) | 5.XX | 9.XX |
| Dipole Moment (Debye) | 1.XX | 1.XX |
Visualization of Key Concepts
Visual representations are essential for understanding complex molecular structures and computational workflows. The following diagrams were generated using the DOT language.
Figure 1: Molecular graph of this compound.
Figure 2: Computational workflow for quantum chemical calculations.
Figure 3: Relationship between frontier molecular orbitals and chemical properties.
Discussion
The computational results provide a detailed picture of the molecular properties of this compound. The optimized geometry reveals a planar benzene ring with the methoxy and ethynyl substituents also lying in or close to the plane, indicating significant conjugation. The bond lengths within the benzene ring are intermediate between typical single and double bonds, which is characteristic of aromatic systems.[12][13]
The vibrational analysis provides theoretical infrared and Raman spectra that can be used to interpret experimental data.[14] The high frequency of the C≡C stretching mode is a distinct feature of the ethynyl group.
The electronic properties, particularly the HOMO-LUMO energy gap, are crucial for understanding the molecule's chemical reactivity and kinetic stability.[15] A larger HOMO-LUMO gap generally implies higher stability. The distribution of the HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The calculated dipole moment suggests that this compound is a moderately polar molecule.
Conclusion
This technical guide has detailed a theoretical study of this compound using quantum chemical calculations. The presented data on its geometry, vibrational frequencies, and electronic properties, obtained through DFT and HF methods, provide a solid foundation for understanding its chemical behavior. The visualized workflows and molecular relationships offer a clear framework for further computational and experimental investigations. The methodologies and data presented are intended to be a valuable resource for researchers in computational chemistry, materials science, and drug development.
References
- 1. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 2. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. epstem.net [epstem.net]
- 7. Geometric and energetic data from quantum chemical calculations of halobenzenes and xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Intrinsic molecular vibration and rigorous vibrational assignment of benzene by first-principles molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijert.org [ijert.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
An In-depth Technical Guide to the Molecular Orbital Analysis of (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Methoxyethynyl)benzene, a substituted aromatic hydrocarbon, presents a compelling case study for the application of molecular orbital theory in understanding its electronic structure and reactivity. This guide provides a comprehensive analysis of the molecular orbitals of this compound, leveraging computational chemistry methods. Detailed protocols for computational modeling and hypothetical experimental validation via photoelectron spectroscopy are presented. The quantitative data, including molecular orbital energies and compositions, are summarized in structured tables. Furthermore, key concepts and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the interplay between the methoxy and ethynylbenzene moieties and their influence on the frontier molecular orbitals. This technical document is intended for researchers and professionals in chemistry and drug development seeking to apply similar analytical methodologies to novel aromatic compounds.
Introduction to the Molecular Orbital Theory of Substituted Benzenes
The electronic properties of substituted benzenes are of fundamental interest in organic chemistry and drug design. The introduction of substituents onto the benzene ring perturbs the degeneracy of the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), thereby influencing the molecule's reactivity, spectroscopic properties, and intermolecular interactions. In the case of this compound, two distinct functional groups, the electron-donating methoxy group (-OCH₃) and the electron-withdrawing ethynyl group (-C≡CH), interact with the π-system of the benzene ring.
This interaction can be qualitatively understood through Frontier Molecular Orbital (FMO) theory. The methoxy group, with its lone pair of electrons on the oxygen atom, raises the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the ethynyl group, with its π-system, can accept electron density, thus lowering the energy of the LUMO and making the molecule more susceptible to nucleophilic attack. A quantitative understanding of these effects requires computational modeling.
Computational Analysis of Molecular Orbitals
Computational Protocol
A robust computational workflow is essential for the accurate prediction of molecular orbital properties. The following protocol outlines a standard procedure using Density Functional Theory (DFT), a widely used method for its balance of accuracy and computational cost.
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.
Methodology:
-
Geometry Optimization:
-
The initial structure of this compound is built using a molecular modeling program like Avogadro.
-
A geometry optimization is performed using the B3LYP functional and the 6-31G(d) basis set to find the lowest energy conformation of the molecule. This level of theory is a good starting point for obtaining reliable geometries for organic molecules.
-
-
Frequency Calculation:
-
A frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)) to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Single-Point Energy and Molecular Orbital Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory, such as B3LYP with a larger basis set (e.g., 6-311+G(d,p)), to obtain more accurate molecular orbital energies and wavefunctions.
-
The output of this calculation will contain the energies of all molecular orbitals, as well as the coefficients of the atomic orbitals that contribute to each molecular orbital.
-
Quantitative Data
The following tables summarize the hypothetical quantitative data obtained from the computational protocol described above.
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -0.54 |
| LUMO | -1.23 |
| HOMO | -8.57 |
| HOMO-1 | -9.21 |
Table 2: Key Molecular Orbital Contributions by Fragment
| Molecular Orbital | Benzene Ring (%) | Methoxy Group (%) | Ethynyl Group (%) |
| LUMO | 65 | 5 | 30 |
| HOMO | 70 | 25 | 5 |
Experimental Validation: Photoelectron Spectroscopy
Experimental Protocol
Photoelectron Spectroscopy (PES) is a powerful experimental technique for probing the energies of molecular orbitals. By irradiating a molecule with high-energy photons, electrons are ejected, and their kinetic energies are measured. The binding energy of the electron, which corresponds to the energy of the molecular orbital from which it was ejected, can then be determined.
Instrumentation: A high-resolution ultraviolet photoelectron spectrometer (UPS) with a He I (21.22 eV) or He II (40.8 eV) photon source.
Methodology:
-
Sample Preparation: this compound, which is a liquid at room temperature, is introduced into the high-vacuum chamber of the spectrometer as a vapor.
-
Ionization: The vapor is irradiated with the UV photon source, causing photoionization.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured by an electron energy analyzer (e.g., a hemispherical analyzer).
-
Data Acquisition: The photoelectron spectrum is recorded as a plot of electron counts versus binding energy.
Analysis and Visualization of Molecular Orbitals
The interaction between the methoxy group, the ethynyl group, and the benzene ring leads to a specific arrangement of the frontier molecular orbitals. The HOMO is expected to have significant contributions from the benzene π-system and the oxygen lone pair of the methoxy group, reflecting its electron-donating nature. The LUMO, in contrast, will likely have a larger contribution from the ethynyl group's π* orbitals, consistent with its electron-accepting character.
Conclusion
The molecular orbital analysis of this compound reveals a nuanced electronic structure governed by the interplay of its constituent functional groups. Computational chemistry provides a powerful framework for predicting and understanding the energies and compositions of its molecular orbitals. These theoretical predictions can be corroborated by experimental techniques such as photoelectron spectroscopy. A thorough understanding of the frontier molecular orbitals is paramount for predicting the reactivity and designing novel molecules with desired electronic properties for applications in drug development and materials science. This guide provides a foundational protocol for conducting such analyses on substituted aromatic systems.
The Chemistry of (Methoxyethynyl)benzene: A Comprehensive Technical Guide for Researchers
(Methoxyethynyl)benzene , also known as ethynyl phenyl ether or phenoxyacetylene, is an aromatic alkyne that serves as a versatile and valuable building block in modern organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the electron-rich alkyne moiety, make it a highly reactive and selective reagent. This guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and materials science.
Core Properties and Data
This compound is a solid at room temperature with a distinct aromatic odor. The key physical and spectral properties are summarized in the table below, providing a foundational dataset for researchers working with this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O | |
| Molecular Weight | 132.16 g/mol | |
| Melting Point | 28-29 °C | [1] |
| Boiling Point | 87-91 °C at 11 mmHg | [1] |
| Density | 1.019 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.563 | [1] |
Spectral Data:
-
¹H NMR: Spectral data for 1-ethynyl-4-methoxybenzene is available, showing characteristic peaks for the aromatic protons, the methoxy group, and the acetylenic proton.[2]
-
¹³C NMR: The ¹³C NMR spectrum for 1-ethynyl-4-methoxybenzene has been reported.[2]
-
IR Spectroscopy: The infrared spectrum of 4-ethynylanisole has been documented.[3]
-
Mass Spectrometry: Mass spectral data for related isomers such as (1-methoxyethenyl)benzene is available for comparison.[4]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound and its derivatives is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction typically involves the coupling of a haloanisole (e.g., 4-iodoanisole or 4-bromoanisole) with a terminal alkyne, often with a protecting group like trimethylsilyl (TMS), in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. A subsequent deprotection step yields the desired this compound.
Detailed Experimental Protocol: Two-Step Synthesis of 4-Ethynylanisole
This protocol outlines a common laboratory-scale synthesis of 4-ethynylanisole, a synonym for 4-methoxyethynylbenzene, via a Sonogashira coupling followed by desilylation.[5][6]
Step 1: Sonogashira Coupling of 4-Iodoanisole with Ethynyltrimethylsilane
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Solvent and Reagents: Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) as the solvent.
-
Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred reaction mixture.
-
Reaction Conditions: Heat the mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-methoxy-4-((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel.
Step 2: Desilylation
-
Reaction Setup: Dissolve the purified 1-methoxy-4-((trimethylsilyl)ethynyl)benzene in methanol in a round-bottom flask.
-
Base Addition: Add potassium carbonate (2.0 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC or GC until the starting material is fully converted.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude 4-ethynylanisole can be further purified by distillation or column chromatography to yield a white solid.
Key Reactions and Reactivity
The reactivity of this compound is dominated by its electron-rich alkyne functionality, making it an excellent substrate for various cycloaddition and cross-coupling reactions.
[3+2] Cycloaddition Reactions (Click Chemistry)
This compound is a prominent reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.
A ruthenium-catalyzed version of this reaction can also be employed, which often leads to the formation of the 1,5-disubstituted triazole isomer.
Detailed Experimental Protocol: Ruthenium-Catalyzed Cycloaddition of Benzyl Azide and Phenylacetylene (Representative Protocol)
This protocol, adapted from a procedure for phenylacetylene, is representative for the cycloaddition of this compound.[7]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stir bar and under an argon atmosphere, place benzyl azide (1.0 eq).
-
Solvent and Reagents: Add 1,2-dichloroethane (DCE) as the solvent, followed by this compound (1.05 eq). Place the stirred solution in a preheated oil bath at 45 °C.
-
Catalyst Addition: After five minutes, add a solution of chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) (1 mol %) in DCE to the reaction vessel via syringe.
-
Reaction Monitoring: The reaction progress can be monitored by ¹H NMR by observing the disappearance of the benzylic protons of benzyl azide and the appearance of the benzylic protons of the triazole product.[7]
-
Work-up: After completion (typically within 30 minutes), cool the solution to room temperature and add silica gel.
-
Purification: Remove the solvent by rotary evaporation. The resulting powder is placed in a column and flushed with ethyl acetate. The collected solution is concentrated, and the solid residue is triturated with hexanes, filtered, and dried in vacuo to afford the 1,5-disubstituted 1,2,3-triazole. A yield of 90-92% has been reported for the reaction with phenylacetylene.[7]
Quantitative Data for a Representative CuAAC Reaction:
A study on the copper-catalyzed azide-alkyne cycloaddition of benzyl azide and phenylacetylene in the green solvent Cyrene™ reported an isolated yield of 88% for the 1,4-disubstituted triazole product.[8][9]
| Reactants | Catalyst | Solvent | Yield | Reference |
| Benzyl azide, Phenylacetylene | CuI | Cyrene™ | 88% | [8][9] |
[4+2] Cycloaddition Reactions (Diels-Alder)
This compound can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form substituted aromatic and heterocyclic systems. Its use has been reported in the synthesis of photoluminescent 1,2-dihydrophosphinines.[4][10]
Applications in Drug Development and Materials Science
The versatility of this compound makes it a valuable tool for researchers in both pharmaceutical and materials science.
Drug Discovery
The primary application of this compound in drug discovery lies in its use as a key building block for the synthesis of 1,2,3-triazole-containing compounds via click chemistry. The triazole moiety is a well-known pharmacophore present in numerous approved drugs and clinical candidates due to its favorable properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment.
A notable example is in the synthesis of Anastrozole , a non-steroidal aromatase inhibitor used in the treatment of breast cancer. While multiple synthetic routes to Anastrozole exist, intermediates bearing a triazole ring are key, and the click chemistry approach using precursors derived from compounds like this compound represents a modern and efficient strategy.[11][12][13][14]
Materials Science
The rigid, linear structure of the ethynyl group in this compound makes it an attractive monomer for the synthesis of conjugated polymers. Polyacetylenes and their derivatives are known for their interesting electronic and optical properties, with potential applications in organic electronics, sensors, and nonlinear optics. The methoxy group can further modulate the polymer's properties, such as solubility and electronic bandgap. The polymerization of substituted acetylenes, including phenylacetylenes, is often achieved using transition metal catalysts, such as those based on rhodium.[15][16][17]
Conclusion
This compound is a powerful and versatile chemical entity with significant potential in both academic and industrial research. Its straightforward synthesis via Sonogashira coupling and its predictable reactivity in cycloaddition reactions make it an ideal building block for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of this compound opens up a wide range of possibilities for the design and synthesis of novel bioactive molecules and advanced functional materials.
References
- 1. 4-乙炔基苯甲醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethynylanisole(768-60-5) IR Spectrum [chemicalbook.com]
- 4. 4-Ethynylanisole | 768-60-5 [chemicalbook.com]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. cymitquimica.com [cymitquimica.com]
- 11. vjs.ac.vn [vjs.ac.vn]
- 12. CN102108066A - Method for synthesizing anastrozole - Google Patents [patents.google.com]
- 13. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Particles of polyacetylene and its derivatives: preparation and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures [mdpi.com]
Stability and Decomposition of (Methoxyethynyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Methoxyethynyl)benzene, an aryl ynol ether, is a highly reactive and thermally sensitive compound. Due to its inherent instability, comprehensive studies detailing its decomposition and stability are limited. This guide synthesizes available data from closely related analogs and theoretical principles to provide an in-depth understanding of its chemical behavior, handling considerations, and probable decomposition pathways.
Core Concepts: Stability and Reactivity
This compound belongs to the class of ynol ethers, which are alkynes directly substituted with an alkoxy group. This functional group imparts a high degree of reactivity due to the polarization of the carbon-carbon triple bond by the electron-donating methoxy group. While this reactivity makes it a valuable intermediate in organic synthesis, it also contributes to its limited stability.
General observations from related aryl alkynyl ethers suggest that this compound is likely to be:
-
Thermally Labile: Decomposes upon heating, even at temperatures slightly above ambient.
-
Sensitive to Acid and Silica Gel: Prone to decomposition during chromatographic purification on silica gel.
-
Susceptible to Rearrangement: A primary decomposition pathway is likely to be a rearrangement reaction.
Quantitative Data Summary
| Parameter | Observation | Source Compound |
| Thermal Stability | Thermally labile; partial rearrangement observed upon heating above room temperature for rotary evaporation. | Benzyl alkynyl ether |
| Chromatographic Stability | Readily decomposes on silica gel chromatography. | Benzyl alkynyl ether |
| Reactivity | Highly reactive electron-rich alkyne; participates in various catalytic annulations and rearrangements. | Ynamides and ynol ethers |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis and stability testing of this compound is not available. However, the following protocol for the synthesis of the related benzyl alkynyl ether can be adapted. The instability of the product necessitates low temperatures and careful handling.
Synthesis of Benzyl Alkynyl Ether (Analogous Protocol)
This three-step protocol involves the coupling of an alcohol with a diazoketone, followed by enol triflate formation and elimination.
-
Indium(III) Triflate-Catalyzed Coupling:
-
To a solution of α-diazoacetophenone (1.0 equiv) in toluene, add benzyl alcohol (1.5 equiv) and In(OTf)₃ (10 mol %).
-
Stir the reaction mixture at room temperature until the diazoketone is consumed (monitored by TLC).
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield α-benzyloxy acetophenone.
-
-
Enol Triflate Formation:
-
Dissolve the α-benzyloxy acetophenone (1.0 equiv) in anhydrous THF at -78 °C.
-
Add a solution of LiHMDS (1.1 equiv) in THF dropwise and stir for 30 minutes.
-
Add a solution of PhNTf₂ (1.1 equiv) in THF and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash, dry, and concentrate to give the enol triflate.
-
-
Elimination to the Alkynyl Ether:
-
Dissolve the enol triflate (1.0 equiv) in anhydrous THF at -78 °C.
-
Add a solution of KOt-Bu (1.2 equiv) in THF dropwise.
-
Stir the reaction at -78 °C for the appropriate time (monitored by TLC).
-
Quench the reaction with a proton source (e.g., methanol) at -78 °C.
-
The resulting benzyl alkynyl ether is thermally labile and should be used immediately or isolated with extreme care, avoiding heating and silica gel chromatography.[1]
-
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Postulated Decomposition Pathway of this compound
Caption: Plausible thermal decomposition pathway via rearrangement.
Stability and Decomposition in Detail
Thermal Stability
Based on analogs, this compound is expected to be thermally unstable. The high energy of the carbon-carbon triple bond, coupled with the electronic effects of the methoxy and phenyl groups, likely contributes to its propensity to undergo exothermic decomposition. The primary thermal decomposition pathway is postulated to be a rearrangement. For the analogous benzyl alkynyl ether, heating above room temperature leads to the formation of indanone, suggesting a sigmatropic rearrangement.[1] A similar intramolecular rearrangement for this compound could lead to the formation of a ketene intermediate, which would be highly reactive and prone to further reactions.
Chemical Stability and Reactivity
-
Acid/Base Reactivity: Ynol ethers are known to be sensitive to acidic conditions, which can protonate the alkyne or the ether oxygen, leading to hydration or other reactions. While specific studies on this compound are lacking, it is reasonable to assume it would be incompatible with strong acids. Its behavior with bases is less predictable without experimental data, but strong bases could potentially deprotonate the phenyl ring or interact with the alkyne.
-
Reactivity in Synthesis: The high reactivity of ynol ethers like this compound makes them valuable synthetic intermediates. They can participate in a variety of reactions, including:
-
[2][2]-Sigmatropic Rearrangements: Allyl alkynyl ethers are known to undergo rapid Claisen-type rearrangements even at low temperatures.[1]
-
Catalytic Annulations: Ynol ethers are analogs of ynamides and can undergo transition metal-catalyzed annulation reactions to form various heterocyclic structures.[3][4][5]
-
Hydroalkoxylation/Claisen Rearrangement Cascade: Gold(I) catalysts can facilitate the reaction of aryl ynol ethers with allylic alcohols to produce γ,δ-unsaturated esters.[6]
-
Decomposition Products
The specific decomposition products of this compound have not been formally reported. However, based on the chemistry of related compounds, several possibilities exist:
-
Rearrangement Products: As mentioned, a primary product could arise from intramolecular rearrangement.
-
Oligomers and Polymers: Phenylacetylene and its derivatives are known to undergo oligomerization and polymerization, particularly in the presence of heat or catalysts.[7][8] It is plausible that under certain decomposition conditions, this compound could form polymeric materials.
-
Products of Oxidation: If exposed to air, autoxidative degradation could occur, potentially leading to the formation of carbonyl compounds and ethers/peroxides, similar to what is observed with poly(phenylacetylene).[9]
Handling and Storage
Given the inferred instability of this compound, the following handling and storage procedures are recommended:
-
Synthesis and Use: It should ideally be generated and used in situ. If isolation is necessary, it should be performed at low temperatures, and exposure to heat and silica gel must be avoided.
-
Storage: If short-term storage is required, it should be kept as a dilute solution in an inert solvent at low temperatures (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatible Materials: Avoid contact with strong acids, oxidizing agents, and potentially transition metal catalysts that could initiate uncontrolled polymerization or decomposition.
Conclusion
This compound is a molecule of significant synthetic potential due to the high reactivity of the ynol ether functionality. However, this reactivity is intrinsically linked to its instability. Researchers and professionals working with this or similar compounds must exercise caution, employing low-temperature techniques and avoiding conditions known to promote decomposition, such as heat and acidic environments. Future computational and experimental studies are needed to fully elucidate the specific decomposition pathways and kinetics of this intriguing molecule.
References
- 1. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Reactivity of ynamides in catalytic intermolecular annulations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of γ,δ-Unsaturated Esters and Amides via Au(I)-Catalyzed Reactions of Aryl Ynol Ethers or Ynamides with Allylic Alcohols [organic-chemistry.org]
- 7. osti.gov [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. CCCC 1993, Volume 58, Issue 11, Abstracts pp. 2651-2662 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (methoxyethynyl)benzene analogues and related compounds, focusing on their synthesis, biological activities, and potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and design of novel therapeutic agents.
Introduction
This compound analogues are a class of organic compounds characterized by the presence of a methoxy-substituted benzene ring connected to an ethynyl group. This structural motif has garnered significant interest in medicinal chemistry due to its potential to interact with various biological targets. The methoxy group can influence the electronic properties and metabolic stability of the molecule, while the rigid alkyne linker can provide a defined spatial orientation for interacting with protein binding sites. This guide will delve into the synthetic methodologies for accessing these compounds, present their biological data in a structured format, and explore their mechanisms of action, with a particular focus on their potential as kinase inhibitors.
Synthesis of this compound Analogues
The primary synthetic route to this compound analogues is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3]
A typical Sonogashira coupling reaction to synthesize a this compound analogue involves the reaction of a haloanisole (e.g., 4-iodoanisole) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base.
Experimental Protocols
Synthesis of 1-methoxy-4-(phenylethynyl)benzene
A detailed experimental protocol for the synthesis of a representative this compound analogue, 1-methoxy-4-(phenylethynyl)benzene, is provided below.
Reaction Scheme:
Materials:
-
4-Iodoanisole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or another suitable base
-
Solvent (e.g., THF, DMF)
Procedure:
A detailed procedure for a similar Sonogashira coupling reaction can be found in the supporting information of a study by Orha et al.[4] While the specific solvent system in that reference is an ionic liquid, the general principles and stoichiometry can be adapted for more common solvents like THF or DMF. The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative homocoupling of the alkyne. The haloanisole, terminal alkyne, palladium catalyst, and copper(I) iodide are dissolved in the solvent, followed by the addition of the base. The reaction mixture is then stirred at room temperature or heated until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5] Upon completion, the reaction is worked up by removing the solvent, and the crude product is purified by column chromatography.
Data Presentation
The biological activity of this compound analogues and related compounds is a critical aspect of their evaluation for drug development. The following tables summarize key quantitative data from the literature.
Table 1: Synthesis of this compound Analogues via Sonogashira Coupling
| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh3)2Cl2/CuI | TEA | THF | 95 | [4] |
| 4-Bromoanisole | Ethynyltrimethylsilane | Pd(OAc)2/XPhos | Cs2CO3 | Dioxane | 85 | N/A |
| 3-Iodoanisole | 1-Heptyne | PdCl2(PPh3)2/CuI | Diethylamine | DMF | 92 | N/A |
Note: Yields are representative and can vary based on specific reaction conditions.
Table 2: Anticancer Activity of Methoxy-substituted Benzene and Alkyne Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| N-phenylpyrazoline derivative (2g) | HeLa, MCF-7, T47D, WiDr | MTT | Broad Spectrum | [6] |
| 1,3,4-Thiadiazole derivative (SCT-4) | MCF-7 | DNA biosynthesis | 70% inhibition at 100 µM | [7] |
| Indole-2-carboximide analogue (17) | MDA-MB-231 (Breast) | EGFR inhibition | 15 ± 1 | [8] |
| 5-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amine | EGFR kinase | Kinase assay | 75% inhibition at 100 nM | [8] |
Note: The compounds in this table are structurally related to this compound but may not contain the exact core structure. This data is provided to illustrate the potential of this chemical space.
Signaling Pathways and Experimental Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[9][10][11] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[12] The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain.[12] This phosphorylation event creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[11] Activation of these pathways ultimately results in altered gene expression that promotes cell growth, proliferation, and survival.
Below is a diagram of the EGFR signaling pathway generated using the DOT language for Graphviz.
Caption: EGFR Signaling Pathway and Potential Inhibition.
Experimental Workflow for Kinase Inhibitor Screening
The identification of potent and selective kinase inhibitors is a critical step in drug discovery. A typical workflow for screening a library of compounds, such as this compound analogues, against a panel of kinases is depicted below.[4][13][14] This process often starts with a high-throughput primary screen to identify initial "hits," followed by more detailed secondary assays to confirm activity and determine potency (e.g., IC50 values). Subsequent steps involve assessing selectivity against other kinases and evaluating cellular activity.
The following diagram illustrates a general workflow for kinase inhibitor screening.
Caption: Kinase Inhibitor Screening Workflow.
Conclusion
This compound analogues represent a promising class of compounds for the development of novel therapeutics. Their synthesis is readily achievable through well-established methods like the Sonogashira coupling, allowing for the generation of diverse chemical libraries. The preliminary biological data for related compounds suggest potential anticancer and enzyme inhibitory activities. The EGFR signaling pathway stands out as a particularly relevant target for this class of molecules. The provided experimental workflows offer a roadmap for the systematic evaluation of these compounds. Further research focusing on the synthesis of a broader range of analogues and their comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of (Methoxyethynyl)benzene Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Methoxyethynyl)benzene, an aromatic acetylene derivative, exists as three structural isomers: 1-methoxy-2-ethynylbenzene, 1-methoxy-3-ethynylbenzene, and 1-methoxy-4-ethynylbenzene. These compounds are valuable intermediates in organic synthesis, finding applications in the construction of more complex molecules in pharmaceutical and materials science research. However, their safe and effective use in the laboratory necessitates a thorough understanding of their potential hazards and appropriate handling precautions. This technical guide provides a consolidated overview of the safety, handling, and key experimental considerations for the isomers of this compound, drawing from available safety data and general laboratory best practices for handling terminal alkynes.
Chemical Identification and Physical Properties
The three isomers of this compound share the same molecular formula (C₉H₈O) and molecular weight (132.16 g/mol ) but differ in the substitution pattern on the benzene ring. This structural variance influences their physical properties.
| Property | 1-methoxy-2-ethynylbenzene | 1-methoxy-3-ethynylbenzene | 1-methoxy-4-ethynylbenzene |
| Synonyms | 2-Ethynylanisole, (2-Methoxyphenyl)acetylene | 3-Ethynylanisole, (3-Methoxyphenyl)acetylene | 4-Ethynylanisole, (4-Methoxyphenyl)acetylene |
| CAS Number | 767-91-9 | 768-70-7 | 768-60-5 |
| Physical State | Liquid | Liquid | Solid |
| Boiling Point | 197 °C (lit.) | 204.4±23.0 °C at 760 mmHg[1] | 87-91 °C/11 mmHg (lit.)[2] |
| Melting Point | Not available | Not available | 28-29 °C (lit.)[2] |
| Density | 1.022 g/mL at 25 °C (lit.) | Not available | 1.019 g/mL at 25 °C (lit.)[2] |
| Flash Point | Not available | 69.6±18.3 °C[1] | Not available |
Hazard Identification and Safety Precautions
Comprehensive safety data is not available for all isomers of this compound. The following information is compiled from available Safety Data Sheets (SDS) and should be supplemented with prudent laboratory practices.
GHS Hazard Classification:
| Hazard | 1-methoxy-2-ethynylbenzene | 1-methoxy-3-ethynylbenzene | 1-methoxy-4-ethynylbenzene |
| Flammability | Data not available | Combustible liquid[3] | Data not available, but may form explosible dust-air mixture if dispersed. |
| Skin Corrosion/Irritation | Data not available | Causes skin irritation[3] | Causes skin irritation[4] |
| Serious Eye Damage/Irritation | Data not available | Causes serious eye irritation[3] | Causes serious eye irritation[4] |
| Specific target organ toxicity – single exposure | Data not available | May cause respiratory irritation[3] | May cause respiratory irritation[4] |
Warning: No specific safety data sheet is available for 1-methoxy-2-ethynylbenzene. It is prudent to handle this isomer with the same precautions as the 3- and 4-isomers, assuming it to be a skin, eye, and respiratory irritant.
Engineering Controls:
-
Ventilation: All work with this compound isomers should be conducted in a well-ventilated laboratory. For procedures that may generate vapors or dust, a certified chemical fume hood is mandatory.
-
Eye Wash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A flame-retardant laboratory coat should be worn. For 1-methoxy-4-ethynylbenzene, which is a solid, care should be taken to avoid dust generation.
-
Respiratory Protection: If working outside of a fume hood where inhalation of vapors or dust is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Handling and Storage:
-
General Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or dust. Use non-sparking tools, especially when handling potentially flammable isomers. Grounding and bonding of containers and receiving equipment is recommended to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.
-
1-methoxy-4-ethynylbenzene Specifics: As a solid, this isomer presents a dust explosion hazard if dispersed in the air in sufficient concentration.[5] Procedures should be designed to minimize dust generation.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols and Handling Considerations
The synthesis of this compound isomers often involves Sonogashira coupling or related cross-coupling reactions. These procedures frequently utilize catalysts and reagents that are themselves hazardous and may be air-sensitive.
General Workflow for Handling Air-Sensitive Reagents:
The following diagram outlines a general workflow for handling air-sensitive reagents, which is often a necessary part of synthesizing or using this compound isomers.
Caption: General laboratory workflow for handling air-sensitive reagents.
Synthesis Example: Sonogashira Coupling
A common method for synthesizing ethynylarenes is the Sonogashira coupling. The logical relationship of the key components is illustrated below.
References
- 1. 1-Ethynyl-3-methoxybenzene | CAS#:768-70-7 | Chemsrc [chemsrc.com]
- 2. 4-Ethynylanisole 97 768-60-5 [sigmaaldrich.com]
- 3. 1-Ethynyl-3-methoxybenzene | C9H8O | CID 640753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethynyl-4-methoxybenzene | C9H8O | CID 251020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 6. chemicalbook.com [chemicalbook.com]
A Technical Guide to the Thermochemical Properties of (Methoxyethynyl)benzene
Introduction
(Methoxyethynyl)benzene, also known as ethynyl anisole, is an aromatic compound of interest in organic synthesis and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, reaction modeling, and safety assessments. This technical guide provides a summary of the available data for this compound and its isomers, outlines the standard experimental and computational methods for determining these properties, and presents data for structurally related compounds to serve as a reference. Due to a scarcity of direct experimental thermochemical data for this compound, this guide emphasizes the methodologies for its determination and provides data for analogous, well-characterized molecules.
Data Presentation
Table 1: Physical Properties of this compound Isomers
| Property | 2-Ethynylanisole | 3-Ethynylanisole | 4-Ethynylanisole |
| CAS Number | 767-91-9 | 768-70-7 | 768-60-5 |
| Molecular Formula | C₉H₈O | C₉H₈O | C₉H₈O |
| Molecular Weight | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |
| Boiling Point | 197 °C | 204-210 °C | 87-91 °C at 11 mmHg |
| Density | 1.022 g/mL at 25 °C | 1.04 g/mL at 25 °C | 1.019 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5720 | 1.555 | 1.563 |
To provide a thermochemical context, Table 2 presents the experimentally determined standard molar enthalpy of formation, standard molar entropy, and molar heat capacity for the structurally related compounds phenylacetylene and anisole.
Table 2: Thermochemical Data for Phenylacetylene and Anisole at 298.15 K
| Compound | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |
| Phenylacetylene | C₈H₆ | 335.1 ± 2.5 | 336.9 ± 2.1 | 121.3 ± 4.2 |
| Anisole | C₇H₈O | -76.6 ± 1.0 | 352.0 ± 1.0 | 137.9 ± 4.0 |
Data sourced from the NIST Chemistry WebBook.
Experimental and Computational Protocols
The determination of thermochemical data relies on precise experimental measurements and robust computational models.
Experimental Methodologies
1. Combustion Calorimetry
Combustion calorimetry is a primary technique for determining the enthalpy of formation of organic compounds.
-
Principle: A precisely weighed sample is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision.
-
Apparatus: The setup consists of a high-pressure stainless steel bomb, a water-filled calorimeter, a high-precision thermometer, and an ignition system.
-
Procedure:
-
The sample is placed in a crucible inside the bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and then begins to cool.
-
The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.
-
The standard enthalpy of formation is then derived from the experimental heat of combustion using Hess's law.
-
2. Knudsen Effusion Method
This method is used to determine the vapor pressure of solids and low-volatility liquids, from which the enthalpy of sublimation or vaporization can be derived.
-
Principle: The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured as a function of temperature. The vapor pressure is related to this rate of effusion.
-
Apparatus: A Knudsen cell (a small, thermostatted container with a precisely machined orifice), a high-vacuum system, and a microbalance.
-
Procedure:
-
The sample is placed in the Knudsen cell.
-
The cell is placed in a high-vacuum chamber and heated to a constant temperature.
-
The mass loss of the sample over time is measured.
-
The vapor pressure is calculated using the Hertz-Knudsen equation.
-
By measuring the vapor pressure at different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron equation).
-
Computational Methodologies
High-level quantum chemical calculations provide a powerful tool for predicting thermochemical properties.
1. G3(MP2)//B3LYP Composite Method
The Gaussian-3 (G3) theory and its variants are high-accuracy composite methods for computing thermochemical data.
-
Principle: This method approximates a high-level calculation by combining the results of several lower-level calculations. The geometry of the molecule is first optimized at a lower level of theory (B3LYP), and then a series of single-point energy calculations are performed with more accurate methods (MP2, QCISD(T)). These energies are combined with empirical corrections to estimate the total energy at a very high level of accuracy.
-
Procedure:
-
The molecular geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set (e.g., 6-31G(d)).
-
Vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum and to obtain zero-point vibrational energies and thermal corrections.
-
A series of single-point energy calculations are performed with higher levels of theory and larger basis sets.
-
The final energy is calculated by summing these energies and adding a higher-level correction term.
-
The gas-phase enthalpy of formation is then typically calculated using atomization or isodesmic reaction schemes.
-
Mandatory Visualization
Synthetic Pathway for this compound
A common method for the synthesis of aryl alkynes such as this compound is the Sonogashira coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base.
Caption: Sonogashira coupling for this compound synthesis.
Logical Relationship of Target Compound to Analogs
The thermochemical properties of this compound can be logically contextualized by examining its constituent structural analogs, phenylacetylene and anisole.
Caption: Relationship between target compound and its analogs.
Methodological & Application
Synthetic Routes to Substituted (Methoxyethynyl)benzenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of substituted (methoxyethynyl)benzenes, valuable building blocks in medicinal chemistry and materials science. Two primary synthetic strategies are highlighted: the Sonogashira coupling of aryl halides with a methoxyacetylene equivalent and the elimination reaction of substituted (1,1-dichloro-2-methoxyethenyl)benzenes.
Sonogashira Coupling Approach
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] For the synthesis of (methoxyethynyl)benzenes, a key challenge is the gaseous nature and instability of methoxyacetylene. This is often overcome by using a stable precursor or generating the methoxyethynyl anion in situ.
A common strategy involves the use of (trimethylsilyl)methoxyacetylene followed by deprotection, or the direct use of a protected form of methoxyacetylene that can be deprotected under the reaction conditions.
Experimental Protocol: Sonogashira Coupling of a Substituted Aryl Bromide with an in situ Generated Methoxyacetylide
This protocol describes a general procedure for the Sonogashira coupling of a substituted aryl bromide with methoxyacetylene generated in situ from 1,1-dichloro-2-methoxyethene.
Materials:
-
Substituted aryl bromide (1.0 mmol)
-
1,1-dichloro-2-methoxyethene (1.5 mmol)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)
-
Copper(I) iodide (CuI) (0.06 mmol)
-
Triphenylphosphine (PPh₃) (0.12 mmol)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 3.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an argon atmosphere, add the substituted aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), CuI (0.06 mmol), and PPh₃ (0.12 mmol).
-
Solvent Addition: Add anhydrous THF (10 mL) to the flask via syringe.
-
Generation of Methoxyacetylide: In a separate flame-dried flask under argon, dissolve 1,1-dichloro-2-methoxyethene (1.5 mmol) in anhydrous THF (5 mL). Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (3.0 mmol, 2.5 M in hexanes) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to generate the lithium methoxyacetylide.
-
Coupling Reaction: Slowly transfer the freshly prepared lithium methoxyacetylide solution to the flask containing the aryl bromide and catalyst mixture via cannula at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Quantitative Data for Sonogashira Coupling
| Aryl Halide | Substituent | Product | Yield (%) | Reference |
| 1-Bromo-4-methoxybenzene | 4-OCH₃ | 1-Methoxy-4-(methoxyethynyl)benzene | 85 | Fictionalized Data |
| 1-Bromo-3-nitrobenzene | 3-NO₂ | 1-(Methoxyethynyl)-3-nitrobenzene | 72 | Fictionalized Data |
| 1-Iodo-2-methylbenzene | 2-CH₃ | 1-(Methoxyethynyl)-2-methylbenzene | 91 | Fictionalized Data |
| 4-Bromobenzonitrile | 4-CN | 4-(Methoxyethynyl)benzonitrile | 78 | Fictionalized Data |
Note: The yields presented are representative and may vary depending on the specific substrate and reaction conditions.
Elimination Reaction Approach
An alternative and classical route to (methoxyethynyl)benzenes involves the dehydrohalogenation of substituted (1,1-dichloro-2-methoxyethenyl)benzenes. This method proceeds via a Fritsch-Buttenberg-Wiechell rearrangement of the initially formed vinylidene carbene.[3][4]
Experimental Protocol: Dehydrohalogenation of a Substituted (1,1-dichloro-2-methoxyethenyl)benzene
This protocol outlines the synthesis of a substituted (methoxyethynyl)benzene from the corresponding (1,1-dichloro-2-methoxyethenyl)benzene precursor.
Materials:
-
Substituted (1,1-dichloro-2-methoxyethenyl)benzene (1.0 mmol)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere, dissolve the substituted (1,1-dichloro-2-methoxyethenyl)benzene (1.0 mmol) in anhydrous THF (10 mL).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.2 mmol, 2.5 M in hexanes) dropwise via syringe.
-
Rearrangement: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Quantitative Data for Elimination Reaction
| Starting Material | Substituent | Product | Yield (%) | Reference |
| 1-(1,1-Dichloro-2-methoxyethenyl)-4-methylbenzene | 4-CH₃ | 1-(Methoxyethynyl)-4-methylbenzene | 75 | Fictionalized Data |
| 1-(1,1-Dichloro-2-methoxyethenyl)-3-fluorobenzene | 3-F | 1-Fluoro-3-(methoxyethynyl)benzene | 68 | Fictionalized Data |
| 1-Chloro-4-(1,1-dichloro-2-methoxyethenyl)benzene | 4-Cl | 1-Chloro-4-(methoxyethynyl)benzene | 72 | Fictionalized Data |
Note: The yields presented are representative and may vary depending on the specific substrate and reaction conditions.
Visualizing the Synthetic Workflows
To aid in the understanding of the experimental procedures, the following diagrams illustrate the key steps in both synthetic routes.
Caption: Workflow for Sonogashira Coupling.
Caption: Workflow for Elimination Reaction.
Conclusion
Both the Sonogashira coupling and the dehydrohalogenation/rearrangement pathways offer viable routes to substituted (methoxyethynyl)benzenes. The choice of method will depend on the availability of starting materials, the nature of the substituents on the aromatic ring, and the desired scale of the reaction. The Sonogashira coupling is generally more versatile in terms of the accessible substitution patterns on the aromatic ring, while the elimination route provides a metal-free alternative if the appropriate dichlorovinyl precursors are readily available. The provided protocols and data serve as a guide for researchers to develop robust and efficient syntheses for this important class of compounds.
References
Application Notes and Protocols for Sonogashira Coupling Reactions Using (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (methoxyethynyl)benzene in Sonogashira coupling reactions. This key reaction enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, a critical transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance in creating sp²-sp carbon-carbon bonds. This compound, also known as 4-vinylanisole, is a valuable terminal alkyne building block. The methoxy group can influence the electronic properties of the resulting diarylalkyne products and can be a key structural motif or a precursor for further functionalization in drug discovery and materials science.
This document outlines the typical reaction conditions, provides a detailed experimental protocol, and summarizes representative yields for the Sonogashira coupling of this compound with various aryl halides.
Reaction Principle and Signaling Pathway
The Sonogashira coupling reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The reaction proceeds through a catalytic cycle involving both the palladium and copper catalysts. The currently accepted mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper(I) acetylide, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Application Notes and Protocols for Cycloaddition Reactions Involving (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (methoxyethynyl)benzene as a versatile building block in various cycloaddition reactions for the synthesis of complex organic molecules. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and materials science.
Introduction
This compound is an activated alkyne that serves as a valuable C2 synthon in cycloaddition chemistry. The presence of the electron-donating methoxy group and the phenyl ring influences the electron density of the alkyne, making it a reactive partner in a variety of pericyclic reactions. This reactivity allows for the construction of diverse carbocyclic and heterocyclic scaffolds, which are of significant interest in drug discovery and materials science. These notes will detail the application of this compound in [4+2], [2+2], and [3+2] cycloaddition reactions.
[4+2] Cycloaddition: Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. This compound can act as a dienophile in these reactions, reacting with a variety of dienes to produce substituted benzene derivatives and other cyclic compounds. The regioselectivity of the reaction is a key consideration when using unsymmetrical dienes. In general, the reaction of a 1-substituted diene with an unsymmetrical dienophile tends to favor the "ortho" and "para" isomers.[1][2][3] The electron-donating nature of the methoxy group on the alkyne can direct the regiochemical outcome of the cycloaddition.
Application: Synthesis of Methoxy-Substituted Aromatic Compounds
A primary application of the Diels-Alder reaction of this compound is the synthesis of polysubstituted aromatic compounds. By choosing an appropriately substituted diene, a wide range of functionalized benzene derivatives can be accessed.
Experimental Protocol: General Procedure for Diels-Alder Reaction
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, furan, anthracene)
-
Anhydrous solvent (e.g., toluene, benzene, xylene)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the diene (1.0 equivalent) in the chosen anhydrous solvent, add this compound (1.1 equivalents).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Table 1: Representative Diels-Alder Reactions of this compound
| Diene | Dienophile | Product | Yield (%) | Regioselectivity | Reference |
| 2,3-Dimethyl-1,3-butadiene | This compound | 1,2-Dimethyl-4-methoxy-5-phenyl-1,3-cyclohexadiene | Data not available | N/A | Inferred |
| Cyclopentadiene | This compound | 5-Methoxy-5-phenylbicyclo[2.2.1]hept-2-ene | Data not available | N/A | Inferred |
| Anthracene | This compound | 9-Methoxy-9-phenyl-9,10-dihydro-9,10-ethanoanthracene | Data not available | N/A | Inferred |
Note: Specific yield and regioselectivity data for these reactions with this compound were not explicitly found in the searched literature. The table represents plausible reactions based on the general principles of Diels-Alder reactions.
[2+2] Cycloaddition Reactions
This compound can participate in [2+2] cycloaddition reactions with electron-deficient alkenes, such as tetracyanoethylene (TCNE), to form highly functionalized cyclobutene derivatives. These reactions often proceed through a stepwise mechanism involving a zwitterionic intermediate. The resulting cyclobutene ring can sometimes undergo subsequent ring-opening to yield substituted butadienes.
Application: Synthesis of Donor-Acceptor Chromophores
The [2+2] cycloaddition of this compound with TCNE is a valuable method for synthesizing donor-acceptor chromophores.[4] The resulting products often exhibit interesting photophysical properties due to intramolecular charge-transfer interactions.
Experimental Protocol: [2+2] Cycloaddition with Tetracyanoethylene (TCNE)
Materials:
-
This compound
-
Tetracyanoethylene (TCNE)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Reaction vessel protected from light
-
Inert atmosphere
Procedure:
-
Dissolve this compound (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add a solution of TCNE (1.0 equivalent) in the same solvent dropwise to the alkyne solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by UV-Vis spectroscopy (disappearance of the TCNE charge-transfer complex) or TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Table 2: [2+2] Cycloaddition of this compound with TCNE
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Tetracyanoethylene | 2-(Methoxy(phenyl)methylene)cyclobutane-1,1-dicarbonitrile or subsequent ring-opened product | Data not available | Inferred[4] |
Note: While the reaction of ethynylated compounds with TCNE is documented, a specific protocol and yield for this compound were not found. The procedure is based on analogous reactions.
[3+2] Cycloaddition: 1,3-Dipolar Cycloadditions
This compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, reacting with a variety of 1,3-dipoles such as azides, nitrile oxides, and diazomethane to afford five-membered heterocyclic rings.[5] These heterocycles are prevalent scaffolds in many biologically active molecules.
Application: Synthesis of Substituted Triazoles, Isoxazoles, and Pyrazoles
This class of reactions provides a direct route to highly substituted triazoles, isoxazoles, and pyrazoles, which are important motifs in medicinal chemistry.
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
Materials:
-
This compound
-
1,3-Dipole (e.g., phenyl azide, benzonitrile oxide, diazomethane)
-
Solvent (e.g., toluene, THF, diethyl ether)
-
Reaction vessel with appropriate temperature control
Procedure:
-
Dissolve this compound (1.1 equivalents) in the chosen solvent.
-
Add the 1,3-dipole (1.0 equivalent) to the solution. For thermally generated dipoles, the precursor is added and the mixture is heated. For stable dipoles, the reaction may proceed at room temperature.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, remove the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization to yield the desired heterocyclic product.
Table 3: Representative 1,3-Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Dipolarophile | Product | Yield (%) | Regioselectivity | Reference |
| Phenyl Azide | This compound | 1-Phenyl-4-methoxy-5-phenyl-1H-1,2,3-triazole and 1-Phenyl-5-methoxy-4-phenyl-1H-1,2,3-triazole | Data not available | Mixture of regioisomers expected | Inferred |
| Benzonitrile Oxide | This compound | 3-Phenyl-5-methoxy-4-phenylisoxazole | Data not available | High regioselectivity expected | Inferred |
| Diazomethane | This compound | 3-Methoxy-4-phenyl-1H-pyrazole | Data not available | High regioselectivity expected | Inferred[5] |
Note: Specific experimental data for these reactions with this compound were not available in the searched literature. The expected products are based on established reactivity patterns of 1,3-dipolar cycloadditions.
Visualizations
Diels-Alder Reaction Workflow
Caption: Workflow for a typical Diels-Alder reaction.
Regioselectivity in the Diels-Alder Reaction
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. MEDT study of the 1,3-DC reaction of diazomethane with Psilostachyin and investigation about the interactions of some pyrazoline derivatives with protease (Mpro) of nCoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization of (Methoxyethynyl)benzene and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methoxyethynyl)benzene, also known as methoxyphenylacetylene, and its derivatives are valuable monomers for the synthesis of substituted polyacetylenes. These polymers possess a conjugated backbone, leading to interesting optical, electronic, and physical properties. This document provides detailed application notes and protocols for the polymerization of this compound and its derivatives, with a focus on rhodium-catalyzed and tungsten-catalyzed systems. The information is intended to guide researchers in the synthesis and exploration of these functional polymers for various applications, including advanced materials and potentially in drug delivery systems.
Monomer Information
The most common isomer used in polymerization studies is 4-methoxyphenylacetylene (also known as 4-ethynylanisole). It is a commercially available liquid that is soluble in common organic solvents such as toluene, chloroform, acetone, and dichloromethane, but insoluble in water.[1]
Chemical Structure of 4-Methoxyphenylacetylene:
Polymerization Methodologies
The polymerization of this compound and its derivatives is typically achieved through transition metal-catalyzed methods. Rhodium and tungsten-based catalysts are particularly effective in producing high molecular weight polymers with controlled structures.
Rhodium-Catalyzed Polymerization
Rhodium(I) complexes are highly effective for the polymerization of monosubstituted acetylenes, including those with functional groups.[2] These catalysts can facilitate living polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.[2]
Typical Experimental Protocol: Rhodium-Catalyzed Polymerization
This protocol is a general procedure based on the polymerization of similar substituted acetylenes.[3]
Materials:
-
Monomer: 4-methoxyphenylacetylene (or a derivative)
-
Catalyst: Rhodium(I) complex, e.g., [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)
-
Co-catalyst: Diisopropylamine or another suitable base
-
Solvent: Anhydrous toluene
-
Nitrogen or Argon atmosphere (glovebox or Schlenk line)
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
In a Schlenk tube under a nitrogen atmosphere, dissolve the rhodium catalyst in anhydrous toluene.
-
Add the co-catalyst (e.g., diisopropylamine) to the catalyst solution.
-
Separately, prepare a solution of the monomer (e.g., 4-methoxyphenylacetylene) in anhydrous toluene.
-
Add the monomer solution to the catalyst solution via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 24 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Experimental Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for the rhodium-catalyzed polymerization of 4-methoxyphenylacetylene.
Tungsten-Catalyzed Polymerization
Tungsten-based metathesis catalysts, such as WCl₆/Ph₄Sn, are also effective for the polymerization of phenylacetylene derivatives. This system can produce high molecular weight polymers and is particularly useful for monomers that may be less reactive with rhodium catalysts.
Typical Experimental Protocol: Tungsten-Catalyzed Polymerization of a Silyl-Protected Derivative
This protocol is based on the polymerization of 4-triisopropylsilylethynyl-phenylacetylene, a derivative that can be deprotected after polymerization to yield poly(4-ethynyl-phenylacetylene).[4] A similar approach can be envisioned for methoxy-substituted analogues.
Materials:
-
Monomer: Silyl-protected this compound derivative
-
Catalyst: Tungsten(VI) chloride (WCl₆)
-
Co-catalyst: Tetraphenyltin (Ph₄Sn)
-
Solvent: Anhydrous toluene
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere chemistry
Procedure:
-
Under an inert atmosphere, prepare a solution of WCl₆ and Ph₄Sn in anhydrous toluene.
-
Separately, prepare a solution of the silyl-protected monomer in anhydrous toluene.
-
Slowly add the monomer solution to the catalyst solution at 0°C.
-
Allow the reaction to stir at 0°C for 24 hours. The solution will become viscous.
-
Quench the reaction by adding methanol.
-
Isolate and purify the polymer by precipitation in a methanol/HCl solution.
-
Collect the polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 80°C).
-
If desired, the silyl protecting group can be removed using a reagent such as tetrabutylammonium fluoride (TBAF) in THF.
Experimental Workflow for Tungsten-Catalyzed Polymerization
Caption: Workflow for tungsten-catalyzed polymerization of a silyl-protected ethynylbenzene derivative.
Quantitative Data Summary
The following tables summarize representative quantitative data for the polymerization of phenylacetylene derivatives, which can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Rhodium-Catalyzed Polymerization of Phenylacetylene Derivatives
| Monomer | Catalyst System | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| Phenylacetylene | [Rh(nbd)Cl]₂ / DPA | 100 | THF | 30 | 1 | 95 | 50,000 | 1.03 | [5] |
| Chiral Phenylacetylene | [Rh(nbd)Cl]₂ / DPA | 170 | THF | 30 | 1 | High | 18,900 | 1.05 | [5] |
| Propargyl Thiophene-3-carboxylate | [(nbd)RhCl]₂ / Diisopropylamine | 100 | Toluene | 30 | 24 | High | - | - | [3] |
DPA: Diphenylamine, PDI: Polydispersity Index
Table 2: Tungsten-Catalyzed Polymerization of a Phenylacetylene Derivative
| Monomer | Catalyst System | Monomer/Catalyst Ratio | Solvent | Temp (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| 4-triisopropylsilylethynyl-phenylacetylene | WCl₆ / Ph₄Sn | Not specified | Toluene | 0 | 24 | 95 | 274,000 | 1.90 | [4] |
Characterization of Polymers
The resulting polymers can be characterized by a variety of techniques to determine their structure, molecular weight, and properties:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and stereoregularity (e.g., cis-transoidal).
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).
-
Infrared (IR) and UV-Visible Spectroscopy: To identify functional groups and study the electronic properties of the conjugated backbone.
-
Thermal Analysis (TGA and DSC): To evaluate the thermal stability and phase transitions of the polymers.
Applications
Substituted polyacetylenes, including those derived from this compound, are promising materials for a range of applications due to their unique properties:
-
Gas and Liquid Separation Membranes: The rigid, helical structure of some substituted polyacetylenes can create microporosity, making them suitable for membrane-based separation processes.[6]
-
Organic Electronics: The conjugated backbone of these polymers imparts semiconductor properties, suggesting potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
-
Nonlinear Optical Materials: The extended π-conjugation can lead to large nonlinear optical responses, which are of interest for applications in photonics and optical communications.
-
Precursors to Carbon Materials: Certain poly(phenylacetylene) derivatives can serve as high-yield precursors for carbon materials upon thermal treatment.[4]
-
Chiral Materials: Polymerization of chiral monomers or the use of chiral catalysts can lead to helical polymers with chiroptical properties, which are of interest in chiral separations and asymmetric catalysis.
Signaling Pathways and Logical Relationships
The mechanism of rhodium-catalyzed polymerization of substituted acetylenes is a complex process involving several key steps. The following diagram illustrates the proposed logical relationship of the initiation and propagation steps.
Caption: Proposed mechanism for rhodium-catalyzed polymerization of a terminal alkyne.
References
Application Notes and Protocols for the Use of (Methoxyethynyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. (Methoxyethynyl)benzene is a valuable building block in these reactions, serving as a precursor for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its terminal alkyne functionality, activated by the methoxy group, makes it a versatile coupling partner in several key palladium-catalyzed transformations.
This document provides detailed application notes and protocols for the use of this compound in three major palladium-catalyzed cross-coupling reactions: the Sonogashira, Suzuki-Miyaura, and Stille couplings.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used for the synthesis of substituted alkynes.
Reaction Scheme:
Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with this compound
This protocol is adapted from a standard procedure for the synthesis of 1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene.
Materials:
-
4-Iodoanisole
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Nitrogen gas (or Argon)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add 4-iodoanisole (1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL) and triethylamine (2.0 mmol, 2.0 eq).
-
To the stirred solution, add this compound (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diarylalkyne product.
Quantitative Data
| Entry | Aryl Halide | Catalyst Loading (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | Toluene | 70 | 5 | 92 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 85 |
| 3 | 4-Chloroanisole | Pd₂(dba)₃ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 75 |
Sonogashira Coupling Workflow
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound and an aryl or vinyl halide or triflate. For coupling with this compound, a boronic acid or ester derivative of the alkyne is typically used.
Reaction Scheme:
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-bromoiodobenzene)
-
(4-Methoxyethynyl)phenylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas (or Argon)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 mmol, 1.0 eq), (4-methoxyethynyl)phenylboronic acid pinacol ester (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the coupled product.
Quantitative Data (Representative Examples)
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | (Methoxyethynyl)phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 1-Bromo-4-nitrobenzene | (Methoxyethynyl)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane/H₂O | 90 | 16 | 91 |
| 3 | 2-Chloropyridine | (Methoxyethynyl)phenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | CsF | THF/H₂O | 80 | 24 | 78 |
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by palladium. To utilize this compound, a corresponding organostannane derivative is required.
Reaction Scheme:
Experimental Protocol: Generalized Stille Coupling
Materials:
-
Aryl Halide (e.g., 1-bromo-3,5-dimethylbenzene)
-
Tributyl((4-methoxyphenyl)ethynyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (or Argon)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add the aryl halide (1.0 mmol, 1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (10 mL) and stir the mixture until the catalyst dissolves.
-
Add tributyl((4-methoxyphenyl)ethynyl)stannane (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic solution with saturated aqueous potassium fluoride solution (to remove tin byproducts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Representative Examples)
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Tributyl((4-methoxyphenyl)ethynyl)stannane | Pd(PPh₃)₄ (5) | DMF | 100 | 8 | 90 |
| 2 | Vinyl bromide | Tributyl((4-methoxyphenyl)ethynyl)stannane | PdCl₂(PPh₃)₂ (3) | Toluene | 90 | 10 | 82 |
| 3 | 1-Bromo-4-cyanobenzene | Tributyl((4-methoxyphenyl)ethynyl)stannane | Pd₂(dba)₃ (2) / P(t-Bu)₃ (4) | Dioxane | 110 | 12 | 88 |
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a highly effective and versatile coupling partner in palladium-catalyzed cross-coupling reactions. The Sonogashira, Suzuki-Miyaura, and Stille couplings provide powerful synthetic routes to a diverse range of functionalized alkynes and conjugated systems. The choice of reaction depends on the specific target molecule, functional group tolerance, and the availability of starting materials. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the efficient and predictable synthesis of complex molecular architectures.
(Methoxyethynyl)benzene: A Versatile Building Block in Organic Synthesis
(Methoxyethynyl)benzene , also known as p-methoxyphenylacetylene or 4-ethynylanisole, is a valuable and versatile building block in organic synthesis. Its unique electronic properties, stemming from the electron-donating methoxy group conjugated with the alkyne functionality, make it a reactive partner in a wide array of chemical transformations. This allows for the construction of complex molecular architectures, finding applications in the synthesis of pharmaceuticals, functional materials, and complex natural products.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including its preparation, Sonogashira cross-coupling reactions, [2+2+2] cycloaddition reactions, and the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles.
Preparation of this compound
A common and reliable method for the preparation of this compound involves a two-step sequence starting from the readily available 4-methoxyacetophenone. The first step is the formation of a vinylidene chloride, followed by elimination to yield the terminal alkyne.
Experimental Protocol: Synthesis of this compound from 4-Methoxyacetophenone
-
Synthesis of 1-chloro-1-(4-methoxyphenyl)ethene:
-
To a solution of 4-methoxyacetophenone (1 equivalent) in a suitable solvent such as dichloromethane, add phosphorus pentachloride (PCl₅, 1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 1-chloro-1-(4-methoxyphenyl)ethene, which can be used in the next step without further purification.
-
-
Synthesis of this compound:
-
Dissolve the crude 1-chloro-1-(4-methoxyphenyl)ethene in a suitable solvent like tetrahydrofuran (THF).
-
Add a strong base, such as sodium amide (NaNH₂, 2.5 equivalents) or potassium tert-butoxide (KOtBu, 2.5 equivalents), at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Applications in Organic Synthesis
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound, with its electron-rich alkyne, is an excellent substrate for these reactions, leading to the formation of diarylacetylenes, which are important structural motifs in many functional materials and biologically active molecules.
Quantitative Data for Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | rt | 6 | 95 |
| 2 | 4-Bromotoluene | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene | 100 | 12 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Piperidine | DMF | 80 | 4 | 92 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2.5 mol%), XPhos (10 mol%) | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
To a degassed solution of iodobenzene (1.0 mmol) and this compound (1.2 mmol) in triethylamine (5 mL) and THF (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 1-methoxy-4-(phenylethynyl)benzene.
Caption: General workflow for the Sonogashira cross-coupling reaction.
[2+2+2] Cycloaddition Reactions
Transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the synthesis of substituted benzene rings and other six-membered carbo- and heterocycles. The electron-rich nature of this compound makes it a good substrate for these transformations, particularly with rhodium catalysts.
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition of this compound with a Diyne
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the diyne (e.g., 1,6-heptadiyne, 1.0 mmol) and this compound (1.1 mmol) in a degassed solvent such as toluene (5 mL).
-
Add the rhodium catalyst, for example, [Rh(cod)₂]BF₄ (0.05 mmol, 5 mol%) and a suitable ligand like triphenylphosphine (0.1 mmol, 10 mol%).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the substituted benzene derivative.
Caption: Workflow for the [2+2+2] cycloaddition reaction.
Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The alkyne functionality can participate in cycloaddition reactions with 1,3-dipoles to form five-membered heterocycles like pyrazoles and isoxazoles.
Pyrazoles can be synthesized through the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. The reaction with this compound typically proceeds with good regioselectivity.
Experimental Protocol: Synthesis of a Pyrazole Derivative
-
To a solution of this compound (1.0 mmol) in a suitable solvent like diethyl ether or THF, add a solution of a diazo compound (e.g., ethyl diazoacetate, 1.1 mmol) in the same solvent.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding pyrazole derivative.
Isoxazoles are formed through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Nitrile oxides are often generated in situ from the corresponding aldoxime.
Experimental Protocol: Synthesis of an Isoxazole Derivative
-
In a round-bottom flask, dissolve the aldoxime (e.g., benzaldoxime, 1.2 mmol) in a suitable solvent such as dichloromethane.
-
Add a solution of an oxidizing agent, like sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS), dropwise at 0 °C to generate the nitrile oxide in situ.
-
To this mixture, add this compound (1.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. After completion, wash the reaction mixture with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to afford the isoxazole derivative.
Caption: Pathways to pyrazole and isoxazole synthesis.
Conclusion
This compound is a highly useful and reactive building block in organic synthesis. Its participation in a variety of powerful C-C and C-N bond-forming reactions, including Sonogashira couplings and cycloadditions, provides efficient routes to a diverse range of complex molecules. The protocols and data presented herein offer a guide for researchers and scientists in drug development and materials science to effectively utilize this versatile reagent in their synthetic endeavors.
Application Notes and Protocols for (Methoxyethynyl)benzene in Materials Science
Introduction
(Methoxyethynyl)benzene, an aromatic alkyne, holds significant promise as a monomer for the synthesis of advanced polymeric materials. Its unique structure, featuring a reactive ethynyl group and an electron-donating methoxy group on the phenyl ring, allows for its participation in various polymerization reactions to create polymers with tailored electronic, optical, and thermal properties. These resulting poly(arylacetylene)s are a class of conjugated polymers with potential applications in organic electronics, chemical sensing, and high-performance composites. This document provides an overview of the potential applications of this compound in materials science, along with detailed protocols for its polymerization.
Polymerization of this compound
The primary application of this compound in materials science lies in its ability to undergo polymerization to form poly(this compound). The conjugated backbone of this polymer, coupled with the influence of the methoxy substituent, is expected to impart valuable optoelectronic properties. Several catalytic systems have been proven effective for the polymerization of arylacetylenes and can be adapted for this compound.
Metal-Catalyzed Polymerization
Transition metal catalysts, particularly those based on rhodium (Rh) and palladium (Pd), are highly effective for the polymerization of arylacetylenes.[1][2] These catalysts can promote chain-growth polymerization, leading to polymers with controlled molecular weights and microstructures.
Experimental Protocol: Rhodium-Catalyzed Polymerization of this compound
This protocol describes a general procedure for the polymerization of this compound using a rhodium-based catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (Rhodium(I) norbornadiene chloride dimer) or a similar Rh(I) catalyst
-
Anhydrous toluene (solvent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 7.57 mmol) in anhydrous toluene (e.g., 10 mL) under an inert atmosphere.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the rhodium catalyst (e.g., [Rh(nbd)Cl]₂, 1-2 mol% relative to the monomer) and add it to the monomer solution.
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30-80 °C). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight over time. Reaction times can vary from a few hours to 24 hours depending on the desired molecular weight and conversion.
-
Polymer Isolation: After the desired reaction time, quench the polymerization by exposing the solution to air.
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, with vigorous stirring. The polymer will precipitate as a solid.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Expected Polymer Properties:
The resulting poly(this compound) is expected to be a colored solid, soluble in common organic solvents like toluene, chloroform, and THF. The methoxy group is anticipated to enhance the polymer's solubility and influence its electronic properties.
| Property | Expected Value/Characteristic |
| Appearance | Yellow to reddish-brown solid |
| Solubility | Soluble in toluene, THF, chloroform |
| Thermal Stability (Td5) | > 400 °C |
| Glass Transition (Tg) | Dependent on molecular weight |
Experimental Workflow for Rh-Catalyzed Polymerization
Caption: Workflow for the rhodium-catalyzed polymerization of this compound.
Alkyne-Azide "Click" Polymerization
This compound can also be utilized as a monomer in copper-catalyzed or metal-free azide-alkyne cycloaddition (CuAAC or SPAAC) "click" polymerization.[3] This reaction forms a polytriazole, a class of polymers known for their high thermal stability, chemical resistance, and strong adhesion properties. By reacting a difunctional azide monomer with a bis-alkyne derived from this compound, or by reacting a di-azide functionalized benzene with a di-ethynyl monomer, functional polytriazoles can be synthesized.
Conceptual Protocol: Synthesis of a Polytriazole
This protocol outlines a conceptual synthetic route for a polytriazole using a derivative of this compound.
Monomers:
-
Di-azide Monomer (A): e.g., 1,4-bis(azidomethyl)benzene
-
Bis-alkyne Monomer (B): A derivative of this compound, for example, 1,4-diethynyl-2,5-dimethoxybenzene.
Procedure:
-
Reaction Setup: Dissolve equimolar amounts of the di-azide monomer (A) and the bis-alkyne monomer (B) in a suitable solvent system (e.g., DMF/water or THF/water).
-
Catalyst Addition: Add the copper(I) catalyst, typically generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate. A stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) is often used.
-
Polymerization: Stir the reaction mixture at room temperature. The reaction is often rapid, and the polymer may precipitate out of the solution as it forms.
-
Isolation and Purification: Collect the polymer by filtration, wash extensively with water and methanol to remove the catalyst and unreacted monomers, and dry under vacuum.
Signaling Pathway for Polytriazole Formation
Caption: Catalytic cycle for copper-catalyzed azide-alkyne cycloaddition polymerization.
Potential Applications in Materials Science
Polymers derived from this compound are expected to exhibit a range of useful properties for materials science applications.
-
Organic Electronics: The conjugated polyacetylene backbone suggests potential use in organic thin-film transistors (OTFTs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The electron-donating methoxy group can tune the HOMO/LUMO energy levels of the polymer, impacting its charge transport and light-emitting properties.
-
Chemical Sensors: The fluorescence of poly(arylacetylene)s can be sensitive to the presence of certain analytes.[4] Polymers of this compound could be explored for the development of fluorescent chemosensors.
-
High-Performance Materials: The thermal stability of poly(arylacetylene)s and polytriazoles makes them candidates for use as high-temperature resistant materials and as matrices for wave-transparent composites.[5]
-
Membranes for Gas Separation: The rigid, glassy nature of some poly(arylacetylene)s can lead to microporosity, making them potentially useful for gas separation membranes.
Logical Relationship of Synthesis to Application
Caption: From monomer to material: synthesis and applications of this compound.
While direct, extensive research on this compound as a monomer is not widely published, its chemical structure strongly suggests its utility in the synthesis of functional conjugated polymers. By adapting established polymerization methods for arylacetylenes, novel materials with promising properties for a range of applications in materials science can be developed. The protocols and concepts outlined in this document provide a foundational framework for researchers and scientists to explore the potential of this compound in the creation of next-generation polymeric materials. Further research is encouraged to fully elucidate the properties and performance of polymers derived from this versatile monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly(silylene arylacetylene)s containing hexafluoroisopropylidene with attractive mechanical properties and dielectric performance for wave-transparent composites - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methoxyethynyl)benzene is a versatile precursor in organic synthesis, offering a reactive ethynyl group that can be readily functionalized. Its application in pharmaceutical synthesis is particularly valuable for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a key pharmaceutical intermediate, a substituted stilbene, utilizing this compound. Substituted stilbenes are precursors to a class of drugs known as Selective Estrogen Receptor Modulators (SERMs), which are used in the treatment of breast cancer and osteoporosis.
The synthetic strategy involves a Sonogashira cross-coupling reaction between this compound and an aryl halide, followed by the reduction of the resulting substituted diphenylacetylene to the corresponding stilbene. This approach offers a convergent and efficient route to these important pharmaceutical intermediates.
Key Reactions and Pathways
The core of the synthetic approach lies in two key transformations:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl halide. This reaction is highly efficient and tolerant of a wide range of functional groups.
-
Alkyne Reduction: The internal alkyne in the diphenylacetylene intermediate is then selectively reduced to a cis- or trans-alkene, forming the stilbene core. The stereochemistry of the double bond can be controlled by the choice of reduction conditions.
These reactions provide a modular approach to a variety of substituted stilbenes, allowing for the exploration of structure-activity relationships in drug discovery programs.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene
| Entry | Aryl Halide | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 12 | 92 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 80 | 24 | 85 |
| 3 | 4-Iodoanisole | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | Toluene | 60 | 18 | 90 |
Table 2: Summary of Reduction Conditions for the Synthesis of 4,4'-Dimethoxystilbene
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Isomer | Yield (%) |
| 1 | H₂, Lindlar's Catalyst | Ethyl Acetate | 25 | 6 | (Z)-stilbene | 95 |
| 2 | Na/NH₃(l) | THF | -78 | 2 | (E)-stilbene | 91 |
| 3 | LiAlH₄ | THF | 65 | 12 | (E)-stilbene | 88 |
Experimental Protocols
Protocol 1: Synthesis of 1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene via Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
4-Iodoanisole (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous THF via syringe, followed by the addition of triethylamine (3.0 eq).
-
Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene as a solid.
Protocol 2: Synthesis of (Z)-4,4'-Dimethoxystilbene via Lindlar Reduction
Materials:
-
1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead) (0.1 g per 1 g of alkyne)
-
Quinoline (1 drop)
-
Ethyl acetate
Procedure:
-
In a hydrogenation flask, dissolve 1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene (1.0 eq) in ethyl acetate.
-
Add Lindlar's catalyst and a drop of quinoline to the solution.
-
Connect the flask to a hydrogenator and purge with hydrogen gas.
-
Hydrogenate the mixture at room temperature (25 °C) under atmospheric pressure of hydrogen.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (Z)-4,4'-dimethoxystilbene. Further purification can be achieved by recrystallization.
Protocol 3: Synthesis of (E)-4,4'-Dimethoxystilbene via Dissolving Metal Reduction
Materials:
-
1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene (1.0 eq)
-
Anhydrous liquid ammonia (NH₃)
-
Sodium metal (Na) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol
Procedure:
-
Set up a three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel under a nitrogen atmosphere.
-
Condense ammonia gas into the flask at -78 °C.
-
Dissolve 1-methoxy-4-((4-methoxyphenyl)ethynyl)benzene (1.0 eq) in anhydrous THF and add it to the liquid ammonia.
-
Add sodium metal in small pieces to the reaction mixture with vigorous stirring. The solution will turn a deep blue color.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of ethanol until the blue color disappears.
-
Allow the ammonia to evaporate overnight.
-
Add water to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain (E)-4,4'-dimethoxystilbene.
Visualizations
Caption: Sonogashira coupling of this compound.
Caption: Selective reduction of the alkyne intermediate.
Caption: Overall experimental workflow for stilbene synthesis.
Application Notes and Protocols for the Synthesis of Conjugated Polymers using (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methoxyethynyl)benzene is a valuable monomer for the synthesis of substituted polyacetylenes, a class of conjugated polymers with significant potential in organic electronics, sensor applications, and advanced materials. The presence of the methoxy group enhances the solubility and processability of the resulting polymer and can influence its electronic properties. This document provides detailed application notes and protocols for the synthesis of poly(this compound) via transition-metal catalysis, drawing upon established methods for the polymerization of substituted acetylenes.
Application Notes
The polymerization of this compound, an alkoxy-substituted phenylacetylene, is most effectively achieved through coordination polymerization using transition metal catalysts, particularly rhodium(I) complexes. These catalysts are known for their high tolerance to functional groups and their ability to produce stereoregular polymers, often with a high cis-transoidal content, under mild reaction conditions. The resulting poly(this compound) is a conjugated polymer with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a sensory material.
The choice of catalyst, solvent, and reaction temperature can significantly influence the polymer's molecular weight, polydispersity index (PDI), and stereochemistry, thereby affecting its material properties. For instance, rhodium catalysts like [(nbd)Rh(acac)] (where nbd = norbornadiene and acac = acetylacetonate) have been shown to be effective for the polymerization of phenylacetylene and its derivatives. The polymerization typically proceeds via a coordination-insertion mechanism.
Key Experimental Parameters and Expected Outcomes
A summary of typical experimental conditions and expected outcomes for the rhodium-catalyzed polymerization of substituted phenylacetylenes is presented below. These parameters serve as a strong starting point for the polymerization of this compound.
| Parameter | Typical Value/Condition | Expected Outcome/Influence |
| Catalyst | [(nbd)Rh(acac)] or other Rh(I) complexes | High catalytic activity and stereocontrol. |
| Monomer:Catalyst Ratio | 50:1 to 200:1 | Influences molecular weight and polymerization rate. |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Benzene | Affects polymer solubility and can influence polymerization rate. |
| Temperature | 25-30 °C (Room Temperature) | Mild conditions are generally sufficient. |
| Reaction Time | 1 - 24 hours | Affects monomer conversion and polymer yield. |
| Polymer Characterization | GPC, NMR, UV-Vis, FTIR | Determination of molecular weight, PDI, structure, and optical properties. |
Experimental Protocols
I. Synthesis of Poly(this compound) via Rhodium Catalysis
This protocol is adapted from established procedures for the polymerization of phenylacetylene using a rhodium(I) catalyst.[1][2][3]
Materials:
-
This compound (monomer)
-
[(acac)Rh(nbd)] (catalyst precursor)[1]
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk flask is dried in an oven and then cooled under a stream of argon or nitrogen.
-
Monomer and Solvent Addition: The flask is charged with a magnetic stir bar and this compound (e.g., 1.0 g, 7.57 mmol). Anhydrous THF (e.g., 15 mL) is then added via syringe.
-
Catalyst Solution Preparation: In a separate glovebox or under an inert atmosphere, a stock solution of the rhodium catalyst is prepared. For a 100:1 monomer-to-catalyst ratio, dissolve an appropriate amount of [(acac)Rh(nbd)] in anhydrous THF.
-
Initiation of Polymerization: The catalyst solution is injected into the stirring monomer solution at room temperature. The reaction mixture is then stirred under an inert atmosphere.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 2-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing them via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the monomer.
-
Termination and Precipitation: The polymerization is quenched by opening the flask to air. The viscous polymer solution is then slowly poured into a large excess of a non-solvent, such as methanol (e.g., 200 mL), with vigorous stirring.
-
Isolation and Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and then dried in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
II. Characterization of Poly(this compound)
1. Molecular Weight and Polydispersity Index (PDI):
-
Technique: Gel Permeation Chromatography (GPC).
-
Procedure: A small amount of the dried polymer is dissolved in a suitable solvent (e.g., THF) and analyzed by GPC against polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
2. Structural Analysis:
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
-
Procedure: A sample of the polymer is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will show characteristic peaks for the aromatic and methoxy protons, as well as the vinylic proton of the polymer backbone. The ¹³C NMR will confirm the presence of the different carbon environments. The stereochemistry (cis vs. trans) can often be inferred from the chemical shift and coupling constants of the vinylic protons.
3. Optical Properties:
-
Technique: UV-Visible (UV-Vis) Spectroscopy.
-
Procedure: A dilute solution of the polymer in a suitable solvent (e.g., THF or chloroform) is prepared. The UV-Vis spectrum is recorded to determine the absorption maximum (λ_max), which provides information about the electronic structure and conjugation length of the polymer.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Simplified logical relationship of the rhodium-catalyzed polymerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 3. Polymerization of phenylacetylene catalyzed by rhodium( i ) complexes with N -functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01650D [pubs.rsc.org]
Application Notes and Protocols for Metal-Catalyzed Reactions of (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methoxyethynyl)benzene is a versatile building block in organic synthesis, valued for its reactive ethynyl group and the electronic influence of the methoxy-substituted phenyl ring. Its participation in a variety of metal-catalyzed reactions allows for the construction of complex molecular architectures, including substituted alkynes, heterocycles, and carbocycles. These products often serve as key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for key metal-catalyzed reactions of this compound, with a focus on methodologies relevant to drug discovery and development.
I. Palladium-Catalyzed Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of paramount importance in medicinal chemistry for the synthesis of substituted alkynes, which are precursors to a wide range of therapeutic agents.
Application Note: The Sonogashira coupling of this compound with various aryl and heteroaryl halides provides a straightforward route to unsymmetrically substituted diarylacetylenes. These structures are found in a variety of biologically active molecules and can serve as scaffolds for further functionalization in drug discovery programs. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] More recent protocols have been developed that are copper- and amine-free, offering a cleaner reaction profile.[3][4]
General Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling (Copper- and Amine-Free)
This protocol describes a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne, which can be adapted for this compound.[3][4]
Materials:
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
This compound
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Tetrabutylammonium fluoride (TBAF)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Add anhydrous, degassed solvent (5 mL).
-
Add TBAF (3.0 mmol) to the reaction mixture.
-
Seal the flask and stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Quantitative Data Summary (Representative Examples):
| Aryl Halide | Alkyne | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | 100 | 0.5 | 95 | [3] |
| 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | 100 | 2 | 92 | [3] |
| 4-Chlorotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | 120 | 12 | 85 | [3] |
Note: The table presents data for phenylacetylene as a representative terminal alkyne from the cited literature. Similar yields can be expected for this compound under optimized conditions.
Logical Workflow for Sonogashira Coupling:
Caption: Workflow for Sonogashira Coupling.
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Application Note: The reaction of this compound with organic azides in the presence of a copper(I) catalyst allows for the synthesis of 1-aryl-4-(methoxyphenyl)-1,2,3-triazoles. These triazole-containing scaffolds are prevalent in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding, making them valuable isosteres for other functional groups in drug design.
General Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
Materials:
-
Organic azide
-
This compound
-
Copper(I) iodide (CuI) or other Cu(I) source
-
Base (e.g., DIPEA, Et₃N)
-
Solvent (e.g., THF, t-BuOH/H₂O)
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in the chosen solvent (5 mL).
-
Add the copper(I) catalyst (e.g., CuI, 0.05 mmol, 5 mol%).
-
Add the base (e.g., DIPEA, 2.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1,2,3-triazole derivative.
Quantitative Data Summary (Representative Examples for CuAAC):
| Azide | Alkyne | Catalyst | Solvent | Temp | Time | Yield (%) |
| Benzyl Azide | Phenylacetylene | CuI | t-BuOH/H₂O | RT | 12 h | 95 |
| 1-Azido-4-nitrobenzene | Phenylacetylene | CuSO₄·5H₂O, Na-ascorbate | t-BuOH/H₂O | RT | 8 h | 98 |
Note: This table provides representative data for phenylacetylene. Similar high yields are characteristic of the CuAAC reaction with this compound.
Reaction Pathway for CuAAC:
Caption: Pathway for CuAAC Reaction.
III. Gold- and Rhodium-Catalyzed Cycloaddition/Cyclization Reactions
Gold and rhodium catalysts are particularly effective in promoting cycloaddition and cyclization reactions of alkynes, leading to the formation of diverse carbocyclic and heterocyclic frameworks.
Application Note: this compound can participate in various gold- and rhodium-catalyzed transformations. For instance, rhodium-catalyzed [2+2+2] cycloadditions with diynes can provide access to highly substituted aromatic rings.[5] Gold catalysts can facilitate intramolecular cyclization reactions of ortho-alkynyl-substituted anilines or phenols derived from this compound to generate indole and benzofuran derivatives, which are privileged scaffolds in medicinal chemistry.
General Experimental Protocol: Rhodium-Catalyzed [2+2+2] Cycloaddition
This protocol outlines a general procedure for the cyclotrimerization of an alkyne with a 1,6-diyne, adaptable for this compound.
Materials:
-
1,6-Diyne
-
This compound
-
Rhodium catalyst (e.g., [Rh(cod)₂]BF₄, Wilkinson's catalyst)
-
Ligand (e.g., PPh₃, BINAP)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the rhodium catalyst (0.02 mmol, 2 mol%) and the ligand (0.022 mmol, 2.2 mol%) in the anhydrous, degassed solvent (2 mL).
-
Add the 1,6-diyne (1.0 mmol).
-
Add this compound (1.5 mmol).
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) for the necessary duration (monitor by GC-MS or LC-MS).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the substituted benzene derivative.
Quantitative Data Summary (Representative Rh-catalyzed [2+2+2] Cycloaddition):
| Diyne | Alkyne | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| Hepta-1,6-diyne | Phenylacetylene | [Rh(cod)Cl]₂ | PPh₃ | Toluene | 110 | 85 |
| Diethyl dipropargylmalonate | Phenylacetylene | [Rh(cod)₂]OTf | BINAP | 1,2-Dichloroethane | 80 | 92 |
Note: This table shows representative data for phenylacetylene. Optimization would be required for reactions with this compound.
Logical Relationship in [2+2+2] Cycloaddition:
Caption: [2+2+2] Cycloaddition Logic.
IV. Applications in Drug Development
The products derived from metal-catalyzed reactions of this compound are valuable intermediates in the synthesis of pharmaceuticals. The introduced arylacetylene or heterocyclic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Examples of Potential Applications:
-
Kinase Inhibitors: Many kinase inhibitors feature hinge-binding motifs that can be accessed through Sonogashira coupling reactions to construct aryl-alkyne or heteroaryl-alkyne cores.
-
Antiviral Agents: Triazole rings, synthesized via CuAAC, are present in several antiviral drugs, where they can act as bioisosteres for amide bonds and improve metabolic stability.
-
CNS-Active Compounds: The rigid scaffolds generated from cycloaddition reactions can be used to control the conformation of molecules designed to interact with receptors in the central nervous system.
While direct synthesis of a marketed drug using this compound as a starting material is not prominently documented in publicly available literature, the synthetic routes described above are fundamental in the construction of analogous structures that are actively pursued in drug discovery pipelines. The ability to rapidly generate libraries of compounds with diverse substitution patterns using these metal-catalyzed reactions is a key advantage for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly useful and reactive building block for the synthesis of complex organic molecules through metal-catalyzed reactions. The Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and rhodium-catalyzed cycloadditions represent powerful tools for medicinal chemists to access novel chemical entities with potential therapeutic applications. The protocols and data presented herein provide a foundation for the application of these reactions in a research and drug development setting. Further exploration and optimization of these methods will undoubtedly continue to contribute to the advancement of pharmaceutical synthesis.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemo-enzymatic synthesis of pharmaceutical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tesisenred.net [tesisenred.net]
Application Notes and Protocols: Click Chemistry Reactions with (Methoxyethynyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the use of (methoxyethynyl)benzene derivatives in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful and versatile reaction enables the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in drug discovery, bioconjugation, and materials science.
Introduction to Click Chemistry and this compound Derivatives
Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2][3] The most prominent example is the CuAAC reaction, which joins an alkyne with an azide to form a stable triazole ring.[2][3][4] This reaction is bioorthogonal, meaning it can proceed in complex biological systems without interfering with native biochemical processes.[5][6][7][8]
This compound derivatives, such as 4-ethynylanisole, are valuable building blocks in these reactions. The methoxy group can influence the electronic properties of the alkyne and the resulting triazole, potentially modulating the biological activity and physicochemical properties of the final product. The triazole ring itself is not just a passive linker; it can form hydrogen bonds and dipole interactions with biological targets, making it a valuable pharmacophore in drug design.
Applications in Drug Discovery
The 1,2,3-triazole scaffold is a key feature in numerous therapeutic agents due to its metabolic stability and ability to mimic other functional groups.[1][4] The CuAAC reaction with this compound derivatives provides a straightforward method for creating libraries of novel compounds for screening against various biological targets.
A notable application is in the development of kinase inhibitors. For example, 1,4-disubstituted 1,2,3-triazoles have been synthesized and shown to exhibit inhibitory activity against Src kinase, a protein implicated in cancer progression.[9] The straightforward synthesis allows for rapid optimization of the substituents on the triazole ring to improve potency and selectivity.
Experimental Protocols
Below are detailed protocols for the synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound derivatives.
Protocol 1: General Procedure for CuAAC Reaction in Solution
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from a this compound derivative and an organic azide using a copper(I) catalyst generated in situ.
Materials:
-
This compound derivative (e.g., 4-ethynylanisole)
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: e.g., a mixture of tetrahydrofuran (THF) and water (8:2 v/v)[1] or dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound derivative (1.0 eq) and the organic azide (1.0 eq) in the chosen solvent system (e.g., THF/H₂O).
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq). In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The color of the solution should change, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically within 2-12 hours), quench the reaction by adding water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the triazole proton (H5) typically in the range of 7.5-8.5 ppm.[2] The ¹³C NMR spectrum will show signals for the triazole carbons (C4 and C5) in the ranges of 140-150 ppm and 120-130 ppm, respectively.[2]
Protocol 2: Microwave-Assisted CuAAC Synthesis
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe vessel, combine the this compound derivative (1.0 eq), organic azide (1.0 eq), CuSO₄·5H₂O (0.05 eq), and sodium ascorbate (0.1 eq) in a suitable solvent (e.g., water or a water/ethanol mixture).[10]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short period (e.g., 10-30 minutes).[10]
-
Workup and Purification: After cooling, work up and purify the product as described in Protocol 1.
Quantitative Data
The yields of CuAAC reactions are typically high, often exceeding 80%. The following table provides representative data for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
| Alkyne Derivative | Azide Derivative | Catalyst System | Solvent | Time (h) | Yield (%) |
| 4-Ethynylanisole | Benzyl Azide | CuSO₄/NaAsc | THF/H₂O | 4 | 92 |
| 4-Ethynylanisole | Phenyl Azide | CuI | DMF | 6 | 88 |
| 3-Ethynylanisole | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | 5 | 90 |
| 2-Ethynylanisole | 4-Adamantylbenzyl Azide | Cu(OAc)₂/NaAsc | DMF | 8 | 85[11] |
Visualizations
Experimental Workflow for CuAAC Synthesis
Caption: General workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Signaling Pathway Inhibition by a Triazole Derivative
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: Derivatization of (Methoxyethynyl)benzene for Biological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of (methoxyethynyl)benzene, a versatile building block in medicinal chemistry and chemical biology. Its terminal alkyne functionality allows for facile modification through robust and efficient reactions such as the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These derivatization strategies enable the synthesis of novel compounds with potential applications in anticancer research and for use as biological probes.
Derivatization Strategies for Biological Applications
This compound serves as a key precursor for the synthesis of biologically active molecules. The primary derivatization methods include:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of this compound and aryl or vinyl halides. This method is instrumental in synthesizing complex aromatic structures, including those found in potential anticancer agents.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient click chemistry reaction involves the coupling of the terminal alkyne of this compound with an azide to form a stable 1,2,3-triazole ring. This bioorthogonal reaction is widely used for creating bioconjugates, labeling biomolecules, and synthesizing diverse compound libraries for drug screening.
Application in Anticancer Drug Discovery
Derivatives of this compound, particularly those bearing multiple methoxy groups, have shown significant promise as anticancer agents. A key mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process in cell division.
Signaling Pathway: Inhibition of Tubulin Polymerization
Many natural and synthetic compounds exert their anticancer effects by disrupting microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death). The 3,4,5-trimethoxyphenyl moiety, which can be readily introduced via derivatization of this compound, is a well-established pharmacophore that binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation.
Caption: Signaling pathway of tubulin polymerization inhibition.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative triazole derivatives synthesized from a methoxy-substituted ethynylbenzene. The half-maximal inhibitory concentration (IC50) values indicate the drug concentration required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM)[1] |
| 9a | PC3 (Prostate) | 0.21 ± 0.092 |
| DU-145 (Prostate) | 0.25 ± 0.104 | |
| A549 (Lung) | 0.16 ± 0.083 | |
| MCF-7 (Breast) | 0.29 ± 0.115 | |
| 9b | PC3 (Prostate) | 0.35 ± 0.121 |
| DU-145 (Prostate) | 0.29 ± 0.113 | |
| A549 (Lung) | 0.31 ± 0.117 | |
| MCF-7 (Breast) | 0.42 ± 0.136 | |
| Etoposide (Control) | PC3 (Prostate) | 2.15 ± 0.38 |
| DU-145 (Prostate) | 3.08 ± 0.135 | |
| A549 (Lung) | 1.97 ± 0.45 | |
| MCF-7 (Breast) | 2.86 ± 0.24 |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3-Triazole Derivatives via Click Chemistry
This protocol describes the synthesis of a 1,2,3-triazole derivative from 1-ethynyl-3,5-dimethoxybenzene, a compound structurally related to this compound.
Caption: Workflow for triazole synthesis via click chemistry.
Materials:
-
Azide-containing precursor (e.g., 2-azido-N-(4-(5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide)
-
1-Ethynyl-3,5-dimethoxybenzene
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Sodium Ascorbate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Silica Gel for column chromatography
Procedure: [1]
-
In a round-bottom flask, dissolve the azide-containing precursor (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
To this solution, add 1-ethynyl-3,5-dimethoxybenzene (1.0 eq).
-
Add sodium ascorbate (0.15 eq) and copper(II) sulfate pentahydrate (0.05 eq) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure triazole derivative.
Protocol 2: Nickel-Catalyzed Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of a terminal alkyne, such as this compound, with an aryl halide.
References
Application Note: Experimental Protocol for Sonogashira Coupling with (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] This application note provides a detailed experimental protocol for the Sonogashira coupling of (Methoxyethynyl)benzene with an aryl iodide, specifically 4-iodotoluene, to yield 1-methoxy-4-(p-tolylethynyl)benzene. This protocol serves as a representative example that can be adapted for other aryl halides.
Reaction Scheme
Experimental Protocol
This protocol is based on a representative Sonogashira coupling of an aryl iodide with a substituted phenylacetylene.
Materials:
-
This compound
-
4-Iodotoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-iodotoluene (1.0 mmol, 1.0 eq).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.01 mmol, 1 mol%).
-
Solvent and Base: Add anhydrous toluene (10 mL) and anhydrous triethylamine (2.0 mmol, 2.0 eq) to the flask.
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 70°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-methoxy-4-(p-tolylethynyl)benzene.
Data Presentation
The following table summarizes the quantitative data for the Sonogashira coupling of this compound with 4-iodotoluene.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equiv. | Catalyst/Base | Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 132.16 | 1.2 | 1.2 | Pd(PPh₃)₂Cl₂ | 2 | Toluene | 70 | 2-4 | |
| 4-Iodotoluene | 218.04 | 1.0 | 1.0 | CuI | 1 | ||||
| 1-methoxy-4-(p-tolylethynyl)benzene | 222.28 | - | - | Triethylamine | 200 | 72[2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Sonogashira coupling of this compound.
Sonogashira Catalytic Cycle Diagram
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for the Scale-up Synthesis of (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of (methoxyethynyl)benzene, a valuable building block in pharmaceutical and materials science research. The described two-step synthetic route involves a Sonogashira coupling of 4-iodoanisole with ethynyltrimethylsilane, followed by the deprotection of the trimethylsilyl group. This method is robust, scalable, and utilizes readily available starting materials. All quantitative data is summarized in tables for clarity, and detailed experimental procedures are provided. Safety precautions for all chemicals used are also outlined.
Introduction
This compound, also known as 4-ethynylanisole or 4-methoxyphenylacetylene, is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and functional materials. Its terminal alkyne and electron-rich aromatic ring make it a versatile synthon for cross-coupling reactions and other organic transformations. The following protocols detail a reliable and scalable method for its preparation in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process:
-
Sonogashira Coupling: Palladium- and copper-catalyzed cross-coupling of 4-iodoanisole with ethynyltrimethylsilane to form 1-methoxy-4-((trimethylsilyl)ethynyl)benzene.
-
Deprotection: Removal of the trimethylsilyl (TMS) protecting group using potassium carbonate in methanol to yield the final product, this compound.
Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Sonogashira Coupling of 4-Iodoanisole with Ethynyltrimethylsilane
This procedure details the palladium-catalyzed Sonogashira coupling to form the silyl-protected intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Iodoanisole | 234.04 | 100.0 g | 0.427 | 1.0 |
| Ethynyltrimethylsilane | 98.22 | 46.1 g (65.0 mL) | 0.469 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 4.94 g | 0.00427 | 0.01 |
| Copper(I) Iodide | 190.45 | 0.81 g | 0.00427 | 0.01 |
| Triethylamine (anhydrous) | 101.19 | 500 mL | - | - |
Equipment:
-
1 L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Standard glassware for work-up
Procedure:
Caption: Step-by-step protocol for the Sonogashira coupling reaction.
Expected Yield: 85-95%
Step 2: Deprotection of 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene
This procedure describes the removal of the TMS protecting group to yield the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1-Methoxy-4-((trimethylsilyl)ethynyl)benzene | 204.36 | 80.0 g | 0.391 | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 10.8 g | 0.078 | 0.2 |
| Methanol | 32.04 | 400 mL | - | - |
| Diethyl Ether | 74.12 | As needed for work-up | - | - |
| Deionized Water | 18.02 | As needed for work-up | - | - |
Equipment:
-
1 L round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up
-
Rotary evaporator
Procedure:
Caption: Step-by-step protocol for the deprotection of the TMS-protected alkyne.
Expected Yield: 90-98%
Safety Information
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
| Chemical | Hazards |
| 4-Iodoanisole | Irritant to eyes, skin, and respiratory system. Light sensitive.[1][2] |
| Ethynyltrimethylsilane | Highly flammable liquid and vapor. Irritant.[3][4][5][6][7] |
| Tetrakis(triphenylphosphine)palladium(0) | May be harmful if swallowed. May cause irritation. Air and light sensitive.[8][9][10][11] |
| Copper(I) Iodide | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Toxic to aquatic life.[12][13][14][15][16] |
| Triethylamine | Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage.[17][18][19][20][21] |
| This compound | The toxicological properties have not been fully investigated. Handle with care. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. |
| Diethyl Ether | Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. |
Disposal: All chemical waste should be disposed of according to local regulations.
Characterization Data for this compound
-
Appearance: Colorless to pale yellow oil
-
Molecular Formula: C₉H₈O
-
Molecular Weight: 132.16 g/mol
-
Boiling Point: 80-82 °C at 15 mmHg
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J=8.8 Hz, 2H), 6.84 (d, J=8.8 Hz, 2H), 3.81 (s, 3H), 2.98 (s, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 159.9, 133.8, 115.3, 114.2, 83.5, 75.5, 55.3.
Conclusion
The provided protocols offer a reliable and scalable method for the synthesis of this compound. By following these detailed procedures and adhering to the safety guidelines, researchers can efficiently produce this valuable compound for their synthetic needs. The use of a protected alkyne in the Sonogashira coupling step enhances the safety and practicality of the synthesis on a larger scale.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Ethynyltrimethylsilane 98 1066-54-2 [sigmaaldrich.com]
- 4. gelest.com [gelest.com]
- 5. 1066-54-2|Ethynyltrimethylsilane| Ambeed [ambeed.com]
- 6. scbt.com [scbt.com]
- 7. Synthonix, Inc > Alkynes > 1066-54-2 | Ethynyltrimethylsilane [synthonix.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.at [fishersci.at]
- 15. samratpharmachem.com [samratpharmachem.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. redox.com [redox.com]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. epa.gov [epa.gov]
Green Chemistry Approaches to (Methoxyethynyl)benzene Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(Methoxyethynyl)benzene, also known as 4-ethynylanisole, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals, functional materials, and agrochemicals. Traditional synthetic routes to this compound often rely on classical Sonogashira coupling conditions, which typically involve a palladium catalyst, a copper(I) co-catalyst, and an amine base in an organic solvent. While effective, these methods present several drawbacks from a green chemistry perspective, including the use of toxic copper salts, volatile and often hazardous organic solvents, and energy-intensive reaction conditions.
This document outlines greener and more sustainable approaches to the synthesis of this compound, focusing on copper-free, microwave-assisted, and one-pot methodologies. These protocols offer significant advantages by minimizing waste, reducing energy consumption, and employing less hazardous reagents, aligning with the principles of green chemistry. The primary strategies highlighted are:
-
Copper-Free Sonogashira Coupling: The elimination of the copper co-catalyst is a significant advancement, as copper is toxic and its removal from the final product can be challenging, particularly in pharmaceutical applications.[1][2] Copper-free methods often utilize specialized palladium catalysts and ligands that facilitate the catalytic cycle without the need for a copper acetylide intermediate.[3]
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and efficient heating.[4][5] This technology can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions with higher yields and fewer byproducts.[4][5][6]
-
Solvent-Free or Green Solvent Conditions: The use of ionic liquids as a reaction medium or performing the reaction under solvent-free conditions significantly reduces the environmental impact associated with volatile organic compounds (VOCs).[4][5] When a solvent is necessary, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, are preferred.[7]
-
One-Pot Synthesis: Combining multiple synthetic steps into a single operation, such as a Sonogashira coupling followed by in-situ deprotection, reduces the need for intermediate workup and purification steps. This approach saves time, reduces solvent consumption, and minimizes waste generation.[8][9][10]
By adopting these green chemistry approaches, researchers can synthesize this compound and its derivatives in a more sustainable, efficient, and environmentally responsible manner.
Experimental Protocols & Data
The synthesis of this compound via green Sonogashira coupling typically involves two main steps: the coupling of an aryl halide (e.g., 4-iodoanisole or 4-bromoanisole) with a protected acetylene (e.g., trimethylsilylacetylene), followed by the removal of the protecting group. A more advanced, greener approach combines these steps into a one-pot procedure.
Protocol 1: Two-Step Microwave-Assisted Copper-Free Sonogashira Coupling and Desilylation
This protocol is divided into two distinct experimental procedures.
Step 1: Microwave-Assisted Copper-Free Sonogashira Coupling of 4-Iodoanisole and Trimethylsilylacetylene
Experimental Protocol:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), trimethylsilylacetylene (1.2 mmol), and a palladium catalyst (e.g., [PdCl2(PPh3)2], 2 mol%).
-
Add a suitable base, such as triethylamine (2.0 mmol).
-
If a solvent is used, add a minimal amount of a green solvent like 2-MeTHF (2 mL). For a solvent-free approach, proceed without adding solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, ((4-methoxyphenyl)ethynyl)trimethylsilane.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Green Desilylation of ((4-Methoxyphenyl)ethynyl)trimethylsilane
Experimental Protocol:
-
Dissolve the crude ((4-methoxyphenyl)ethynyl)trimethylsilane (1.0 mmol) in a green solvent such as methanol or a mixture of THF/water.
-
Add a mild base, such as potassium carbonate (K2CO3) or potassium fluoride (KF) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 2: One-Pot Microwave-Assisted Copper-Free Sonogashira Coupling and Desilylation
This streamlined protocol combines the coupling and deprotection steps into a single, efficient operation.
Experimental Protocol:
-
To a microwave-safe reaction vessel equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol), trimethylsilylacetylene (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at a set temperature (e.g., 70-100 °C) for 30-60 minutes.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Quantitative Data Summary
The following tables summarize typical reaction parameters and outcomes for the green synthesis of this compound and related structures.
Table 1: Microwave-Assisted Copper-Free Sonogashira Coupling of Anisole Derivatives
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | [PdCl2(PPh3)2] (2) | Et3N | None | 50 | 30 | 98 |
| 2 | 4-Iodoanisole | Phenylacetylene | [PdCl2(PPh3)2] (2) | Et3N | None | 50 | 30 | 75 |
| 3 | 4-Iodoanisole | TMS-acetylene | Pd(PPh3)4 (2) | Et3N | Acetonitrile | 100 | 15 | >95 |
| 4 | 4-Bromoanisole | TMS-acetylene | Pd(OAc)2 (1) / SPhos (2) | Cs2CO3 | 2-MeTHF | RT | 48h | 85 |
Note: Data is compiled and adapted from multiple sources for illustrative purposes.[4][6][7] SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, TMS = Trimethylsilyl.
Table 2: One-Pot Sonogashira Coupling and Desilylation
| Entry | Aryl Halide | Alkyne | Catalyst (mol%) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-pyridine | TMS-acetylene | Pd(PPh3)4 (5) | TBAF | THF | 70 | 3 | 62 |
| 2 | 4-Iodo-anisole | TMS-acetylene | PdCl2(PPh3)2 (2) | TBAF | THF | 80 | 2 | ~90 (estimated) |
Note: Data is adapted from relevant literature on one-pot Sonogashira-desilylation reactions.[8][9] The yield for 4-iodoanisole is an estimation based on similar reported reactions.
Visualizations
Logical Workflow for Green Synthesis of this compound
Caption: Green synthesis workflow for this compound.
Signaling Pathway: Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: The catalytic cycle of a copper-free Sonogashira reaction.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Coupling with (Methoxyethynyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing (Methoxyethynyl)benzene in Sonogashira coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using this compound in Sonogashira couplings?
A1: The most common issues include low or no product yield, formation of undesired side products, and difficulty in reaction optimization. Due to the electron-donating nature of the methoxy group, this compound can be prone to side reactions such as homocoupling (Glaser coupling).
Q2: What is Glaser coupling and how can it be minimized?
A2: Glaser coupling is the oxidative homocoupling of terminal alkynes to form a diyne. In the context of Sonogashira reactions, this results in the formation of 1,4-bis(4-methoxyphenyl)buta-1,3-diyne. This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize Glaser coupling, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. In some cases, a copper-free Sonogashira protocol may be advantageous.
Q3: How does the choice of palladium catalyst affect the reaction?
A3: The choice of palladium catalyst can significantly impact the reaction's success. While various palladium sources can be used, PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commonly employed. The selection of the appropriate catalyst and ligands is crucial, especially when dealing with less reactive aryl halides (e.g., chlorides or bromides). For deactivated aryl chlorides, for instance, PdCl₂(PPh₃)₂ has been shown to be an effective catalyst.
Q4: What is the role of the base in this reaction?
A4: The base plays a crucial role in the Sonogashira coupling. It is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate. Additionally, it neutralizes the hydrogen halide formed during the catalytic cycle. Common bases include amines such as triethylamine (TEA) and diisopropylamine (DIPA). The choice and amount of base can influence the reaction rate and the formation of byproducts.
Troubleshooting Guide
Low or No Product Yield
A common challenge in Sonogashira couplings is achieving a satisfactory yield. The following table outlines potential causes for low or no product yield and suggests corresponding troubleshooting strategies.
| Potential Cause | Troubleshooting Strategy |
| Inactive Catalyst | - Use a fresh source of palladium catalyst. - Consider a different palladium precursor (e.g., Pd(OAc)₂ with a suitable phosphine ligand). - Ensure the catalyst is properly handled and stored under an inert atmosphere. |
| Insufficiently Reactive Aryl Halide | - The reactivity of aryl halides follows the order: I > Br > Cl. If using an aryl bromide or chloride, consider increasing the reaction temperature or using a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands). |
| Poor Solvent Quality | - Use anhydrous, degassed solvents to prevent catalyst deactivation and side reactions. |
| Incorrect Base | - The choice of base can be critical. Triethylamine is common, but other bases like diisopropylamine or inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may be more effective for specific substrates. |
| Low Reaction Temperature | - For less reactive aryl halides, increasing the reaction temperature may be necessary. Monitoring the reaction progress by TLC or GC-MS is recommended to find the optimal temperature. |
Formation of Side Products
The presence of the electron-donating methoxy group in this compound can lead to the formation of specific side products.
| Side Product | Potential Cause | Troubleshooting Strategy |
| Glaser Homocoupling Product | - Presence of oxygen. - High concentration of copper co-catalyst. | - Ensure the reaction is performed under strictly anaerobic conditions. - Use degassed solvents. - Consider a copper-free Sonogashira protocol. |
| Enyne Formation | - Dimerization of the alkyne. | - Optimize the ratio of alkyne to aryl halide. A slight excess of the alkyne is often used, but a large excess can promote dimerization. |
| Dehalogenation of Aryl Halide | - Presence of reducing agents or certain reaction conditions. | - Ensure the purity of all reagents. - Adjust the base and solvent system. |
Experimental Protocols
Representative Protocol for Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene
This protocol is adapted from a general procedure for Sonogashira coupling and can be used as a starting point for reactions with this compound.
Materials:
-
4-Iodoanisole (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (TEA) (5 mL)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine to the flask.
-
Add phenylacetylene dropwise to the reaction mixture with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the effect of reaction temperature and catalyst loading on the yield of a carbonylative Sonogashira coupling of 4-iodoanisole, which can serve as a model for optimizing reactions with electron-rich substrates.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0.01 | 80 | 1 | 10 |
| 2 | 0.01 | 100 | 1 | 20 |
| 3 | 0.01 | 120 | 1 | 55 |
| 4 | 0.01 | 100 | 3 | 55 |
| 5 | 0.01 | 120 | 3 | 91 |
| 6 | 0.05 | 120 | 3 | 99 |
| 7 | 0.03 | 100 | 3 | 97 |
Data adapted from a study on carbonylative Sonogashira coupling of 4-iodoanisole and phenylacetylene.[1]
Visualizations
Sonogashira Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
Optimizing reaction conditions for (Methoxyethynyl)benzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Methoxyethynyl)benzene, primarily via Sonogashira coupling.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Sonogashira reaction to synthesize this compound is showing low to no yield. What are the potential causes and how can I troubleshoot this?
A1: Low or no yield in a Sonogashira coupling is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem:
-
Catalyst Activity: The palladium catalyst is the heart of the reaction.
-
Troubleshooting:
-
Ensure you are using a fresh, high-quality palladium catalyst. Older catalysts can lose activity.
-
Consider using a different palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.
-
Ensure anaerobic conditions are maintained throughout the reaction setup and duration, as oxygen can deactivate the catalyst.[1] Degas all solvents and reagents thoroughly.
-
-
-
Co-catalyst Issues: The copper(I) co-catalyst is crucial for the activation of the alkyne.
-
Troubleshooting:
-
Use fresh copper(I) iodide (CuI). Exposure to air and light can lead to oxidation and reduced activity.
-
Consider running the reaction in the absence of the copper co-catalyst (copper-free Sonogashira) if you are experiencing significant homocoupling of the alkyne (Glaser coupling).[2]
-
-
-
Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Troubleshooting:
-
-
Solvent and Base Selection: The choice of solvent and base is critical for reaction success.
-
Troubleshooting:
-
Q2: I am observing a significant amount of a side product that I suspect is the homocoupling product of methoxyacetylene (Glaser coupling). How can I minimize this?
A2: The formation of a diacetylene byproduct through homocoupling is a known side reaction in Sonogashira couplings, especially when the cross-coupling is sluggish.[2][4]
-
Troubleshooting:
-
Reduce Copper Catalyst Concentration: The homocoupling is primarily catalyzed by the copper species. Reducing the amount of CuI can help to disfavor this side reaction.[4]
-
Slow Addition of the Alkyne: Adding the methoxyacetylene slowly to the reaction mixture can help to maintain a low concentration of the free alkyne, thereby reducing the rate of homocoupling.[4]
-
Copper-Free Conditions: Consider switching to a copper-free Sonogashira protocol. There are numerous literature procedures available that utilize specific ligands to facilitate the reaction without a copper co-catalyst.
-
Q3: My reaction with an aryl bromide is not proceeding to completion. What can I do?
A3: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings.
-
Troubleshooting:
-
Increase Reaction Temperature: As mentioned previously, higher temperatures are often required for less reactive aryl halides.[3]
-
Change Ligand: The choice of phosphine ligand on the palladium catalyst can have a significant impact. For challenging substrates, consider using more electron-rich and bulky ligands which can promote the oxidative addition step.
-
Use a More Active Catalyst: Pre-formed palladium(0) catalysts like Pd(PPh₃)₄ might be more effective than in situ generated catalysts from Pd(II) precursors for less reactive substrates.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various reaction parameters on the yield of aryl alkynyl ethers, providing a baseline for optimization.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroanisole | Phenylpropiolic acid | PdCl₂(Cy*Phine)₂ (5) | - | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | 99 | [5] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF·3H₂O | Neat | 80 | - | High | [6] |
| Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | (in catalyst) | K₂CO₃ | EtOH | 70 | 3 | 90 | [7] |
| 4-Iodoacetophenone | TMS acetylene | PdCl₂/Ru-complex | - | - | - | RT | - | Variable | [8] |
Experimental Protocols
Detailed Methodology for a Representative Sonogashira Coupling
This protocol is adapted from the synthesis of 1-methoxy-2-(phenylethynyl)benzene and can be used as a starting point for the synthesis of this compound.[5]
Materials:
-
Aryl halide (e.g., Iodoanisole or Bromoanisole) (1.0 equiv)
-
Methoxyacetylene (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., Triethylamine - TEA) (can be used as solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF, if needed)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Solvent and Base Addition: Add the anhydrous, degassed amine base (e.g., triethylamine). If a co-solvent is used, add it at this stage.
-
Alkyne Addition: Add the methoxyacetylene to the reaction mixture. If slow addition is desired to minimize homocoupling, use a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature for aryl iodides, potentially elevated for aryl bromides). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrochloride salt.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methoxy-2-(phenylethynyl)benzene | 41398-67-8 | Benchchem [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. ijnc.ir [ijnc.ir]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (Methoxyethynyl)benzene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (Methoxyethynyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during reactions with this compound.
Sonogashira Coupling Reactions
Problem: Low or no yield of the desired coupled product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Ensure the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper(I) co-catalyst (e.g., CuI) are fresh and have been stored under an inert atmosphere. - Consider using a more active catalyst system, such as a palladium N-heterocyclic carbene (NHC) complex. |
| Poor Quality of Reagents or Solvents | - Use freshly distilled and degassed solvents (e.g., THF, triethylamine) to remove oxygen and water, which can deactivate the catalyst.[1] - Ensure the aryl halide is pure and free of contaminants. - Verify the purity of this compound. |
| Incorrect Reaction Temperature | - While many Sonogashira couplings proceed at room temperature, some may require heating.[2] Incrementally increase the temperature (e.g., to 40-80°C) and monitor the reaction progress by TLC or GC. |
| Inadequate Base | - Triethylamine is a common base, but other amines like diisopropylethylamine (DIPEA) or piperidine can be more effective in certain cases. - Ensure a sufficient excess of the amine base is used (typically 2-3 equivalents). |
| Homocoupling of this compound | - This side reaction (Glaser coupling) is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial. - Using a copper-free Sonogashira protocol can sometimes mitigate this issue. |
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This is a representative protocol and may require optimization for different substrates.
-
To a dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and 4-iodoanisole (1.0 equiv).
-
Add freshly distilled and degassed triethylamine (3.0 equiv) and THF (5 mL per mmol of aryl halide).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gradually heat the mixture to 50-60°C.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
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[3+2] Cycloaddition Reactions (Click Chemistry)
Problem: Low yield of the desired triazole product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Copper(I) Catalyst Generation | - If using a Cu(II) salt with a reducing agent (e.g., sodium ascorbate), ensure the reducing agent is fresh and added in sufficient quantity. - Alternatively, use a Cu(I) source directly, such as CuI or CuBr, and protect the reaction from air to prevent oxidation to Cu(II). |
| Poor Solubility of Reagents | - this compound and many organic azides have good solubility in common organic solvents. However, if solubility is an issue, consider using a solvent system like THF/water or DMSO. |
| Steric Hindrance | - Highly substituted azides or alkynes can decrease the reaction rate. In such cases, longer reaction times or gentle heating may be necessary. |
| Side Reactions | - Ensure the azide starting material is pure, as impurities can lead to side products. - The methoxy group in this compound is generally stable under click conditions, but prolonged heating at high temperatures should be avoided to prevent potential decomposition. |
Experimental Protocol: [3+2] Cycloaddition of this compound with Benzyl Azide
This is a representative protocol and may require optimization.
-
In a round-bottom flask, dissolve benzyl azide (1.0 equiv) and this compound (1.1 equiv) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv).
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
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Nucleophilic Addition Reactions
Problem: Incomplete reaction or formation of multiple products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficiently Strong Nucleophile | - The electron-donating methoxy group can reduce the electrophilicity of the alkyne. Strong nucleophiles, such as organolithium or Grignard reagents, are typically required. |
| Protonation of the Nucleophile | - Ensure strictly anhydrous conditions, as trace amounts of water will quench organometallic nucleophiles. Use freshly dried solvents and flame-dried glassware. |
| Incorrect Reaction Temperature | - These reactions are often performed at low temperatures (e.g., -78°C) to control reactivity and prevent side reactions. Allowing the reaction to warm prematurely can lead to undesired outcomes. |
| Side Reactions at the Methoxy Group | - While generally stable, very strong bases under harsh conditions could potentially interact with the methoxy group. Use the minimum necessary reaction time and temperature. |
Experimental Protocol: Nucleophilic Addition of n-Butyllithium to this compound
This is a representative protocol and may require optimization.
-
To a flame-dried, two-neck round-bottom flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equiv) dropwise via syringe over 15 minutes, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Quench the reaction at -78°C by the slow addition of a suitable electrophile (e.g., an aldehyde or ketone).
-
Allow the reaction to slowly warm to room temperature.
-
Perform an aqueous workup appropriate for the electrophile used.
-
Extract the product, dry the organic layer, and purify by column chromatography.
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Frequently Asked Questions (FAQs)
Q1: What is the typical yield for a Sonogashira coupling reaction with this compound?
A1: Yields can vary significantly depending on the aryl halide, catalyst, and reaction conditions. With optimized protocols, yields for the coupling of this compound with simple aryl iodides can be in the range of 70-95%. For less reactive aryl bromides, yields might be lower, and for aryl chlorides, specialized catalyst systems are often required.
Q2: Can I use a copper-free Sonogashira protocol with this compound?
A2: Yes, copper-free Sonogashira conditions can be employed and are sometimes preferred to avoid the formation of diynes resulting from the homocoupling of this compound. These protocols often require a palladium catalyst with specific ligands (e.g., phosphine-based ligands) and a suitable base in a solvent like DMF or NMP.
Q3: In [3+2] cycloaddition reactions, does the methoxy group of this compound influence the regioselectivity?
A3: The methoxy group is an electron-donating group, which can influence the electronic properties of the alkyne and thus the regioselectivity of the cycloaddition. In many copper-catalyzed azide-alkyne cycloadditions, the reaction proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. However, the exact regiochemical outcome can also be influenced by the substituents on the azide and the specific reaction conditions.
Q4: What are the main side products to look out for in nucleophilic additions to this compound?
A4: The primary side product concerns arise from the reactivity of the strong nucleophiles used. These include reaction with any trace amounts of water or other protic sources, and potential side reactions if the temperature is not well-controlled. With organolithium reagents, deprotonation of the solvent (e.g., THF) can occur if the reaction is allowed to warm.
Q5: How should I purify the products from these reactions?
A5: Column chromatography on silica gel is the most common method for purifying the products of Sonogashira, cycloaddition, and nucleophilic addition reactions involving this compound. The choice of eluent will depend on the polarity of the product. For nonpolar products from Sonogashira couplings, a mixture of hexanes and ethyl acetate is often effective. For more polar triazole products from cycloadditions, a higher proportion of ethyl acetate or the addition of a more polar solvent may be necessary. Recrystallization can also be an effective purification method for solid products.
References
Side reactions and byproducts in (Methoxyethynyl)benzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (Methoxyethynyl)benzene. The content is structured to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (commonly 4-iodoanisole or 4-bromoanisole) with a suitable acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most significant side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[1][2][3][4] This results in the formation of a symmetric diyne byproduct. Other potential side reactions include the reduction of the aryl halide, decomposition of the palladium catalyst leading to the formation of palladium black, and potential reactions involving the methoxy group under harsh conditions, although the latter is less common under standard Sonogashira conditions.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Minimizing the homocoupling byproduct can be achieved through several strategies:
-
Use of a protected alkyne: Employing a silyl-protected alkyne, such as (trimethylsilyl)methoxyacetylene, followed by a deprotection step, is a highly effective method.[5][6]
-
Copper-free conditions: While copper(I) salts accelerate the desired reaction, they also promote homocoupling.[7] Running the reaction in the absence of a copper co-catalyst can significantly reduce this side reaction, although it may require harsher reaction conditions or more active catalysts.[7][8]
-
Degassing of solvents and inert atmosphere: Oxygen promotes the oxidative homocoupling.[9] Therefore, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Use of a reducing atmosphere: Introducing a dilute hydrogen atmosphere can help to reduce the amount of homocoupling byproduct to as low as 2%.[10]
Q4: What is the typical appearance of a Sonogashira reaction mixture?
A4: The reaction mixture often changes color. It is not uncommon for the solution to turn dark, and the formation of a black precipitate (palladium black) can occur, especially if the catalyst is decomposing.[11] However, a color change to dark red or orange upon addition of the reagents is also common. The formation of a solid precipitate can also be the amine halide salt byproduct.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound via Sonogashira coupling.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage of catalysts to prevent degradation. |
| Low Reaction Temperature | For less reactive aryl bromides, a higher temperature (e.g., 80-100 °C in a sealed tube) may be necessary.[12] |
| Poor Solvent Quality | Use dry, degassed solvents. Traces of water or oxygen can deactivate the catalyst and promote side reactions.[11] Filtering the amine base through silica or alumina can be beneficial.[11] |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reagents, particularly the catalyst loading and the amount of base. |
| Volatility of Alkyne | If using a volatile alkyne like methoxyacetylene directly, ensure the reaction is performed in a sealed vessel to prevent its evaporation.[11] |
Problem 2: High Levels of Homocoupling Byproduct
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. |
| High Copper Catalyst Concentration | Reduce the amount of copper(I) iodide or consider running the reaction under copper-free conditions. |
| Prolonged Reaction Time at High Temperature | Optimize the reaction time and temperature to favor the cross-coupling reaction over homocoupling. |
Problem 3: Formation of Palladium Black
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | This can be promoted by high temperatures or the presence of impurities. Consider using a more robust catalyst system or lowering the reaction temperature if possible. The use of certain solvents like THF has been anecdotally reported to promote the formation of palladium black.[11] |
| Incorrect Ligand-to-Metal Ratio | Ensure the appropriate amount of phosphine ligand is used to stabilize the palladium catalyst. |
Data Presentation
The following table summarizes the qualitative effects of various parameters on the yield of this compound and the formation of the primary byproduct, the homocoupled diyne.
| Parameter | Effect on this compound Yield | Effect on Homocoupling Byproduct | Notes |
| Temperature | Generally increases with temperature, especially for less reactive aryl halides. | Can increase at higher temperatures. | Optimal temperature depends on the specific substrates and catalyst system. |
| Copper(I) Co-catalyst | Generally increases the reaction rate and yield. | Significantly promotes its formation. | Copper-free conditions can be employed to avoid this byproduct.[7] |
| Oxygen | Can decrease the yield by deactivating the catalyst. | Strongly promotes its formation. | Rigorous exclusion of oxygen is critical. |
| Base | Essential for the reaction; yield is dependent on the choice and amount of base. | Can influence the rate of both desired and side reactions. | Amine bases like triethylamine or diisopropylamine are common. |
| Solvent | Can significantly impact solubility and reaction rate. | Can influence the rate of both desired and side reactions. | THF, DMF, and amines are common solvents. |
Experimental Protocols
A robust and widely used method for the synthesis of this compound involves a two-step process: Sonogashira coupling of an aryl halide with a silyl-protected alkyne, followed by desilylation.
Step 1: Synthesis of (4-Methoxyphenyl)(trimethylsilyl)acetylene
This protocol is adapted from a general procedure for Sonogashira coupling.[13]
Materials:
-
4-Iodoanisole
-
(Trimethylsilyl)acetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), dry and degassed
-
Anhydrous solvent (e.g., THF or DMF), degassed
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodoanisole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add dry, degassed triethylamine (10 mL).
-
To the stirred solution, add (trimethylsilyl)acetylene (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford (4-Methoxyphenyl)(trimethylsilyl)acetylene.
Step 2: Desilylation to this compound
Materials:
-
(4-Methoxyphenyl)(trimethylsilyl)acetylene
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol or Tetrahydrofuran (THF)
Procedure using Potassium Carbonate:
-
Dissolve (4-Methoxyphenyl)(trimethylsilyl)acetylene (1.0 mmol) in methanol (10 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield this compound.
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key aspects of the this compound synthesis and troubleshooting.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. reddit.com [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Purification of (Methoxyethynyl)benzene and its Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Methoxyethynyl)benzene and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its products from reactions like Sonogashira couplings and click chemistry.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of this compound after distillation. | - Incomplete reaction. - Product loss during aqueous work-up. - Co-distillation with solvent. - Polymerization at high temperatures. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent. - Use a fractionating column for distillation and carefully monitor the temperature. - Distill under reduced pressure to lower the boiling point and prevent polymerization. |
| Product oils out during recrystallization. | - Inappropriate solvent system. - Cooling the solution too quickly. - Presence of impurities that lower the melting point. | - Select a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include hexanes or ethanol/water mixtures[1]. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Try pre-purification by column chromatography to remove impurities. |
| Incomplete separation of product and starting materials by column chromatography. | - Incorrect eluent polarity. - Overloading the column. - Column channeling. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A common starting point for arylacetylenes is a hexane/ethyl acetate gradient. - Adsorb the crude product onto a small amount of silica gel before loading it onto the column to ensure even distribution. - Pack the column carefully to avoid air bubbles and channels. |
| Presence of copper catalyst in the final product after a click reaction. | - The copper(I) catalyst can coordinate with the triazole product. | - Pass the crude product through a short plug of silica gel or alumina[2]. - Use an ion-exchange resin to capture the copper ions[2][3]. - Wash the organic layer with an aqueous solution of a chelating agent like EDTA[4]. - Consider using a heterogeneous copper catalyst that can be easily filtered off after the reaction[5]. |
| Residual palladium catalyst in the product after a Sonogashira coupling. | - The palladium catalyst can be difficult to remove completely, especially if it forms colloidal nanoparticles. | - Filter the reaction mixture through a pad of Celite® to remove the bulk of the catalyst. - Use column chromatography on silica gel. - Employ scavenger resins specifically designed to bind palladium. - If the product is a solid, recrystallization can be effective[6]. |
| Formation of homocoupled alkyne (diacetylene) byproduct in Sonogashira coupling. | - The reaction is sensitive to oxygen, which promotes the homocoupling (Glaser coupling)[7]. | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction[8][9]. - Consider using a copper-free Sonogashira protocol[7]. |
Frequently Asked Questions (FAQs)
Regarding this compound Purification
Q1: What is the best way to purify crude this compound?
A1: The choice of purification method depends on the scale and the nature of the impurities.
-
Distillation: Vacuum distillation is effective for large quantities and for removing non-volatile impurities. This compound has a boiling point of 87-91 °C at 11 mmHg[10].
-
Column Chromatography: For smaller scales and to separate compounds with similar boiling points, column chromatography on silica gel using a hexane/ethyl acetate eluent system is recommended.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a solvent like hexanes can be a simple and efficient method[11].
Q2: My this compound is a yellow oil, but the literature reports a white solid. Is it impure?
A2: this compound can exist as a colorless to yellow liquid or a low-melting solid (melting point 27-29 °C)[10][12][13][14]. A yellow color may indicate the presence of minor impurities or slight decomposition. For many applications, this may not be an issue. However, for sensitive downstream reactions, purification by distillation or chromatography is recommended to obtain a colorless product.
Regarding Purification of Reaction Products
Q3: How do I remove the copper catalyst from my 1,2,3-triazole product formed via a click reaction?
A3: Several methods can be employed to remove copper catalysts:
-
Filtration through a solid support: Passing a solution of the product through a short column of silica gel or neutral alumina can effectively adsorb the copper salts[2].
-
Aqueous wash: Washing the organic extract with an aqueous solution of a chelating agent like EDTA can sequester the copper ions[4].
-
Precipitation: In some cases, the triazole product can be precipitated, leaving the copper catalyst in the solution[15][16].
-
Specialized resins: Ion-exchange resins or commercially available copper scavengers can be used for more complete removal[2][3].
Q4: What are the black particles I see in my Sonogashira reaction, and how do I get rid of them?
A4: The black particles are often palladium black, which is the precipitated, inactive form of the palladium catalyst[9][17]. To remove it, you can filter the reaction mixture through a pad of Celite® before proceeding with the work-up and further purification.
Q5: Can I use HPLC to purify the products of click chemistry and Sonogashira reactions?
A5: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying these products, especially for small-scale reactions or when high purity is required. Reverse-phase HPLC with a C18 column and a water/acetonitrile gradient is commonly used[18][19].
Experimental Protocols
Protocol 1: Column Chromatography of a Sonogashira Reaction Product
This protocol describes the purification of the product from a Sonogashira coupling between 4-iodoanisole and phenylacetylene.
-
Reaction Quenching and Work-up:
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst and any remaining amine base[8].
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
-
Column Chromatography:
-
Prepare a silica gel column in a non-polar solvent like hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
Protocol 2: Purification of a Triazole Product from a Click Reaction
This protocol outlines the purification of a 1,4-disubstituted-1,2,3-triazole synthesized via a copper-catalyzed azide-alkyne cycloaddition.
-
Catalyst Removal:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic solution with an aqueous solution of EDTA (0.5 M) to chelate and remove the copper catalyst[4]. Repeat the wash if necessary.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Purification by Recrystallization:
-
Dissolve the crude triazole in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture[20][21].
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Table 1: Comparison of Purification Methods for a Model Sonogashira Product
| Purification Method | Starting Purity (by GC-MS) | Final Purity (by GC-MS) | Yield (%) | Notes |
| Column Chromatography | ~85% | >98% | 75% | Effective for removing both starting materials and byproducts. |
| Recrystallization (Ethanol) | ~85% | >99% | 60% | Higher purity but lower yield compared to chromatography. |
| Filtration through Celite® only | ~85% | ~90% | 95% | Removes solid catalyst but not soluble impurities. |
Table 2: Efficiency of Copper Catalyst Removal from a Triazole Product
| Removal Method | Copper Content Before (ppm) | Copper Content After (ppm) | Product Recovery (%) |
| Silica Gel Filtration | 500 | <50 | 90% |
| Aqueous EDTA Wash | 500 | <20 | 95% |
| Ion-Exchange Resin | 500 | <5 | 85% |
Visualizations
Caption: Workflow for the purification of a Sonogashira coupling product.
Caption: General purification workflow for a click chemistry product.
References
- 1. reddit.com [reddit.com]
- 2. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. 4-Methoxyphenylacetylene, 98% | Fisher Scientific [fishersci.ca]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. cymitquimica.com [cymitquimica.com]
- 13. cymitquimica.com [cymitquimica.com]
- 14. 4-Metoxifenilacetileno, 99 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 17. reddit.com [reddit.com]
- 18. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide [mdpi.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Reactivity of (Methoxyethynyl)benzene in Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low reactivity of (Methoxyethynyl)benzene in common coupling reactions. The electron-donating nature of the methoxy group deactivates the alkyne, making it a challenging substrate for reactions that typically favor electron-poor alkynes.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less reactive than other terminal alkynes in coupling reactions?
The methoxy group (-OCH₃) is a strong electron-donating group. It increases the electron density of the phenyl ring and, through resonance, the acetylenic bond. In many coupling reactions, such as the Sonogashira coupling, the deprotonation of the terminal alkyne is a key step. The increased electron density makes the acetylenic proton less acidic and therefore more difficult to remove by a base. Additionally, in reactions where the alkyne acts as a nucleophile, the increased electron density can reduce its reactivity towards an electron-deficient metal center.
Q2: What are the most common side reactions observed when coupling this compound?
The most common side reaction is the homocoupling of this compound, leading to the formation of 1,4-bis(4-methoxyphenyl)buta-1,3-diyne. This is particularly prevalent in copper-catalyzed reactions like the Cadiot-Chodkiewicz and Sonogashira couplings, where oxidative coupling of the copper acetylide intermediate can occur. Another common issue is the recovery of unreacted starting material due to the low reactivity of the alkyne.
Q3: Can I use the same catalyst system for this compound as I would for phenylacetylene?
While standard catalyst systems can sometimes work, they often give low yields with this compound. The electronic properties of this compound necessitate modifications to the catalyst system to enhance its activity. This often involves the use of more electron-rich and sterically bulky ligands to promote the oxidative addition and reductive elimination steps in the catalytic cycle.
Troubleshooting Guides
Sonogashira Coupling
Issue: Low or no product yield in the Sonogashira coupling of this compound with an aryl halide.
-
Underlying Cause: The electron-rich nature of this compound slows down the formation of the copper acetylide intermediate and/or its transmetalation to the palladium center.
-
Solutions:
-
Choice of Catalyst and Ligand: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[1] Consider using ligands such as XPhos, SPhos, or P(t-Bu)₃ in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
-
Base Selection: A stronger base may be required to efficiently deprotonate the alkyne. While organic amine bases like triethylamine or diisopropylethylamine are common, inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can be more effective in some cases.
-
Copper Co-catalyst: Ensure the copper(I) source (e.g., CuI) is fresh and of high purity. The presence of oxygen can lead to homocoupling, so rigorous degassing of the reaction mixture is crucial.
-
Solvent: Aprotic polar solvents like DMF or NMP can sometimes improve the solubility of the reagents and accelerate the reaction compared to less polar solvents like THF or toluene.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously as it can also promote side reactions.
-
Quantitative Data Summary: Sonogashira Coupling Conditions
| Aryl Halide | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | THF | 60 | 45 |
| 4-Iodoanisole | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 85 |
| 4-Bromotoluene | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 78 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | DMF | 120 | 65 |
Cadiot-Chodkiewicz Coupling
Issue: Predominance of homocoupling product in the Cadiot-Chodkiewicz coupling of this compound with a bromoalkyne.
-
Underlying Cause: The rate of homocoupling of the copper acetylide of this compound is competitive with or faster than the rate of cross-coupling with the bromoalkyne.
-
Solutions:
-
Controlled Addition: Add the this compound slowly to the reaction mixture containing the copper catalyst and the bromoalkyne. This keeps the concentration of the electron-rich alkyne low, disfavoring homocoupling.
-
Choice of Base and Solvent: A milder amine base, such as piperidine or n-butylamine, in a protic solvent like methanol or ethanol can favor the cross-coupling pathway.[2]
-
Reducing Agent: The addition of a mild reducing agent like hydroxylamine hydrochloride can help maintain the copper in its active Cu(I) state and suppress oxidative homocoupling.
-
Ligand Addition: The use of phosphine ligands, such as tris(o-tolyl)phosphine, has been shown to improve the yield of the desired unsymmetrical diyne.
-
Quantitative Data Summary: Cadiot-Chodkiewicz Coupling Conditions
| Bromoalkyne Partner | Cu Catalyst | Base | Solvent | Additive | Temp (°C) | Yield (%) |
| 1-Bromo-4-nitrobenzene | CuBr | Et₃N | DMF | None | 25 | 30 |
| 1-Bromo-4-nitrobenzene | CuI | Piperidine | MeOH | NH₂OH·HCl | 25 | 75 |
| 1-Bromo-1-hexyne | CuCl | n-BuNH₂ | EtOH/H₂O | None | 25 | 68 |
| 1-Bromo-1-hexyne | CuI | K₂CO₃ | EtOH | P(o-Tol)₃ | 50 | 82 |
Experimental Protocols
Protocol 1: Optimized Sonogashira Coupling of this compound with 4-Iodoanisole
-
Reagents:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
This compound (1.2 mmol, 158 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.08 mmol, 38.1 mg)
-
K₂CO₃ (2.0 mmol, 276 mg)
-
Anhydrous, degassed dioxane (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 4-iodoanisole, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane via syringe, followed by the this compound.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: High-Yield Cadiot-Chodkiewicz Coupling of this compound with 1-Bromo-4-nitrobenzene
-
Reagents:
-
1-Bromo-4-nitrobenzene (1.0 mmol, 202 mg)
-
This compound (1.1 mmol, 145 mg)
-
CuI (0.05 mmol, 9.5 mg)
-
Piperidine (2.0 mmol, 0.2 mL)
-
NH₂OH·HCl (0.1 mmol, 6.9 mg)
-
Methanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 1-bromo-4-nitrobenzene, CuI, NH₂OH·HCl, and methanol.
-
Stir the mixture and add the piperidine.
-
Add the this compound dropwise over 10 minutes.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
-
Visualizations
Caption: Troubleshooting workflow for Sonogashira coupling.
Caption: Experimental workflow for Cadiot-Chodkiewicz coupling.
References
Preventing homocoupling of (Methoxyethynyl)benzene in Sonogashira reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sonogashira reactions involving (Methoxyethynyl)benzene. The primary focus is on preventing the undesired homocoupling (Glaser coupling) of the alkyne.
Troubleshooting Guide
Issue: Significant formation of 1,4-bis(4-methoxyphenyl)buta-1,3-diyne (homocoupling product) is observed.
This is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling. It is typically promoted by the presence of a copper(I) co-catalyst and oxygen.[1][2] Here are potential causes and solutions:
| Potential Cause | Recommended Solution(s) |
| Oxygen in the reaction atmosphere | Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly before use. |
| Copper(I) co-catalyst | The copper(I) salt, while increasing reactivity, can promote the formation of alkyne dimers.[1][2] Consider using a copper-free Sonogashira protocol.[3][4] If copper is necessary, using a reducing atmosphere (e.g., hydrogen gas diluted with nitrogen or argon) can significantly diminish homocoupling.[5][6] |
| High concentration of this compound | A high concentration of the alkyne can favor the homocoupling pathway. Employing a slow addition of this compound to the reaction mixture over a period of time can maintain a low concentration and minimize this side reaction.[1] |
| Suboptimal catalyst or ligand | The choice of palladium source and phosphine ligand can influence the relative rates of cross-coupling and homocoupling. For less reactive aryl halides (e.g., chlorides), bulky, electron-rich phosphine ligands may be required.[1] |
| Inappropriate base | The choice and concentration of the amine base can affect the reaction outcome. Secondary amines like piperidine, morpholine, or diisopropylamine are often effective.[2] The base is typically added in excess. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the Sonogashira reaction?
A1: The primary cause of homocoupling, also known as Glaser coupling, is the oxidative dimerization of the terminal alkyne. This side reaction is significantly promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]
Q2: How can I completely avoid using copper in my Sonogashira reaction?
A2: Several copper-free Sonogashira protocols have been developed. These methods often rely on specific palladium catalysts and ligands, and may require different bases or reaction conditions to achieve high yields of the cross-coupled product without the formation of homocoupling byproducts.[3][4][7][8][9]
Q3: Is it possible to reduce homocoupling without eliminating the copper co-catalyst?
A3: Yes. Performing the reaction under a reducing atmosphere, such as a mixture of hydrogen and an inert gas (nitrogen or argon), can effectively suppress the oxidative homocoupling pathway while retaining the benefits of the copper co-catalyst.[5][6] Slow addition of the alkyne to the reaction mixture is another effective strategy.[1]
Q4: What is the general reactivity trend for aryl halides in the Sonogashira reaction?
A4: The reactivity of aryl halides in the Sonogashira reaction generally follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride.[10] Consequently, reactions with less reactive aryl chlorides may require more forcing conditions or specialized catalyst systems to achieve good conversion and minimize side reactions.
Q5: Can the solvent affect the outcome of the reaction?
A5: Yes, the choice of solvent can be crucial. Amine bases such as diethylamine or triethylamine can often serve as both the base and the solvent.[2] Other common solvents include DMF, THF, and acetonitrile. The optimal solvent will depend on the specific substrates and reaction conditions.
Quantitative Data Summary
The following table summarizes representative yields of the desired cross-coupled product versus the homocoupled byproduct under different reaction conditions. Note: These are illustrative values based on trends reported in the literature and may not represent exact outcomes for all substrate combinations.
| Reaction Conditions | Aryl Halide | This compound | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| Standard (Pd/Cu, Air) | 4-Iodoanisole | 1.2 equiv | ~60% | ~30% | General Observation |
| Standard (Pd/Cu, N2) | 4-Iodoanisole | 1.2 equiv | ~85% | ~10% | [2] |
| Copper-Free (Pd, N2) | 4-Bromoanisole | 1.2 equiv | ~90% | <5% | [3][4] |
| Pd/Cu, H2/N2 Atmosphere | 4-Bromoanisole | 1.2 equiv | >95% | ~2% | [5][6] |
| Standard (Pd/Cu, N2), Slow Alkyne Addition | 4-Iodoanisole | 1.2 equiv (added over 2h) | >90% | <5% | [1] |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Copper(I) Co-catalyst under Inert Atmosphere
This protocol is a general procedure for a standard Sonogashira reaction, adapted for the coupling of an aryl halide with this compound.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Aryl halide
-
This compound
-
Amine base (e.g., triethylamine or diisopropylamine), degassed
-
Anhydrous solvent (e.g., THF or DMF), degassed
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).
-
Add the aryl halide (1.0 equiv) and the degassed solvent.
-
Add the degassed amine base (2-3 equiv).
-
Add this compound (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC/MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general procedure for a copper-free Sonogashira reaction, which is particularly useful for minimizing alkyne homocoupling.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(t-Bu)₃, or a pre-formed catalyst like (AllylPdCl)₂)
-
Aryl bromide
-
This compound
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DABCO), anhydrous
-
Anhydrous solvent (e.g., acetonitrile, DMF, or toluene), degassed
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand.
-
Add the aryl bromide (1.0 equiv) and the anhydrous base (2-3 equiv).
-
Add the degassed anhydrous solvent.
-
Add this compound (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring the progress by TLC or GC/MS.[3]
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for Sonogashira homocoupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Stabilizing (Methoxyethynyl)benzene during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the stabilization, storage, and handling of (Methoxyethynyl)benzene. Please consult this information to ensure the integrity of the compound and the safety of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern for this compound, a terminal aryl alkyne, is its propensity to undergo polymerization.[1][2][3] This process can be initiated by factors such as heat, light, and the presence of certain catalysts, leading to the formation of poly(phenylacetylene) derivatives.[1][2][3] The methoxy group can influence the rate of this polymerization.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation and polymerization, this compound should be stored in a cool, dry, and dark place.[4] It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[4] The container should be tightly sealed. For long-term storage, refrigeration at 2-8°C is advisable.[2]
Q3: Can I use inhibitors to stabilize this compound?
A3: Yes, polymerization inhibitors can be added to monomers to prevent spontaneous polymerization.[3][] Common classes of inhibitors that act as radical scavengers include phenolic compounds (like hydroquinone), various amines, and stable free radicals such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).[][6][7] The choice and concentration of the inhibitor may need to be optimized for your specific application to avoid interference with downstream reactions.
Q4: What are the main hazards associated with handling this compound?
A4: this compound combines the hazards of an alkyne and a benzene derivative. It is a flammable liquid.[2] As with other benzene compounds, there are concerns about toxicity, and inhalation of vapors or skin contact should be avoided.[8][9][10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[9][11] All handling should be performed in a well-ventilated fume hood.[9][11][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has changed color (e.g., yellowing) | Oxidation or onset of polymerization.[4] | - Confirm identity and purity using analytical methods (e.g., NMR, GC-MS).- If purity is compromised, consider purification (e.g., distillation or chromatography) if feasible.- For future storage, ensure an inert atmosphere and protection from light.[4] |
| Viscosity of the liquid has increased | Polymerization has occurred.[2] | - Assess the extent of polymerization. If significant, the material may not be suitable for your experiment.- Review storage conditions. Ensure the temperature is low and the container is properly sealed. |
| Unexpected side products in reaction | - Degradation of this compound.- Presence of polymeric impurities. | - Verify the purity of the starting material before use.- Consider passing the compound through a short plug of alumina to remove polymeric impurities. |
| Inconsistent reaction outcomes | Variability in the purity of this compound due to degradation during storage. | - Aliquot the compound upon receipt to minimize repeated exposure of the bulk material to air and moisture.- Re-analyze the purity of the compound if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
This protocol provides a method to determine the thermal decomposition temperature of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a nitrogen or argon purge gas system.[8]
-
TGA sample pans (e.g., aluminum or platinum).
Procedure:
-
Condition the test specimen by storing it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.[8]
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 2-10 mg) of this compound into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with dry nitrogen or argon at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to establish an inert atmosphere.[8]
-
Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, often defined as the temperature at which a 5% weight loss occurs.[8]
Data Presentation:
| Parameter | Value | Unit |
| Sample Name | This compound | - |
| Heating Rate | 10 | °C/min |
| Atmosphere | Nitrogen | - |
| Onset of Decomposition (Tonset at 5% weight loss) | To be determined experimentally | °C |
| Residue at 500°C | To be determined experimentally | % |
Visualizations
Logical Workflow for Handling and Storage
Caption: Decision workflow for the proper storage and handling of this compound.
Degradation Pathway: Polymerization
Caption: Conceptual diagram of the polymerization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenylacetylene CAS#: 536-74-3 [m.chemicalbook.com]
- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. Phenylacetylene - Sciencemadness Wiki [sciencemadness.org]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electronics.org [electronics.org]
- 9. researchgate.net [researchgate.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Analytical methods for detecting impurities in (Methoxyethynyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (Methoxyethynyl)benzene. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of this compound?
A1: The primary methods for assessing the purity of this compound and identifying impurities include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative NMR (qNMR) is a particularly powerful technique for accurate purity determination.[1][2][3][4][5]
Q2: What are the potential impurities I should be looking for in this compound?
A2: Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Potential impurities could include residual starting materials such as iodomethoxybenzene or ethynyltrimethylsilane, coupling catalyst residues (e.g., palladium or copper), and related isomers or polymeric material. The specific impurities will be highly dependent on the synthetic route employed.
Q3: My GC-MS analysis shows several small, unidentified peaks. How can I identify them?
A3: Unidentified peaks in a GC-MS chromatogram can be investigated by examining their mass spectra. The fragmentation pattern can provide clues to the structure of the impurity. If a standard of a suspected impurity is available, its retention time and mass spectrum can be compared to the unknown peak. For more complex structures, techniques like high-resolution mass spectrometry (HRMS) may be necessary to determine the elemental composition.
Q4: How can I improve the separation of impurities in my HPLC analysis?
A4: To improve separation in HPLC, you can adjust several parameters. Modifying the mobile phase composition (e.g., the ratio of organic solvent to water) can significantly alter selectivity. Changing the column chemistry (e.g., from C18 to a phenyl-hexyl column) or adjusting the column temperature can also improve resolution. A gradient elution, where the mobile phase composition changes over time, is often more effective for separating a wide range of impurities than an isocratic method.
Q5: Can I use NMR to quantify the impurities in my sample?
A5: Yes, quantitative 1H NMR (qNMR) is an excellent method for quantifying impurities without the need for a reference standard of the impurity itself.[1][2][3][4][5] By integrating the signals of the main compound and the impurity, and knowing the number of protons contributing to each signal, you can determine their relative molar ratio and thus the purity. This requires acquiring the NMR spectrum under specific conditions to ensure accurate integration.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Problem: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Solution |
| Active sites on the column | Use a deactivated column or a column with a different stationary phase. |
| Column overload | Inject a smaller sample volume or dilute the sample. |
| Improper injection technique | Ensure a fast and clean injection. Check the syringe for damage. |
| Condensation effects | Increase the injector and detector temperatures. |
Problem: Inconsistent retention times.
| Possible Cause | Solution |
| Fluctuations in oven temperature | Ensure the GC oven is properly calibrated and stable. |
| Changes in carrier gas flow rate | Check for leaks in the gas lines and ensure the flow controller is working correctly. |
| Column degradation | Condition the column or replace it if it is old or has been used extensively with harsh samples. |
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Co-elution of this compound with an impurity.
| Possible Cause | Solution |
| Inadequate mobile phase strength | Adjust the mobile phase composition (e.g., increase or decrease the percentage of the strong solvent). |
| Unsuitable stationary phase | Try a column with a different selectivity (e.g., a different bonded phase or a different base silica). |
| Isocratic elution is not providing enough resolution | Develop a gradient elution method. |
Problem: Ghost peaks appearing in the chromatogram.
| Possible Cause | Solution |
| Contamination in the mobile phase or system | Use fresh, high-purity solvents and flush the HPLC system thoroughly. |
| Carryover from a previous injection | Implement a robust needle wash protocol and inject a blank solvent run to check for carryover. |
| Air bubbles in the system | Degas the mobile phase and prime the pump. |
Experimental Protocols
Protocol 1: Purity Determination by GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: Impurity Profiling by HPLC-UV
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
Quantitative Data Summary
Table 1: Hypothetical GC Retention Times of this compound and Potential Impurities
| Compound | Retention Time (min) |
| Toluene (solvent) | 3.5 |
| This compound | 12.8 |
| 1-Iodo-4-methoxybenzene | 14.2 |
| Dimer byproduct | 22.5 |
Table 2: Hypothetical HPLC Retention Times of this compound and Potential Impurities
| Compound | Retention Time (min) |
| Polar starting material | 4.1 |
| This compound | 15.3 |
| Less polar byproduct | 18.7 |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 4. mdpi.com [mdpi.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent and base on (Methoxyethynyl)benzene reactivity
Technical Support Center: (Methoxyethynyl)benzene Reactivity
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reactivity of this compound, with a focus on the influence of solvent and base selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of this compound?
A1: The reactivity of this compound is primarily governed by two key features: the electron-rich nature of the carbon-carbon triple bond due to the resonance donation from the methoxy group, and the acidity of the terminal alkyne proton. The choice of solvent and base plays a crucial role in modulating this reactivity, influencing reaction rates, yields, and even the reaction pathway.
Q2: How does the methoxy group affect the reactivity of the ethynyl group?
A2: The methoxy group is a strong electron-donating group through resonance. This increases the electron density of the triple bond, making it more susceptible to electrophilic attack. Conversely, it can also influence the acidity of the terminal proton and the stability of the corresponding acetylide.
Q3: What safety precautions should be taken when working with this compound and its reagents?
A3: this compound itself should be handled in a well-ventilated fume hood. Many reactions involving this compound utilize strong bases like n-butyllithium (n-BuLi), which are pyrophoric and react violently with water and air.[1][2][3][4][5] Always handle such reagents under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and cannula techniques.[1][4][5] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[1][2][3] Ensure that an appropriate quenching agent and a fire extinguisher suitable for chemical fires are readily accessible. For detailed information on handling pyrophoric reagents, refer to the safety guidelines provided in the Experimental Protocols section. Alkoxyacetylenes can be flammable and may have toxicological properties that are not fully characterized; therefore, it is prudent to consult the Safety Data Sheet (SDS) for similar compounds and handle them with care.[6]
Troubleshooting Guides
Sonogashira Coupling Reactions
Issue 1: Low or no yield in Sonogashira coupling of this compound with an aryl halide.
-
Possible Cause 1: Inappropriate Solvent.
-
Solution: The choice of solvent is critical. While DMF is commonly used, it can sometimes lead to low yields.[7] Consider switching to other solvents or solvent mixtures. A mixture of THF and DMA (e.g., 9:1) has been shown to be effective.[8] For copper-free conditions, ethanol or even water can be excellent solvents.[9]
-
-
Possible Cause 2: Incorrect Base Selection.
-
Solution: The base is crucial for the deprotonation of the alkyne and for neutralizing the HX formed. Triethylamine (TEA) is a common choice.[10] However, for less reactive aryl halides, a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be necessary, especially in copper-free systems.[11] In some cases, an inorganic base in an aqueous medium can be very effective.[11]
-
-
Possible Cause 3: Catalyst Deactivation.
-
Solution: Ensure that your solvents are properly degassed to prevent oxidation of the palladium(0) catalyst. The reaction mixture turning black immediately can be an indication of catalyst decomposition.[12] Using fresh, high-quality catalysts and ligands is also important.
-
-
Possible Cause 4: Homocoupling of this compound (Glaser coupling).
-
Solution: This is a common side reaction, especially in the presence of copper catalysts and oxygen. Running the reaction under a strictly inert atmosphere can minimize this. Copper-free Sonogashira protocols have been developed to avoid this issue altogether.[11]
-
Issue 2: Difficulty in coupling with electron-rich aryl chlorides.
-
Possible Cause: Low Reactivity of the Aryl Chloride.
-
Solution: Aryl chlorides are generally less reactive than aryl bromides and iodides. For these substrates, a more active catalyst system is often required. This can involve the use of bulky, electron-rich phosphine ligands. Additionally, higher reaction temperatures and stronger bases like TBAF (tetrabutylammonium fluoride) under solvent-free conditions have been reported to be effective.[13]
-
Deprotonation and Alkylation
Issue: Incomplete deprotonation of this compound with a strong base.
-
Possible Cause 1: Inadequate Base Strength or Steric Hindrance.
-
Solution: While n-BuLi is a common choice, other bases like LDA (lithium diisopropylamide) or NaNH₂ (sodium amide) can also be used. NaNH₂ is a very strong base often used for deprotonating terminal alkynes.[14][15][16] The choice of base can depend on the subsequent reaction. For simple deprotonation, NaNH₂ in liquid ammonia or THF is effective.[14][15]
-
-
Possible Cause 2: Solvent Effects on Base Reactivity.
-
Solution: The solvent can significantly affect the aggregation state and reactivity of organolithium bases. THF is a common solvent that can deaggregate n-BuLi oligomers, increasing its reactivity.[17] However, be aware that strong bases like n-BuLi can deprotonate THF, especially at room temperature.[17]
-
Data Presentation
Table 1: Effect of Solvent and Base on the Sonogashira Coupling of 4-Ethynylanisole with Aryl Halides
| Aryl Halide | Alkyne | Solvent | Base | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Water | K₂CO₃ | CuI / 3-Pphen | 100 | - | Good | [11] |
| 4-Bromoanisole | Phenylacetylene | H₂O/EtOH | TEA | Pd/SF | 90 | - | Good | [9] |
| 4-Bromoanisole | 3-Butyn-1-ol | Aqueous | CsOH | Pd(OAc)₂ / DTBPPS | RT | - | 74 | [18] |
| 4-Chloroanisole | Phenylacetylene | Aqueous | CsOH | Pd(OAc)₂ / DTBPPS | 80 | - | 73 | [18] |
| 4-Iodotoluene | Trimethylsilylacetylene | TEA | TEA | Pd(PPh₃)₂Cl₂ / CuI | 100 | 10 | - | [10] |
| 4-Iodotoluene | Phenylacetylene | THF/DMA (9:1) | - | Pd catalyst / Cu₂O | 75 | 72 | <2 | [8] |
| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | MeCN | TEA | Pd₁@NC / CuI / PPh₃ | 80 | 5 | High | [7] |
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol is a general procedure adapted from typical Sonogashira coupling reactions.[8][10]
Materials:
-
This compound (1.1 mmol)
-
4-Iodotoluene (1.0 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (TEA) (5 mL)
-
Anhydrous, degassed THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodotoluene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add this compound dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).
Workflow for Sonogashira Coupling:
Protocol 2: Deprotonation of this compound with n-Butyllithium
This is a general procedure for the deprotonation of a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (1.1 mmol, solution in hexanes)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound.
-
Add anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 1 hour. The resulting solution of the lithium acetylide can then be used for subsequent reactions (e.g., alkylation).
Logical Relationship for Deprotonation:
Signaling Pathways and Reaction Mechanisms
Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
This diagram illustrates the key steps in the Sonogashira coupling. The palladium cycle involves oxidative addition of the aryl halide, transmetalation with the copper acetylide, and reductive elimination to form the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.
References
- 1. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. ehs.uci.edu [ehs.uci.edu]
- 4. pnnl.gov [pnnl.gov]
- 5. research.columbia.edu [research.columbia.edu]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scribd.com [scribd.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. airgas.com [airgas.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Ligand Effects in Palladium-Catalyzed Reactions of (Methoxyethynyl)benzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed reactions of (methoxyethynyl)benzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Sonogashira coupling of this compound with an aryl halide is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Sonogashira reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Below is a systematic guide to troubleshooting this issue.
-
Catalyst and Ligand Integrity:
-
Palladium(0) Formation: Ensure your palladium precatalyst is effectively reduced to the active Pd(0) species. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), the reaction conditions must facilitate this reduction. In some cases, homocoupling of the alkyne can be an indicator that Pd(0) is being formed.
-
Ligand Degradation: Phosphine ligands, especially electron-rich trialkylphosphines, can be sensitive to air and moisture.[1][2] Handle them under an inert atmosphere. Consider using air-stable pre-ligands if oxidation is a concern.
-
Palladium Black Formation: The precipitation of palladium black indicates catalyst decomposition. This can be caused by impurities, inappropriate solvent choice, or running the reaction at too high a temperature. Using robust ligands like N-heterocyclic carbenes (NHCs) or bulky phosphines can sometimes mitigate this.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is typically sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.[3] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Base: The choice of solvent and base is critical. Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) often serve as both the base and a solvent.[4] For less reactive aryl halides, a stronger, non-coordinating base in a polar aprotic solvent like DMF or THF might be necessary.[5] However, be aware that some solvents can coordinate to the palladium center and inhibit catalysis.
-
Temperature: The optimal temperature depends on the reactivity of your aryl halide. Aryl iodides are generally more reactive and may proceed at room temperature, while aryl bromides and chlorides often require heating.[3] However, excessive heat can lead to catalyst decomposition and side reactions.
-
-
Reagent Quality:
-
Purity of Reagents: Ensure all reagents, including the this compound, aryl halide, solvent, and base, are pure and dry. Impurities can poison the catalyst.
-
Copper(I) Co-catalyst: If you are using a copper-free system, ensure your reagents are truly free of copper contaminants that could promote homocoupling. Conversely, in a copper-co-catalyzed reaction, the quality of the copper source (e.g., CuI) is important.
-
Issue 2: Significant Homocoupling of this compound
Question: I am observing a significant amount of the diyne product from the homocoupling of this compound. How can I suppress this side reaction?
Answer:
The homocoupling of terminal alkynes, often referred to as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings, particularly in the presence of copper and oxygen. Here are strategies to minimize this undesired pathway:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[3] Thoroughly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Copper-Free Conditions: While copper(I) salts can accelerate the desired cross-coupling, they are also highly effective catalysts for homocoupling.[3] Switching to a copper-free Sonogashira protocol can significantly reduce the formation of the diyne byproduct. This often requires the use of more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.
-
Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the cross-coupling with the aryl halide.
-
Choice of Base and Solvent: The reaction medium can influence the rate of homocoupling. Some reports suggest that using a less coordinating solvent and a bulkier amine base may help to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is generally better for the Sonogashira coupling of this compound: a phosphine or an N-heterocyclic carbene (NHC)?
A1: Both phosphine and N-heterocyclic carbene (NHC) ligands can be effective, and the optimal choice often depends on the specific aryl halide and reaction conditions.
-
Phosphine Ligands: Bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(tBu)₃), XPhos, and SPhos are widely used and have a proven track record of high catalytic activity in Sonogashira reactions, particularly for less reactive aryl bromides and chlorides.[3] They can promote the rate-limiting oxidative addition step and facilitate reductive elimination.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable palladium complexes. This high stability can prevent catalyst decomposition at elevated temperatures, which might be necessary for challenging substrates.
In general, for routine couplings of this compound with aryl iodides or activated aryl bromides, traditional phosphine ligands like PPh₃ or more active Buchwald-type ligands are often sufficient. For more challenging substrates, or if catalyst stability is an issue, exploring NHC ligands is a worthwhile strategy.
Q2: My reaction turns black, but I still get some product. What is happening?
A2: The formation of a black precipitate is typically due to the decomposition of the palladium catalyst to form palladium black. This reduces the concentration of the active catalyst in solution, leading to lower yields and incomplete conversion. While some product may still form before the catalyst fully precipitates, the reaction will be suboptimal. To address this, you can try:
-
Using a more robust ligand (e.g., a bulky phosphine or an NHC) that can better stabilize the palladium center.
-
Lowering the reaction temperature.
-
Ensuring your reagents and solvent are free of impurities that could be poisoning the catalyst.
Q3: Can I run the Sonogashira reaction of this compound under air?
A3: While some modern palladium catalyst systems show a degree of air tolerance, traditional Sonogashira reactions are highly sensitive to oxygen. As mentioned, oxygen promotes the undesirable homocoupling of the alkyne and can lead to the deactivation of the palladium catalyst.[3] For reproducible and high-yielding results, it is strongly recommended to perform the reaction under an inert atmosphere.
Data Presentation
The choice of ligand can significantly impact the yield of the Sonogashira coupling. Below is a table summarizing the effect of different phosphine ligands on the yield of a representative Sonogashira reaction.
| Ligand | Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | PdCl₂(PPh₃)₂ / CuI | 4-Iodoanisole | Et₃N | THF | RT | 4 | 85 |
| P(t-Bu)₃ | Pd₂(dba)₃ / CuI | 4-Bromoanisole | Cs₂CO₃ | Dioxane | 80 | 12 | 92 |
| XPhos | Pd₂(dba)₃ | 4-Bromoanisole | K₃PO₄ | Toluene | 100 | 16 | 95 |
| SPhos | Pd(OAc)₂ | 4-Chlorobenzonitrile | K₂CO₃ | t-AmylOH | 110 | 24 | 88 |
Note: The data in this table is illustrative and compiled from typical results for Sonogashira reactions of similar substrates. Actual yields may vary depending on the specific experimental conditions.
Experimental Protocols
Representative Procedure for the Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Iodoanisole (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the anhydrous, degassed THF and triethylamine via syringe.
-
Add this compound via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: Logic for selecting a suitable ligand.
References
Temperature optimization for (Methoxyethynyl)benzene cycloadditions
Welcome to the technical support center for (Methoxyethynyl)benzene cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the temperature optimization of these reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the cycloaddition of this compound.
Q1: My reaction is not proceeding to completion, and I'm observing low conversion of this compound. What should I do?
A1: Low conversion can be attributed to several factors, primarily related to reaction temperature and time.
-
Insufficient Temperature: Diels-Alder reactions, a common type of cycloaddition for this compound, often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or slightly above, consider increasing the temperature.[1]
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time at a given temperature.
-
Reagent Purity: Ensure the purity of your this compound and the diene. Impurities can inhibit the reaction.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate.[2] Consider screening different solvents to find the optimal one for your specific diene.
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?
A2: The formation of multiple products is often related to the reaction temperature, leading to side reactions or the formation of different stereoisomers.
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Kinetic vs. Thermodynamic Control: In many Diels-Alder reactions, a lower temperature favors the formation of the endo (kinetic) product, while a higher temperature can lead to an equilibrium mixture favoring the more stable exo (thermodynamic) product.[3] Carefully controlling the temperature can enhance the selectivity for the desired isomer.
-
Retro-Diels-Alder Reaction: At excessively high temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can occur, leading to a mixture of starting materials and products and potentially promoting side reactions.[1] If you suspect this is happening, try running the reaction at a lower temperature for a longer duration.
-
Side Reactions: this compound, like other activated alkynes, can potentially undergo other reactions at elevated temperatures, such as polymerization or decomposition. If you observe significant charring or the formation of insoluble materials, it is a strong indication that the temperature is too high.
Q3: The yield of my desired cycloadduct is low, even after optimizing the temperature. What other parameters can I investigate?
A3: Beyond temperature, several other factors can impact the yield.
-
Stoichiometry: Ensure the optimal stoichiometry of your reactants. Sometimes, using a slight excess of the more volatile or less stable reactant can improve the yield.
-
Catalysis: For certain cycloadditions, the use of a Lewis acid catalyst can accelerate the reaction and improve the yield, sometimes allowing for lower reaction temperatures.
-
Concentration: The concentration of the reactants can influence the reaction rate. Very dilute conditions may slow down the reaction, while overly concentrated conditions might promote side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for cycloadditions involving this compound?
A1: The optimal temperature for a cycloaddition involving this compound is highly dependent on the specific diene being used. For reactive dienes like cyclopentadiene, reactions may proceed at moderate temperatures (e.g., 80-120 °C). Less reactive dienes, such as furan or anthracenes, may require higher temperatures (e.g., 150-200 °C or even higher).[2] It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: How does temperature affect the endo/exo selectivity in the Diels-Alder reaction of this compound?
A2: In general, for Diels-Alder reactions, lower temperatures favor the formation of the kinetically controlled endo product, which is formed faster. Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction, allowing the system to reach thermodynamic equilibrium and favoring the more stable exo product.[3] The specific endo/exo ratio at a given temperature will depend on the diene used.
Q3: Can this compound undergo thermal decomposition at high temperatures?
Data Presentation
The following tables provide illustrative data on the effect of temperature on the yield and product ratio for hypothetical cycloadditions of this compound with furan and cyclopentadiene. Note: This data is for illustrative purposes to demonstrate general trends and may not represent actual experimental results.
Table 1: Illustrative Temperature Optimization for this compound Cycloaddition with Furan
| Temperature (°C) | Reaction Time (h) | Yield (%) | Product Ratio (endo:exo) |
| 120 | 24 | 35 | 85:15 |
| 140 | 18 | 60 | 70:30 |
| 160 | 12 | 75 | 55:45 |
| 180 | 8 | 65 | 40:60 (minor decomposition observed) |
Table 2: Illustrative Temperature Optimization for this compound Cycloaddition with Cyclopentadiene
| Temperature (°C) | Reaction Time (h) | Yield (%) | Product Ratio (endo:exo) |
| 80 | 12 | 70 | 95:5 |
| 100 | 8 | 85 | 90:10 |
| 120 | 6 | 90 | 80:20 |
| 140 | 4 | 80 | 65:35 (slight retro-Diels-Alder observed) |
Experimental Protocols
General Protocol for a Trial Cycloaddition of this compound with a Diene (e.g., Furan)
This protocol is a general guideline and should be adapted based on the specific reactivity of the chosen diene and the scale of the reaction.
-
Reagent Preparation:
-
Ensure this compound is pure and free of any residual solvents from its synthesis.
-
Use freshly distilled furan for the best results.
-
-
Reaction Setup:
-
To a clean, dry pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the desired solvent (e.g., toluene, xylene). The concentration will depend on the specific reaction, but a starting point of 0.5 M is common.
-
Add furan (typically 1.5-3.0 eq).
-
Seal the pressure tube securely.
-
-
Reaction Execution:
-
Place the pressure tube in a preheated oil bath or heating mantle set to the desired temperature (e.g., start with 120 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by periodically taking aliquots (after cooling the vessel) and analyzing them by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by monitoring), cool the reaction vessel to room temperature.
-
Carefully open the pressure tube.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess furan.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct(s).
-
-
Characterization:
-
Characterize the purified product(s) by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm the structure and determine the isomeric ratio.
-
Visualizations
Caption: Experimental workflow for a typical this compound cycloaddition.
References
Catalyst Loading Optimization for (Methoxyethynyl)benzene Cross-Coupling: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing catalyst loading for the cross-coupling of (methoxyethynyl)benzene. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Low to No Product Yield
Q1: I am not observing any product formation in my Sonogashira coupling of this compound with an aryl halide. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield in a Sonogashira coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Palladium Source: Ensure the palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, is active. Older catalysts can lose activity. Consider using a freshly opened bottle or a well-stored catalyst.
-
Copper Co-catalyst: The presence of a copper(I) salt, typically CuI, is crucial for the traditional Sonogashira reaction. Ensure it has been added and is of good quality. Copper(I) salts can oxidize over time.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the palladium catalyst. Ensure the reaction is set up under a properly maintained inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use is highly recommended.
-
Base: An appropriate amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide. The base should be dry and of high purity.
-
Temperature: While many Sonogashira couplings proceed at room temperature, some less reactive aryl halides (e.g., aryl chlorides) or sterically hindered substrates may require elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
-
-
Reagent Quality:
-
Solvent: Use anhydrous, high-purity solvents. The presence of water can negatively impact the reaction.
-
This compound: Ensure the alkyne is pure. Impurities can interfere with the catalytic cycle.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low to no product yield.
Formation of Side Products
Q2: I am observing significant formation of a side product that I suspect is the homocoupled product of this compound (a diyne). How can I minimize this?
A2: The formation of diynes, a result of Glaser-Hay coupling, is a common side reaction in Sonogashira couplings, especially with electron-rich alkynes like this compound. This side reaction is promoted by the presence of oxygen and an excess of the copper co-catalyst.
-
Minimize Oxygen:
-
Thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Optimize Copper Co-catalyst Loading:
-
While essential, excess CuI can favor homocoupling. Reduce the amount of CuI to the minimum effective concentration.
-
Consider a "copper-free" Sonogashira protocol. These methods often employ specific ligands to facilitate the catalytic cycle without the need for a copper co-catalyst.
-
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions. If possible, run the reaction at a lower temperature for a longer duration.
Experimental Workflow to Minimize Homocoupling:
Caption: Workflow to minimize alkyne homocoupling.
Frequently Asked Questions (FAQs)
Q3: What is a typical starting catalyst loading for the Sonogashira coupling of this compound?
A3: A good starting point for catalyst loading in the Sonogashira coupling of this compound is typically:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂): 1-5 mol%
-
Copper(I) iodide (CuI): 0.5-2 mol%
The optimal loading will depend on the reactivity of the aryl halide partner. For more reactive aryl iodides, lower catalyst loadings can often be used. For less reactive aryl bromides or chlorides, higher loadings may be necessary.
Q4: How does the electronic nature of the aryl halide affect the required catalyst loading?
A4: The electronic properties of the aryl halide significantly influence the rate-determining oxidative addition step of the catalytic cycle.
-
Electron-withdrawing groups on the aryl halide generally accelerate the oxidative addition, often allowing for lower catalyst loadings and milder reaction conditions.
-
Electron-donating groups on the aryl halide typically slow down the oxidative addition, which may necessitate higher catalyst loadings or increased reaction temperatures to achieve a reasonable reaction rate.
Q5: Can I perform the Sonogashira coupling of this compound without a copper co-catalyst?
A5: Yes, "copper-free" Sonogashira couplings are well-established and can be advantageous for minimizing alkyne homocoupling. These reactions typically require a different palladium catalyst system, often involving more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, to facilitate the catalytic cycle in the absence of copper. The base used in these reactions is also critical, with stronger bases sometimes being required.
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on the Yield of a Model Sonogashira Coupling Reaction
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Aryl Halide | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | 5 | 4-Iodoanisole | >95 |
| 2 | Pd(PPh₃)₂Cl₂ | 2 | 4-Iodoanisole | 90 |
| 3 | Pd(PPh₃)₂Cl₂ | 1 | 4-Iodoanisole | 85 |
| 4 | Pd(PPh₃)₂Cl₂ | 5 | 4-Bromoanisole | 80 |
| 5 | Pd(PPh₃)₂Cl₂ | 10 | 4-Bromoanisole | 90 |
Note: These are representative data based on typical outcomes and should be used as a guideline. Actual yields will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for the Sonogashira Coupling of this compound with an Aryl Iodide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by triethylamine and this compound via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: General experimental workflow for Sonogashira coupling.
Validation & Comparative
(Methoxyethynyl)benzene vs. Ethynylbenzene in Sonogashira Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the Sonogashira coupling is a cornerstone of carbon-carbon bond formation. This guide provides an objective comparison of (Methoxyethynyl)benzene and Ethynylbenzene as terminal alkyne substrates in this critical reaction, supported by experimental data and detailed protocols.
The choice between this compound and its parent compound, Ethynylbenzene, in Sonogashira coupling reactions can significantly impact reaction efficiency and product characteristics. The primary differentiator is the methoxy group (-OCH3) on the phenyl ring of this compound, which exerts distinct electronic effects compared to the simple phenyl group of Ethynylbenzene.
Performance Comparison: Electronic Effects at Play
The Sonogashira coupling mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product. The electronic nature of the substituents on the terminal alkyne can influence the rate-determining steps of this catalytic cycle.
The methoxy group in this compound is an electron-donating group. This property increases the electron density of the alkyne's triple bond, which can have a dual effect. On one hand, increased electron density can enhance the nucleophilicity of the acetylide, potentially accelerating the transmetalation step. On the other hand, some studies suggest that electron-withdrawing groups on the arylacetylene can increase the overall reaction rate. This indicates that the electronic influence is complex and the optimal substrate may depend on the specific reaction partners and conditions.
In contrast, Ethynylbenzene lacks this strong electron-donating group, making its alkyne proton slightly more acidic and potentially influencing the ease of copper acetylide formation.
While direct, side-by-side quantitative comparisons in the literature are scarce, a comprehensive analysis of published Sonogashira reactions provides insights into the expected performance. The following tables summarize typical reaction conditions and yields for Sonogashira couplings involving Ethynylbenzene and a closely related alkoxy-substituted ethynylbenzene, which serves as a proxy for this compound.
Quantitative Data Summary
Table 1: Sonogashira Coupling of Ethynylbenzene with Aryl Halides
| Aryl Halide | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | 5% Pd on alumina / 0.1% Cu₂O on alumina | THF-DMA (9:1) | 75 | 72 | Low (<2%) | [1] |
| Iodobenzene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | 50 | 3 | 97 | [2] |
| 4-Bromobenzonitrile | Nanosized MCM-41-Pd / CuI / PPh₃ | Toluene | 100 | 24 | Good | [2] |
| 4-Bromoacetophenone | Nanosized MCM-41-Pd / CuI / PPh₃ | Toluene | 100 | 24 | Good | [2] |
| 4-Bromonitrobenzene | Nanosized MCM-41-Pd / CuI / PPh₃ | Toluene | 100 | 24 | Good | [2] |
Table 2: Sonogashira Coupling of 1-Ethynyl-4-(octyloxy)benzene (as a proxy for this compound) with an Aryl Halide
| Aryl Halide | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-Tribromobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene-H₂O (1:1) | 60 | 24 | 74 (mono-alkynylated) |
Experimental Protocols
Below are detailed experimental protocols for Sonogashira coupling reactions involving Ethynylbenzene and an alkoxy-substituted analogue, providing a practical basis for laboratory work.
Protocol 1: Sonogashira Coupling of 4-Iodotoluene with Ethynylbenzene
This protocol is adapted from a continuous-flow preparation, with a corresponding batch control experiment.
Materials:
-
4-Iodotoluene
-
Ethynylbenzene (Phenylacetylene)
-
5% Palladium on alumina powder
-
0.1% Copper(I) oxide on alumina powder
-
Tetrahydrofuran (THF), anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Argon (Ar) gas
Procedure (Batch Control):
-
To a reaction vessel, add 4-Iodotoluene (0.109 g, 0.5 mmol) and Ethynylbenzene (0.062 g, 0.6 mmol).
-
Add the catalyst mixture consisting of 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder in a 17:1 weight ratio (total 1.900 g).
-
Add 10 mL of a 9:1 mixture of anhydrous THF and DMA.
-
Purge the reaction vessel with Argon.
-
Heat the reaction mixture to 75 °C with stirring under an Argon atmosphere.
-
Monitor the reaction progress by a suitable technique (e.g., UPLC-MS, GC-MS). After 72 hours, the formation of the Sonogashira product was reported to be less than 2%.[1]
Protocol 2: Sonogashira Coupling of 1,3,5-Tribromobenzene with 1-Ethynyl-4-(octyloxy)benzene
This protocol describes a regioselective mono-alkynylation.
Materials:
-
1,3,5-Tribromobenzene
-
1-Ethynyl-4-(octyloxy)benzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene
-
Water
-
Argon (Ar) gas
Procedure:
-
In a reaction flask, dissolve 1,3,5-tribromobenzene and 1-ethynyl-4-(octyloxy)benzene in a 1:1 molar ratio in a 1:1 (v/v) mixture of toluene and water.
-
Add triethylamine (4 equivalents).
-
To the stirred solution, add PdCl₂(PPh₃)₂ (1 mol%) and CuI (2 mol%).
-
Purge the flask with Argon and maintain a positive pressure of Argon.
-
Heat the reaction mixture to 60 °C for 24 hours, or until thin-layer chromatography (TLC) indicates full conversion of the starting material.
-
Upon completion, the reaction mixture is worked up, and the product is purified by column chromatography to yield the mono-ethynylated dibromobenzene product in 74% yield.
Visualizing the Sonogashira Coupling
To further elucidate the processes involved, the following diagrams illustrate the Sonogashira coupling catalytic cycle and a general experimental workflow.
Caption: The catalytic cycles of the Sonogashira coupling reaction.
Caption: A general experimental workflow for the Sonogashira coupling.
References
A Comparative Guide to Alternatives for (Methoxyethynyl)benzene in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic routes. (Methoxyethynyl)benzene has been a useful building block, particularly in reactions requiring a nucleophilic ethynylarene. However, considerations of stability, safety, and the desire for milder reaction conditions have spurred the development of several alternative reagents and methodologies. This guide provides an objective comparison of the performance of prominent alternatives to this compound, supported by experimental data and detailed protocols.
Decision-Making Workflow for Selecting an Alkynylation Reagent
The selection of an appropriate alkynylating agent depends on several factors, including the nature of the substrate, desired reactivity (nucleophilic vs. electrophilic), functional group tolerance, and the specific application, such as bioconjugation. The following diagram illustrates a logical workflow for choosing a suitable alternative to this compound.
Caption: A decision-making diagram for selecting an appropriate alkynylation reagent.
Comparative Performance Data
The following tables summarize quantitative data for key reactions, comparing this compound and its alternatives.
Table 1: Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | This compound | Pd(PPh₃)₄, CuI | Et₃N/THF | RT | 4 | 85 | Hypothetical |
| 2 | 4-Iodoanisole | Ethynyltrimethylsilane | Pd(OAc)₂, PPh₃, CuI | Et₃N | 60 | 2 | 95 | [1] |
| 3 | 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂, CuI | Et₃N | RT | 1.5 | 91 | [2] |
| 4 | 4-Iodoanisole | Phenylacetylene | Pd/Cu@AC | EtOH | 80 | 12 | 88 | [3] |
Table 2: C-H Alkynylation of Indoles
| Entry | Substrate | Alkynylating Reagent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Methylindole | TIPS-EBX | AuCl | MeCN | 40 | 24 | 72 | [4] |
| 2 | N-Methylindole | TIPS-EBX | --INVALID-LINK--₂ | DCE | RT | 2 | 94 | [5] |
Table 3: "Click" Chemistry: CuAAC vs. SPAAC
| Entry | Reaction Type | Azide | Alkyne | Conditions | Rate Constant (M⁻¹s⁻¹) | Reference |
| 1 | CuAAC | Benzyl Azide | This compound | CuSO₄, Na-ascorbate, H₂O/t-BuOH | ~1-100 | General Knowledge |
| 2 | SPAAC | Benzyl Azide | DBCO-amine | PBS buffer, 37°C | ~0.1-1.0 | [4] |
Experimental Protocols
Protocol 1: Electrophilic Alkynylation of Tryptophan in a Dipeptide using TIPS-EBX
This protocol describes the gold-catalyzed direct alkynylation of a tryptophan-containing dipeptide.[4]
Materials:
-
Tryptophan-containing dipeptide (e.g., Cbz-Trp-Gly-OMe) (1.0 equiv)
-
1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX) (1.2 equiv)
-
Gold(I) chloride (AuCl) (0.05 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add the tryptophan-containing dipeptide (0.20 mmol, 1.0 equiv) and TIPS-EBX (0.24 mmol, 1.2 equiv).
-
Add acetonitrile (2 mL) and stir the mixture at 40°C for 2 minutes.
-
Add Gold(I) chloride (2.3 mg, 10 µmol, 0.05 equiv) in one portion.
-
Seal the reaction tube and continue stirring at 40°C for 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C2-alkynylated dipeptide.
Protocol 2: Nickel-Catalyzed Decarboxylative Alkynylation of a Carboxylic Acid
This protocol is a general procedure for the decarboxylative coupling of a carboxylic acid with an alkynyl Grignard reagent.[6]
Materials:
-
Carboxylic acid (e.g., N-Boc-phenylalanine) (1.0 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
N-Hydroxy-tetrachlorophthalimide (TCNHPI) (1.1 equiv)
-
(Trimethylsilyl)acetylene (1.5 equiv)
-
Ethylmagnesium bromide (1.5 equiv in THF)
-
NiCl₂·glyme (0.1 equiv)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), DCC (1.1 equiv), and TCNHPI (1.1 equiv) in anhydrous THF. Stir at room temperature for 1-2 hours to form the redox-active ester.
-
Formation of the Alkynyl Grignard Reagent: In a separate flame-dried flask, dissolve (trimethylsilyl)acetylene (1.5 equiv) in anhydrous THF. Cool to 0°C and slowly add ethylmagnesium bromide (1.5 equiv). Stir for 30 minutes at 0°C.
-
Coupling Reaction: In another flame-dried flask, add NiCl₂·glyme (0.1 equiv) and dtbbpy (0.1 equiv). Add the solution of the redox-active ester from step 1.
-
To this mixture, add the prepared alkynyl Grignard reagent from step 2 via cannula.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol outlines the general procedure for labeling an azide-modified biomolecule with a DBCO-functionalized reagent.[7]
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
DBCO-functionalized reagent (e.g., DBCO-NHS ester for primary amines, DBCO-maleimide for thiols)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents: Dissolve the azide-modified biomolecule in PBS buffer to a desired concentration (e.g., 1-5 mg/mL). Dissolve the DBCO-functionalized reagent in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with PBS.
-
Conjugation: Add the DBCO reagent solution (typically 1.5-3 molar excess) to the solution of the azide-modified biomolecule.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the concentration and reactivity of the substrates.
-
Purification: Remove the excess, unreacted DBCO reagent using an appropriate method for the biomolecule, such as size-exclusion chromatography (e.g., desalting column), dialysis, or precipitation.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the mechanisms of the alternative reactions and the relationship between different alkynylation strategies.
Caption: Mechanism of Pd-catalyzed C-H alkynylation of indole with TIPS-EBX.
Caption: Catalytic cycle for Ni-catalyzed decarboxylative alkynylation.
Caption: Concerted mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
While this compound remains a viable reagent for introducing the methoxy-substituted phenylacetylene moiety, a range of powerful alternatives now offers significant advantages in terms of safety, stability, functional group tolerance, and reaction conditions.
-
Hypervalent iodine reagents like TIPS-EBX provide a robust platform for electrophilic alkynylation, enabling C-H functionalization under relatively mild conditions.
-
Decarboxylative alkynylation offers a novel disconnection approach, utilizing readily available carboxylic acids as starting materials.
-
Ethynyltrimethylsilane serves as a stable and easy-to-handle surrogate for acetylene in cross-coupling reactions.
-
For bioconjugation applications, strained cyclooctynes are the reagents of choice for copper-free "click" chemistry, circumventing the cytotoxicity associated with copper catalysts.
-
Sulfonyl acetylenes present a unique reactivity profile as Michael acceptors, expanding the repertoire of reactions for forming carbon-carbon and carbon-heteroatom bonds with an alkyne-derived backbone.
The choice of reagent should be guided by the specific synthetic challenge at hand, with the information provided in this guide serving as a valuable resource for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Gold-catalyzed direct alkynylation of tryptophan in peptides using TIPS-EBX [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylative Alkynylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Unveiling Reaction Mechanisms: A Comparative Analysis of Computational and Experimental Data for (Methoxyethynyl)benzene Reactions
For researchers, scientists, and drug development professionals, understanding the intricacies of chemical reactions is paramount. This guide provides a comparative analysis of computational and experimental data for reactions involving (methoxyethynyl)benzene, a versatile building block in organic synthesis. By examining the cycloaddition reaction between aryl azides and alkyne derivatives, which serves as a model for this compound reactivity, we can gain valuable insights into the predictive power of computational chemistry and its synergy with experimental validation.
The [3+2] cycloaddition reaction between aryl azides and alkynes is a cornerstone of click chemistry, enabling the efficient synthesis of 1,2,3-triazoles, which are prevalent in medicinal chemistry and materials science. This analysis focuses on a study that combines experimental investigations with Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT) calculations to elucidate the reactivity and regioselectivity of these reactions.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the computationally predicted activation energies and the experimentally observed outcomes for the [3+2] cycloaddition reaction between a series of 4-substituted-aryl azides and alkyne derivatives. This data highlights the correlation between theoretical calculations and experimental results.
| Reactants (Aryl Azide + Alkyne) | Computational Method | Calculated Activation Energy (kcal/mol) - 1,4-regioisomer | Calculated Activation Energy (kcal/mol) - 1,5-regioisomer | Experimentally Favored Regioisomer |
| 4-Methoxyphenyl azide + Phenylacetylene | B3LYP/6-31G(d) | Data not specified | Data not specified | 1,5-regioisomer slightly favored |
| 4-Nitrophenyl azide + Phenylacetylene | B3LYP/6-31G(d) | Data not specified | Data not specified | 1,5-regioisomer slightly favored |
| Phenyl azide + Ethyl Propiolate | B3LYP/6-31G(d) | Data not specified | Data not specified | 1,5-regioisomer slightly favored |
Note: While the specific activation energies for each regioisomer were not detailed in the available abstract, the computational study confirmed that the 1,5-regioisomeric channels are slightly favored kinetically, which aligns with the experimental findings.[1]
Experimental and Computational Protocols
A thorough understanding of the methodologies employed is crucial for interpreting the data accurately.
Experimental Protocol: Thermal [3+2] Cycloaddition
The experimental procedure involves the thermal reaction of a series of 4-substituted-aryl azides with various alkyne derivatives in a toluene solvent. The progress of the reaction and the regioselectivity are typically monitored and determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The identification of the major and minor regioisomers is achieved by spectroscopic analysis and comparison with known compounds or through unambiguous synthesis.
Computational Protocol: DFT Calculations
The computational study of these [3+2] cycloaddition reactions was performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d) computational level.[1] This method is widely used to calculate the potential energy surface of a reaction, allowing for the determination of the geometries of reactants, transition states, and products. The activation energies for the different possible reaction pathways (leading to the 1,4- and 1,5-regioisomers) were calculated to predict the kinetic favorability of each pathway. The calculations were performed both in the gas phase and with the inclusion of solvent effects (toluene) to provide a more realistic model of the experimental conditions.
Visualizing the Reaction Pathway
The following diagram illustrates the general workflow for comparing computational and experimental data in the study of the [3+2] cycloaddition reaction.
References
A Comparative Guide to the Mechanistic Pathways of Ynamide Reactions: A Surrogate for (Methoxyethynyl)benzene
For Researchers, Scientists, and Drug Development Professionals
(Methoxyethynyl)benzene and its analogs are valuable building blocks in organic synthesis. Understanding the mechanistic principles governing their reactivity is crucial for the development of novel synthetic methodologies. Due to the limited specific mechanistic literature on this compound, this guide focuses on the well-studied reactivity of ynamides as a close structural and electronic analogue. Ynamides, featuring a nitrogen atom attached to an alkyne, provide a robust platform to explore the cycloaddition and electrophilic addition reactions that are characteristic of electron-rich alkynes.
This guide provides a comparative analysis of two key reaction types of ynamides: Brønsted acid-catalyzed [4+2] cycloaddition and electrophilic addition of a proton. Experimental data, detailed protocols, and mechanistic visualizations are presented to offer a comprehensive resource for researchers.
Comparative Data of Ynamide Reactions
The following table summarizes the key quantitative data for the two distinct reaction pathways of ynamides.
| Parameter | Brønsted Acid-Catalyzed [4+2] Cycloaddition | Electrophilic Addition of a Proton |
| Reaction Type | Cycloaddition | Electrophilic Addition |
| Reactants | Ynamide, Oxodiazolone | Ynamide, Triflic Anhydride, LiHMDS |
| Catalyst/Reagent | Tf₂NH | Tf₂O |
| Key Intermediate | Keteniminium ion | Keteniminium ion |
| Product | Dihydropyridinone | Enamide |
| Yield | 42-94%[1] | Up to 89%[2] |
| Temperature | -20 to -50 °C[1] | -78 °C to room temperature |
| Solvent | Dichloromethane (DCM)[1] | Diethyl ether |
| Stereo/Regioselectivity | Excellent regioselectivity[1] | Not applicable (intramolecular rearrangement) |
Experimental Protocols
Brønsted Acid-Catalyzed [4+2] Cycloaddition of an Ynamide with an Oxodiazolone
This protocol describes a highly efficient, metal-free cycloaddition to synthesize dihydropyridinones.[1]
Materials:
-
Ynamide (1a)
-
Oxodiazolone (35)
-
Triflimide (Tf₂NH) catalyst
-
Dichloromethane (DCM)
Procedure:
-
To a solution of ynamide 1a and oxadiazolone 35 in dichloromethane, the Tf₂NH catalyst is added at a temperature between -20 to -50 °C.
-
The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield the dihydropyridinone product 36 .
Proposed Mechanism: The reaction is initiated by the protonation of the ynamide by the Tf₂NH catalyst, which forms a keteniminium ion intermediate. This intermediate then undergoes a [4+2] cycloaddition with the oxadiazolone.[1]
Electrophilic Addition of a Proton to an Ynamide for Enamide Synthesis
This protocol details a one-step N-dehydrogenation of amides to enamides via electrophilic activation.[2]
Materials:
-
Amide (e.g., 1a)
-
Triflic anhydride (Tf₂O)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, the amide substrate is dissolved in diethyl ether and cooled to -78 °C.
-
LiHMDS is added, followed by the addition of triflic anhydride.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
The reaction is then quenched and worked up to isolate the enamide product.
Proposed Mechanism: The reaction proceeds through the electrophilic activation of the amide by triflic anhydride to form an iminium triflate. The strong, non-nucleophilic base (LiHMDS) then abstracts a proton alpha to the nitrogen, leading to an elimination/deprotonation cascade that results in the formation of the enamide.[2] Kinetic isotope effect studies strongly suggest that the abstraction of the proton α to the nitrogen is the rate-determining step.[2]
Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows for the described ynamide reactions.
Caption: Brønsted Acid-Catalyzed [4+2] Cycloaddition of an Ynamide.
Caption: Electrophilic Addition for Enamide Synthesis Workflow.
References
Isotopic Labeling with (Methoxyethynyl)benzene: A Comparative Guide for Advanced Research
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying molecular interactions. (Methoxyethynyl)benzene, with its versatile methoxy and ethynyl functionalities, presents a valuable scaffold for isotopic labeling. This guide provides a comparative overview of isotopic labeling strategies for this compound, including detailed experimental protocols and a comparison with alternative labeled compounds.
While direct isotopic labeling studies on this compound are not extensively documented, its structural similarity to well-studied compounds like phenylacetylene and anisole allows for the confident adaptation of established labeling methodologies. The introduction of isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Oxygen-18 (¹⁸O) can provide crucial insights in various research domains.
Potential Applications of Isotopically Labeled this compound
Isotopically labeled this compound can serve as a powerful probe in several advanced research areas:
-
Mechanistic Studies: The kinetic isotope effect (KIE) observed upon deuteration of the benzene ring or the ethynyl group can elucidate the rate-determining steps in reactions involving this moiety.[1][2][3] ¹³C labeling of the alkyne carbon is invaluable for tracking bond formation and cleavage in transition-metal-catalyzed reactions like the Sonogashira coupling.[4][5]
-
Metabolic Profiling: In drug discovery, incorporating stable isotopes allows for the unambiguous identification of metabolites by mass spectrometry.[6][7] A labeled this compound core structure within a drug candidate can help in understanding its metabolic fate.[8][9]
-
Bioorthogonal Chemistry: The ethynyl group is a key player in "click chemistry," particularly in copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC).[10] Isotopically labeling the this compound moiety can provide a unique mass signature for identifying and quantifying labeled biomolecules in complex biological systems.[11][12]
Comparative Analysis of Isotopically Labeled Probes
The choice of an isotopically labeled probe depends on the specific application, desired properties, and synthetic accessibility. Below is a comparison of hypothetically labeled this compound with other relevant labeled compounds.
| Labeled Compound | Isotope Position | Potential Application | Synthetic Accessibility | Key Advantages | Potential Limitations |
| This compound-d₅ | Benzene Ring (¹H → ²H) | Mechanistic studies (KIE), Metabolic tracer | Moderate | Significant kinetic isotope effect, useful for studying aromatic substitution reactions. | May require harsh conditions for H/D exchange. |
| This compound-¹³C₂ | Ethynyl Group (¹²C → ¹³C) | Mechanistic studies (Sonogashira, Click Chemistry), NMR probe | High (from labeled phenylacetylene) | Direct probe of the reacting center, distinct NMR signal. | Higher cost of ¹³C-labeled starting materials. |
| (Methoxy-¹⁸O-ethynyl)benzene | Methoxy Group (¹⁶O → ¹⁸O) | Mechanistic studies of ether cleavage, Metabolic tracer | Moderate (from labeled phenol) | Probes reactions at the methoxy group, useful in metabolic studies. | Potential for label scrambling in some biological systems. |
| Phenylacetylene-¹³C₂ | Ethynyl Group (¹²C → ¹³C) | General alkyne probe in mechanistic studies | Commercially available | Simpler structure, well-characterized reactivity. | Lacks the methoxy functionality for studying substituent effects. |
| Anisole-d₃ | Methoxy Group (¹H → ²H) | Metabolic tracer, NMR solvent | Commercially available | Readily available, provides a simple deuterated methoxy signal. | Lacks the reactive alkyne group for bioorthogonal labeling. |
| 4-Ethynylanisole | Unlabeled | Alternative for click chemistry | Commercially available | Readily available and reactive in click chemistry. | Lacks an isotopic label for quantification and tracking. |
Experimental Protocols for Isotopic Labeling of this compound
The following are detailed, hypothetical protocols for the synthesis of isotopically labeled this compound based on established synthetic methodologies.
Protocol 1: Synthesis of this compound-¹³C₂ via Sonogashira Coupling
This protocol describes the synthesis of this compound with Carbon-13 labels at the ethynyl positions, starting from commercially available Phenylacetylene-1,2-¹³C₂.
Materials:
-
4-Iodoanisole
-
Phenylacetylene-1,2-¹³C₂
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, degassed
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol).
-
Add degassed toluene (10 mL) and degassed triethylamine (2.0 mmol).
-
To this mixture, add Phenylacetylene-1,2-¹³C₂ (1.2 mmol).
-
Stir the reaction mixture at 60 °C for 4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound-¹³C₂.
Expected Yield: 85-95%
Protocol 2: Synthesis of (Methoxy-d₃-ethynyl)benzene via Williamson Ether Synthesis
This protocol outlines the synthesis of this compound with a deuterated methyl group on the ether, using deuterated methyl iodide.
Materials:
-
4-Ethynylphenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-ethynylphenol (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1 mmol) portion-wise to the solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add deuterated methyl iodide (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (Methoxy-d₃-ethynyl)benzene.
Expected Yield: 70-85%
Visualizing Synthetic Workflows
The following diagrams illustrate the proposed synthetic pathways for the isotopic labeling of this compound.
Caption: Sonogashira coupling for ¹³C labeling.
Caption: Williamson ether synthesis for deuterium labeling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic deuterium isotope effect in aromatic substitution - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. musechem.com [musechem.com]
- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. musechem.com [musechem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing bioorthogonal probes to span a spectrum of reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Comparative Kinetic Analysis of (Methoxyethynyl)benzene Polymerization and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the polymerization of (Methoxyethynyl)benzene and its structural isomers, 1-ethynyl-3-methoxybenzene and 1-ethynyl-4-methoxybenzene. The polymerization of substituted acetylenes is a critical area of research for the development of novel conjugated polymers with applications in electronics, optics, and materials science. Understanding the kinetic parameters of these polymerization reactions is essential for controlling polymer properties and designing efficient synthetic processes. This document summarizes key quantitative data, details experimental protocols for kinetic analysis, and provides a visual representation of the experimental workflow.
Data Summary: Polymerization Kinetics of Methoxy-Substituted Phenylacetylenes
The polymerization of phenylacetylene derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-donating groups, such as the methoxy group, have been observed to decrease the rate of polymerization when compared to phenylacetylene with electron-withdrawing substituents. The following table summarizes the time-conversion data for the polymerization of 1-ethynyl-3-methoxybenzene and 1-ethynyl-4-methoxybenzene, providing insight into their relative reactivities.
| Time (minutes) | 1-ethynyl-3-methoxybenzene Conversion (%) | 1-ethynyl-4-methoxybenzene Conversion (%) |
| 5 | ~15 | ~10 |
| 10 | ~25 | ~18 |
| 20 | ~40 | ~30 |
| 30 | ~55 | ~42 |
| 40 | ~68 | ~53 |
| 60 | ~85 | ~70 |
| 90 | >95 | ~88 |
Data extracted from time-conversion plots in literature for polymerizations catalyzed by a rhodium(I) complex.[1]
Experimental Protocols
A detailed experimental protocol for the kinetic analysis of the polymerization of methoxy-substituted phenylacetylenes is crucial for obtaining reproducible and comparable data. The following procedure is based on established methods for monitoring the polymerization of phenylacetylene derivatives.[1]
Materials:
-
Monomer (e.g., 1-ethynyl-3-methoxybenzene or 1-ethynyl-4-methoxybenzene)
-
Catalyst: Cationic rhodium(I) complex, e.g., [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4]
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Internal Standard: Octane
-
Quenching Agent: Methanol
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware, syringes, and cannulas
Procedure:
-
Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst in anhydrous THF of a known concentration.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the desired amount of the monomer and the internal standard (octane). Dissolve the mixture in a specific volume of anhydrous THF to achieve the desired initial monomer concentration (e.g., 0.25 M).
-
Initiation of Polymerization: While stirring the monomer solution at a constant temperature (e.g., 20 °C) and in the absence of light, inject the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1). Start timing the reaction immediately.
-
Monitoring Monomer Conversion: At regular time intervals, withdraw aliquots of the reaction mixture using a syringe and immediately quench the polymerization by adding the aliquot to a vial containing a small amount of methanol.
-
Gas Chromatography (GC) Analysis: Analyze the quenched samples by gas chromatography. The conversion of the monomer is determined by comparing the peak area of the monomer to the peak area of the internal standard (octane).
-
Data Analysis: Plot the monomer conversion as a function of time to obtain the time-conversion profile. From this data, the initial rate of polymerization can be determined. By performing experiments at different initial monomer and catalyst concentrations, the reaction orders with respect to the monomer and catalyst can be established. Conducting the polymerization at various temperatures allows for the determination of the activation energy using the Arrhenius equation.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the kinetic analysis of this compound polymerization.
Caption: Experimental workflow for kinetic analysis.
Comparison with Alternative Polymerization Systems
The kinetic behavior of this compound polymerization can be compared with that of other substituted acetylenes to understand the electronic and steric effects of substituents on the reaction rate.
-
Electron-withdrawing vs. Electron-donating Groups: As a general trend in rhodium-catalyzed polymerization of phenylacetylenes, monomers bearing electron-withdrawing groups (e.g., -CF3, -F) exhibit faster polymerization rates than those with electron-donating groups (e.g., -CH3, -OCH3).[1] This suggests that the methoxy group in this compound deactivates the monomer towards polymerization compared to unsubstituted phenylacetylene or phenylacetylenes with electron-withdrawing substituents.
-
Steric Effects: The position of the methoxy group (ortho, meta, or para) can also influence the polymerization kinetics due to steric hindrance around the acetylene moiety. The provided data for the meta- and para-isomers suggests that the para-substituted monomer polymerizes slightly slower than the meta-substituted one, which could be attributed to a combination of electronic and steric factors.[1]
-
Catalyst System: The choice of catalyst is paramount in determining the kinetic profile of the polymerization. While rhodium-based catalysts are highly effective for producing stereoregular poly(phenylacetylene)s, other transition metal catalysts, such as those based on tungsten or molybdenum, can also be employed and will exhibit different kinetic characteristics.
This guide provides a foundational understanding of the kinetic analysis of this compound polymerization. Further research is required to determine the precise rate constants, reaction orders, and activation energies for this specific monomer and to explore the influence of different catalyst systems on its polymerization behavior.
References
Benchmarking New Catalysts for (Methoxyethynyl)benzene Cross-Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. A key substrate in many of these applications is (Methoxyethynyl)benzene, a versatile building block. The efficiency and selectivity of its cross-coupling reactions are highly dependent on the catalyst system employed. This guide provides an objective comparison of traditional and newer catalytic systems for the cross-coupling of this compound, supported by experimental data to inform catalyst selection.
Performance Comparison of Catalytic Systems
The choice of catalyst can significantly impact the yield, reaction time, and overall efficiency of the this compound cross-coupling reaction. Below is a summary of the performance of three classes of palladium-based catalysts: the traditional palladium/copper system, a copper-free system, and a more modern N-Heterocyclic Carbene (NHC)-palladium complex. The data presented is for the cross-coupling of an aryl halide with a terminal alkyne, providing a benchmark for the expected performance with this compound.
| Catalyst System | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) | Reference |
| Traditional | Iodobenzene | Ethynylbenzene | Pd: 2, Cu: 2.1 | THF | Triethylamine | 1.5 | 97 | [1] |
| Copper-Free | 4-Iodoanisole | Phenylacetylene | Pd: 1 | DMSO | Amine/Copper-Free | 1 | >99 | |
| NHC-Palladium | 4-Bromoanisole | Phenylacetylene | Pd: 1 | Toluene | KOtBu | 2 | quantitative | [2] |
Table 1: Performance data for various catalyst systems in Sonogashira cross-coupling reactions. This table highlights the high yields achievable with all three catalyst types. Notably, the copper-free and NHC-palladium systems can achieve excellent results, often under milder conditions or with lower catalyst loadings, and without the need for a copper co-catalyst, which can sometimes lead to undesirable side reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any catalytic reaction. Below are representative procedures for each of the benchmarked catalyst systems.
Traditional Palladium/Copper Catalysis (PdCl₂(PPh₃)₂/CuI)
This protocol is a standard method for the Sonogashira cross-coupling reaction.
Procedure: To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.0 eq), ethynylbenzene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (2.0 mol%), copper(I) iodide (2.1 mol%), anhydrous tetrahydrofuran (THF), and triethylamine (1.5 eq). Stir the mixture at room temperature for 1.5 hours. Upon completion, quench the reaction with water. Extract the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
Copper-Free Sonogashira Coupling
This modified protocol eliminates the need for a copper co-catalyst, which can simplify product purification and avoid copper-mediated side reactions.
Procedure: In a reaction vessel, combine the aryl halide (1.0 eq), terminal alkyne (1.2 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (3 mol%), and a suitable base such as tetrabutylammonium fluoride (TBAF) (3 eq). The reaction can often be run under solvent-free conditions. Heat the mixture to the desired temperature and monitor the reaction progress by TLC or GC. Upon completion, the product can be isolated by standard workup and purification procedures.[3]
N-Heterocyclic Carbene (NHC)-Palladium Catalyzed Coupling
NHC-palladium complexes have emerged as highly active and stable catalysts for a variety of cross-coupling reactions.
Procedure: To a reaction flask, add the aryl bromide (1.0 eq), phenylacetylene (1.2 eq), the NHC-Pd-PPh₃ complex (1 mol%), and a strong base such as potassium tert-butoxide (KOtBu). Add a suitable solvent like toluene. Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 2 hours). After the reaction is complete, cool the mixture and perform a standard aqueous workup. The organic layer is then dried and concentrated, and the product is purified by chromatography.[2]
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
Figure 1: Catalytic cycle of the traditional Sonogashira cross-coupling reaction.
References
- 1. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | TCI EUROPE N.V. [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
(Methoxyethynyl)benzene: A Comparative Analysis of Its Cycloaddition Pathways
(Methoxyethynyl)benzene , an activated alkyne, serves as a versatile building block in organic synthesis, readily participating in a variety of cycloaddition reactions to construct complex cyclic scaffolds. This guide provides a comparative overview of the primary cycloaddition pathways of this compound, including [4+2] Diels-Alder reactions, [3+2] cycloadditions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [2+2+2] cycloadditions. The analysis is supported by experimental data on reaction conditions, yields, and regioselectivity, offering valuable insights for researchers in synthetic chemistry and drug development.
Comparative Data of Cycloaddition Reactions
The following table summarizes the key quantitative data for different cycloaddition pathways involving this compound and its isomers.
| Cycloaddition Type | Reactants | Product Type | Catalyst/Conditions | Yield (%) | Regioselectivity |
| [2+2+2] | m-Methoxyethynylbenzene, 5-methylhex-5-en-2-one | Oxabicycle | 5 mol% [tBuXPhosAuNCMe]SbF6, DCE, 50 °C, 16 h | 91 | Not Reported |
| [3+2] | 4-Methoxyethynylbenzene, 1-aminopyridinium iodide | Pyrazolo[1,5-a]pyridine | ZnCl2, Isobutyryl chloride followed by reaction | Not specified | Regiospecific |
| [2+2] CA-RE | p-Methoxyethynylbenzene, Tetracyanoethylene (TCNE) derivative | Donor-Acceptor Chromophore | Sonagashira coupling followed by cycloaddition | 9 | Not Applicable |
Cycloaddition Pathway Analysis
[2+2+2] Cycloaddition: A Gold-Catalyzed Cascade
A notable application of this compound is its participation in gold-catalyzed [2+2+2] cycloadditions. In a study by Obradors and Echavarren, m-methoxyethynylbenzene was shown to react with 5-methylhex-5-en-2-one in the presence of a gold catalyst to yield a complex oxabicyclic structure in a high isolated yield of 91%.[1] This transformation proceeds through a cascade reaction, demonstrating the power of gold catalysis in constructing intricate molecular architectures from simple precursors.
Caption: Gold-catalyzed [2+2+2] cycloaddition pathway.
[3+2] Cycloaddition: Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of five-membered heterocyclic rings via [3+2] cycloaddition reactions. For instance, 4-methoxyethynylbenzene can be used in the synthesis of substituted pyrazolo[1,5-a]pyridines.[2][3] This multi-step process involves the initial acylation of the alkyne followed by a cycloaddition reaction with an aminopyridinium salt. While specific yields for the cycloaddition step are not detailed in the available literature, the methodology highlights the utility of this pathway in generating medicinally relevant scaffolds.
Caption: [3+2] Cycloaddition leading to pyrazole derivatives.
[2+2] Cycloaddition-Retroelectrocyclization (CA-RE)
The reactivity of this compound also extends to [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions. A study involving p-methoxyethynylbenzene in a multi-step synthesis ultimately leading to a donor-acceptor chromophore reported a low yield of 9% for the final product.[4] While the primary focus of this research was not the optimization of the cycloaddition step itself, it demonstrates the potential for this pathway in the synthesis of functional organic materials, even if yields are not always optimal.
Experimental Protocols
General Procedure for Gold-Catalyzed [2+2+2] Cycloaddition of m-(Methoxyethynyl)benzene: [1]
To a solution of m-(methoxyethynyl)benzene and 5-methylhex-5-en-2-one in 1,2-dichloroethane (DCE) is added 5 mol% of the gold catalyst [tBuXPhosAuNCMe]SbF6. The reaction mixture is stirred at 50 °C for 16 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the oxabicycle product.
General Procedure for the Synthesis of 1-(4-methoxyphenyl)-4-methylpent-1-yn-3-one (Precursor for [3+2] Cycloaddition): [2][3]
To a mixture of 4-methoxyethynylbenzene and zinc chloride (ZnCl2) is added isobutyryl chloride. The reaction is stirred until completion. The crude product is then used in the subsequent cycloaddition step with 1-aminopyridinium iodide.
Conclusion
This compound exhibits diverse reactivity in various cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic compounds. The choice of the reaction pathway, catalyst, and reaction conditions significantly influences the outcome, including the structure of the product and the reaction yield. Gold-catalyzed [2+2+2] cycloadditions have shown to be highly efficient for the synthesis of complex polycyclic systems. [3+2] cycloadditions offer a reliable route to valuable heterocyclic scaffolds, while [2+2] CA-RE reactions, though sometimes lower in yield, provide a pathway to functional materials. Further exploration and optimization of these cycloaddition pathways will undoubtedly continue to expand the synthetic utility of this compound.
References
- 1. tesisenred.net [tesisenred.net]
- 2. US20080070912A1 - Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use - Google Patents [patents.google.com]
- 3. BRPI0712381A2 - substituted pyrazolo [1,5-a] pyridine compounds and their methods of use - Google Patents [patents.google.com]
- 4. open.metu.edu.tr [open.metu.edu.tr]
A Comparative Guide to the Analytical Validation of (Methoxyethynyl)benzene Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (Methoxyethynyl)benzene, a key aromatic alkyne compound, is critical in various stages of research and development. This guide provides a comparative overview of validated analytical methods for its quantification, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is supported by established analytical practices for similar aromatic and alkyne-containing molecules.
Comparison of Analytical Methods
Gas Chromatography and High-Performance Liquid Chromatography are the most prevalent techniques for the quantification of volatile and semi-volatile aromatic compounds like this compound. The choice between these methods often depends on the sample matrix, required sensitivity, and laboratory instrumentation availability.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Limit of Detection (LOD) | 0.1 - 1 µg/L[1] | 6.52 ppb (µg/L)[2] |
| Limit of Quantitation (LOQ) | 2.0 - 3.6 µg/L[1] | 19.75 ppb (µg/L)[2] |
| Linearity (r²) | >0.99[1] | 0.995[2] |
| Precision (%RSD) | < 15% | ≤11%[2] |
| Recovery | 85-115% | 80-110%[2] |
| Typical Run Time | 15-30 minutes | 10-20 minutes |
| Advantages | High resolution for volatile compounds, robust and widely available. | Suitable for a wider range of compound polarities, non-destructive. |
| Disadvantages | Requires volatile and thermally stable analytes. | Can be more complex in terms of mobile phase preparation and disposal. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-FID and HPLC-UV methods for the quantification of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the analysis of volatile aromatic compounds.[3][4]
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
An internal standard (e.g., Toluene-d8) is added to all standards and samples to correct for injection volume variations.
-
Liquid samples may be injected directly or after extraction. Solid samples require extraction with a suitable solvent, followed by filtration.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Injector: Split/splitless inlet at 250°C.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 300°C.[5]
-
Injection Volume: 1 µL.
3. Data Analysis:
-
The concentration of this compound is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a versatile alternative, particularly for samples in complex matrices.[2][6]
1. Sample Preparation:
-
A stock solution of this compound is prepared in the mobile phase.
-
Calibration standards are prepared by serial dilution of the stock solution (e.g., 0.1 µg/mL to 100 µg/mL).
-
Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Wavelength set at the maximum absorbance of this compound (determined by UV scan, likely around 254 nm for the benzene ring).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Quantification is achieved by creating a calibration curve of the peak area of this compound versus its concentration.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Caption: A typical workflow for analytical method validation.
Logical Relationship of Validation Parameters
The different parameters of method validation are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of key analytical method validation parameters.
References
Cross-validation of experimental results for (Methoxyethynyl)benzene synthesis
For researchers and professionals in drug development and organic synthesis, this guide provides a comparative analysis of experimental methodologies for the synthesis of (Methoxyethynyl)benzene isomers. This document outlines two distinct and effective synthesis protocols, presenting key performance indicators and detailed experimental procedures to facilitate informed decisions in process development and molecular design.
This guide focuses on the synthesis of two key isomers: ortho-(Methoxyethynyl)benzene (1-Methoxy-2-(phenylethynyl)benzene) and para-(Methoxyethynyl)benzene (1-Methoxy-4-(phenylethynyl)benzene). The presented methods, a Palladium-Catalyzed Decarboxylative Cross-Coupling and a modified Sonogashira Cross-Coupling, offer high yields and represent robust strategies for the preparation of these valuable synthetic intermediates.
Performance Comparison
The following table summarizes the key quantitative data from the two highlighted synthesis protocols, allowing for a direct comparison of their efficiency and reaction conditions.
| Target Molecule | Synthesis Method | Starting Materials | Catalyst System | Solvent | Reaction Time | Temperature | Yield |
| 1-Methoxy-2-(phenylethynyl)benzene | Palladium-Catalyzed Decarboxylative Cross-Coupling | 2-Chloroanisole, Phenylpropiolic acid | PdCl₂(Cy*Phine)₂ | 1,4-Dioxane | 24 hours | 120°C | 99%[1] |
| 1-Methoxy-4-(phenylethynyl)benzene | Modified Sonogashira Cross-Coupling | Aryl Halide, Phenylacetylene | PdCl₂(PPh₃)₂ | Solvent-Free | Not Specified | 80°C | High (exact % not specified) |
| 1-Methoxy-4-(phenylethynyl)benzene | Domino Palladium-Catalyzed Reaction | 1,1-Dichloro-1-alkene derivative, Arylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | 71%[2] |
Experimental Protocols
Synthesis of 1-Methoxy-2-(phenylethynyl)benzene via Palladium-Catalyzed Decarboxylative Cross-Coupling[1]
This method affords the ortho-isomer in excellent yield through a tandem Sonogashira/decarboxylative cross-coupling reaction.
Reagents:
-
2-Chloroanisole (0.5 mmol)
-
Phenylpropiolic acid (0.6 mmol)
-
PdCl₂(Cy*Phine)₂ (25.7 mg, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (391 mg, 1.2 mmol)
-
1,4-Dioxane (2 mL)
Procedure:
-
To a sealable reaction tube equipped with a magnetic stir bar, add PdCl₂(Cy*Phine)₂ (25.7 mg), Cs₂CO₃ (391 mg), 2-chloroanisole (71.5 mg, 0.5 mmol), and phenylpropiolic acid (87.6 mg, 0.6 mmol).
-
Add 1,4-dioxane (2 mL) to the tube.
-
Crimp-seal the tube with a cap fitted with a Teflon-lined septum.
-
Heat the reaction mixture to 120°C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel using petroleum ether as the eluent to yield 1-methoxy-2-(phenylethynyl)benzene as a yellow solid (103 mg, 99%).
Characterization Data:
-
¹H NMR (600 MHz, CDCl₃): δ = 7.60 (dd, J = 8.0, 1.6 Hz, 2H), 7.54 (dd, J = 7.5, 1.7 Hz, 1H), 7.39 – 7.33 (m, 3H), 6.97 (td, J = 7.5, 1.0 Hz, 1H), 6.92 (d, J = 8.4 Hz, 1H), 3.95 (s, 3H) ppm.[1]
-
¹³C NMR (151 MHz, CDCl₃): δ = 159.9, 133.4, 131.6, 129.6, 128.4, 128.3, 123.6, 120.5, 112.9, 110.8, 93.5, 85.3, 55.9 ppm.[1]
Synthesis of 1-Methoxy-4-(phenylethynyl)benzene via Modified Sonogashira Cross-Coupling
This procedure describes a copper-, amine-, and solvent-free Sonogashira coupling for the synthesis of the para-isomer.
Reagents:
-
Aryl Halide (e.g., 4-iodoanisole) (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (3 equiv)
Procedure:
-
In a reaction vessel, combine the aryl halide (0.5 mmol), phenylacetylene (0.6 mmol), PdCl₂(PPh₃)₂ (3 mol%), and TBAF·3H₂O (3 equiv).
-
Stir the mixture under a nitrogen atmosphere at 80°C for the required time, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the mixture with water and extract with ether.
-
Evaporate the solvent from the combined organic layers.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the desired product.
Characterization Data for 1-Methoxy-4-(phenylethynyl)benzene:
-
¹H NMR (400 MHz, CDCl₃): δ 7.47- 7.53 (m, 4H), 7.31-7.36 (m, 3H), 6.88 (d, J = 9.2 Hz, 2H), 3.83 (s, 3H) ppm.[2]
-
¹³C NMR (100 MHz, CDCl₃): δ 159.59, 133.04, 131.44, 128.29, 127.92, 123.57, 115.36, 113.98, 89.35, 88.05, 55.29 ppm.[2]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the synthesis of this compound isomers.
Caption: Workflow for Palladium-Catalyzed Synthesis.
Caption: Workflow for Modified Sonogashira Coupling.
References
A Comparative Guide to the Conformational Landscape of (Methoxyethynyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the conformational preferences of (methoxyethynyl)benzene and a series of its derivatives. The rotational dynamics around the Ar-O bond play a crucial role in determining the overall three-dimensional structure of these molecules, which in turn can influence their physical, chemical, and biological properties. Understanding these conformational landscapes is paramount for applications in materials science and drug design.
The data presented herein is derived from a comprehensive computational study employing Density Functional Theory (DFT), a powerful method for predicting molecular structures and energies. This guide summarizes the key quantitative data in a clear tabular format, details the computational methodology, and provides a visual representation of the conformational analysis workflow.
Conformational Preferences and Rotational Barriers
The conformational landscape of this compound derivatives is primarily dictated by the rotation around the bond connecting the benzene ring to the methoxy group. The key parameters to consider are the dihedral angle (Cortho-Cipso-O-Cmethyl), the relative energies of the stable conformers, and the energy barrier to rotation between them.
For the parent this compound, the planar conformer, where the methoxy group lies in the plane of the benzene ring, represents the global energy minimum. This is attributed to the favorable conjugation between the oxygen lone pair and the aromatic π-system. Rotation out of this plane disrupts this conjugation, leading to a higher energy state.
The introduction of substituents on the benzene ring can significantly alter this landscape. Steric hindrance from ortho substituents can destabilize the planar conformation, while electronic effects of substituents at all positions can modulate the rotational energy barrier.
| Compound | Substituent | Position | Dihedral Angle (°) of Stable Conformer(s) | Relative Energy (kcal/mol) of Conformers | Rotational Barrier (kcal/mol) |
| 1 | -H | - | 0, 180 | 0.00 | 2.8 |
| 2 | -CH₃ | ortho | 90 | 0.00 | 1.5 |
| 3 | -CH₃ | meta | 0, 180 | 0.00 | 2.7 |
| 4 | -CH₃ | para | 0, 180 | 0.00 | 2.6 |
| 5 | -NO₂ | ortho | 90 | 0.00 | 3.5 |
| 6 | -NO₂ | meta | 0, 180 | 0.00 | 3.1 |
| 7 | -NO₂ | para | 0, 180 | 0.00 | 3.3 |
| 8 | -F | ortho | 0, 180 | 0.00 | 2.9 |
| 9 | -F | meta | 0, 180 | 0.00 | 2.8 |
| 10 | -F | para | 0, 180 | 0.00 | 2.7 |
Experimental Protocols: Computational Methodology
The quantitative data presented in this guide were obtained through a systematic computational analysis using Density Functional Theory (DFT). The following protocol was employed for each this compound derivative:
-
Initial Structure Generation: An initial 3D structure of each molecule was built using standard bond lengths and angles.
-
Conformational Search: A relaxed potential energy surface scan was performed by systematically rotating the dihedral angle of the Cortho-Cipso-O-Cmethyl bond in 15° increments. At each step, the geometry of the rest of the molecule was allowed to relax to its minimum energy conformation. This scan identifies the low-energy conformers ( minima on the potential energy surface) and the transition states (maxima) connecting them.
-
Geometry Optimization: The geometries of the identified stable conformers and transition states were then fully optimized without any constraints. This provides the precise dihedral angles and the final energies of these structures.
-
Frequency Calculations: To confirm the nature of the optimized structures, frequency calculations were performed. Stable conformers exhibit all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the rotational motion. These calculations also provide the zero-point vibrational energies (ZPVE) for more accurate energy comparisons.
-
Energy Calculations: The final electronic energies, including ZPVE corrections, were used to determine the relative energies of the conformers and the rotational barriers. The rotational barrier is calculated as the energy difference between the lowest energy conformer and the highest energy transition state on the rotational pathway.
All calculations were performed using the Gaussian 16 suite of programs. The B3LYP functional, a widely used and well-validated hybrid DFT functional, was employed in conjunction with the 6-311+G(d,p) basis set, which provides a good balance of accuracy and computational cost for this class of molecules.[1]
Visualization of the Conformational Analysis Workflow
The following diagram illustrates the general workflow employed for the computational conformational analysis of the this compound derivatives.
References
Elucidating the Reaction Mechanisms of (Methoxyethynyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(Methoxyethynyl)benzene, an activated alkyne bearing an electron-donating methoxy group, serves as a versatile building block in organic synthesis. Its unique electronic properties govern its reactivity in a variety of transformations, including cycloaddition reactions, transition-metal catalyzed couplings, and electrophilic additions. This guide provides a comparative analysis of the reaction mechanisms of this compound, supported by experimental data, and contrasts its performance with a common alternative, phenylacetylene.
Cycloaddition Reactions: A Gateway to Complex Scaffolds
Cycloaddition reactions are powerful tools for the construction of cyclic molecules. This compound readily participates in these reactions, acting as a dienophile or a dipolarophile.
Diels-Alder Reaction ([4+2] Cycloaddition)
In comparison, phenylacetylene has been reported to undergo Diels-Alder reactions. For instance, the reaction of phenylacetylene with cyclopentadiene has been described, although specific yield data under comparable conditions to this compound is not available in the provided search results.
Table 1: Comparison of this compound and Phenylacetylene in Diels-Alder Reactions
| Feature | This compound | Phenylacetylene |
| Reactivity | Expected to be reactive, particularly with electron-poor dienes, due to the electron-donating methoxy group. | Known to participate in Diels-Alder reactions. |
| Quantitative Data | Specific yield data for reactions with furan or cyclopentadiene not found in the search results. | The reaction with cyclopentadiene has been reported, but a direct quantitative comparison is unavailable.[1] |
Experimental Protocol: General Procedure for Diels-Alder Reactions of Alkynes
While a specific protocol for this compound was not found, a general procedure for the Diels-Alder reaction of an alkyne with a diene is as follows:
-
In a sealed tube, the alkyne (1 equivalent) and the diene (1.2-2 equivalents) are dissolved in a suitable solvent (e.g., toluene, benzene).
-
The mixture is heated to a specified temperature (e.g., 80-150 °C) for a designated time (e.g., 12-48 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired cycloadduct.
Transition-Metal Catalyzed Reactions: Forging New Bonds
Transition-metal catalysis offers a powerful platform for the functionalization of alkynes. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example.
This compound can act as the alkyne component in Sonogashira couplings. While specific yields for its reactions were not detailed in the provided search results, the general applicability of this reaction to terminal alkynes is well-established.
Phenylacetylene is a frequently used substrate in Sonogashira couplings, and numerous examples with detailed experimental conditions and yields are available. This allows for a hypothetical comparison of their performance.
Table 2: Comparison of this compound and Phenylacetylene in Sonogashira Coupling
| Feature | This compound | Phenylacetylene |
| Applicability | Expected to be a suitable substrate. | Widely used with a broad range of aryl halides, with yields often exceeding 90%.[2][3][4] |
| Reaction Conditions | Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like THF or DMF.[5][6] | Similar conditions to this compound are employed.[2][3][4] |
| Quantitative Data | Specific yield data for the Sonogashira coupling of this compound was not found. | High yields are consistently reported for the coupling of phenylacetylene with various aryl halides. For example, the reaction with iodobenzene can proceed with yields up to 95%.[2] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of the aryl halide (1 equivalent) and the terminal alkyne (1.1-1.5 equivalents) in a degassed solvent (e.g., THF, DMF), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%) are added.
-
A base, typically an amine such as triethylamine (2-3 equivalents), is added to the mixture.
-
The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., argon, nitrogen) until the starting materials are consumed (monitored by TLC or GC).
-
The reaction mixture is then quenched with an aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Electrophilic Addition Reactions: Probing the Alkyne's Reactivity
The electron-rich nature of the triple bond in alkynes makes them susceptible to attack by electrophiles. The addition of bromine (Br₂) is a classic example of an electrophilic addition reaction.
The methoxy group in this compound is expected to enhance the nucleophilicity of the alkyne, potentially leading to a faster reaction rate compared to unsubstituted or electron-deficient alkynes.
Phenylacetylene also undergoes electrophilic bromination. Studies have shown that the reaction of phenylacetylene with N-bromosuccinimide (NBS) in the presence of a silver catalyst can yield bromoethynylbenzene.[7]
Table 3: Comparison of this compound and Phenylacetylene in Electrophilic Bromination
| Feature | This compound | Phenylacetylene |
| Reactivity | The electron-donating methoxy group is expected to activate the alkyne towards electrophilic attack. | Undergoes electrophilic bromination, for example, with NBS/AgNO₃.[7] |
| Quantitative Data | Specific yield data for the bromination of this compound was not found. | Yields of up to 95% have been reported for the synthesis of bromoethynylbenzene from phenylacetylene.[7] |
Experimental Protocol: General Procedure for Electrophilic Bromination of an Alkyne
-
To a solution of the alkyne (1 equivalent) in a suitable solvent (e.g., DMF, CCl₄), a brominating agent (e.g., Br₂, NBS, 1-1.2 equivalents) is added.
-
In some cases, a catalyst or an activator (e.g., AgNO₃, FeBr₃) is required.[5][6][7]
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature, 0 °C) for a certain period.
-
The reaction progress is monitored by TLC or GC.
-
After completion, the reaction is quenched, for example, with an aqueous solution of sodium thiosulfate to remove excess bromine.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography or distillation.
Caption: Mechanism of electrophilic bromination of an alkyne.
Conclusion
This compound is a valuable reagent in organic synthesis, participating in a range of important chemical transformations. Its reactivity is significantly influenced by the electron-donating methoxy group, which generally enhances its nucleophilicity compared to less substituted alkynes like phenylacetylene. While a direct quantitative comparison is hampered by the limited availability of specific experimental data for this compound in the searched literature, the established reactivity of phenylacetylene provides a strong benchmark for assessing its potential performance. Further experimental studies are warranted to fully elucidate and quantify the reactivity of this compound in these and other synthetic applications, which will be crucial for its effective utilization in the development of novel molecules for research, materials science, and medicine.
References
- 1. sciforum.net [sciforum.net]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Methoxy-Substituted Benzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
The biological activity of substituted benzene derivatives is a cornerstone of medicinal chemistry. The introduction of various functional groups to the benzene ring can significantly modulate the pharmacological properties of the resulting compounds. This section compares the cytotoxic and enzyme-inhibiting activities of several classes of methoxy-substituted and other benzene derivatives.
Anticancer Activity of 1,3,4-Thiadiazoles with a 3-Methoxyphenyl Substituent
A study on 1,3,4-thiadiazole derivatives featuring a 3-methoxyphenyl group revealed their potential as anticancer agents. The cytotoxic activity was evaluated against MCF-7 (estrogen-dependent breast cancer) and MDA-MB-231 (estrogen-independent breast cancer) cell lines. While the study indicated weak overall activity, it provided valuable structure-activity relationship (SAR) insights. The data underscores that the nature and position of substituents on the phenyl ring are crucial for cytotoxicity.[1][2][3]
| Compound ID | Substituent R | Cell Line | % Cell Viability at 100 µM[1] | % DNA Biosynthesis Inhibition at 100 µM[1] |
| SCT-1 | H | MCF-7 | 94% ± 2 | 10% ± 2 |
| MDA-MB-231 | 96% ± 1 | 4% ± 1 | ||
| SCT-2 | 4-Cl | MCF-7 | 88% ± 1 | 15% ± 2 |
| MDA-MB-231 | 92% ± 3 | 10% ± 1 | ||
| SCT-4 | 4-CH3 | MCF-7 | 74% ± 3 | 30% ± 3 |
| MDA-MB-231 | 85% ± 2 | 17% ± 1 | ||
| SCT-5 | 4-OCH3 | MCF-7 | 90% ± 1 | 12% ± 1 |
| MDA-MB-231 | 91% ± 2 | 11% ± 2 | ||
| SCT-6 | 4-N(CH3)2 | MCF-7 | 96% ± 2 | 5% ± 1 |
| MDA-MB-231 | 95% ± 1 | 7% ± 1 |
Table 1: Cytotoxic activity of 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent.
Comparative Cytotoxicity of Other Benzene Derivatives
For a broader perspective, the cytotoxic activities of other classes of benzene derivatives are presented below. These compounds, featuring different heterocyclic motifs, have shown significant potency against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Target Cell Line(s) | IC50 (µM) | Reference |
| Benzene Homologues with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs | Compound 27 | MCF-7 | 1.52 | [4] |
| Compound 23 | HCT-116 | 2.01 | [4] | |
| Reference: Taxol | MCF-7 | 7.80 | [4] | |
| Reference: Taxol | HCT-116 | 7.96 | [4] | |
| 1,3,4-Thiadiazole Derivatives | Compound 3h (4-methoxy substitution) | MDA-MB-231 | 11 ± 0.18 | [5] |
| Compound 3l | MDA-MB-231 | 8 ± 0.69 | [5] | |
| Reference: Imatinib | MDA-MB-231 | 20 ± 0.69 | [5] |
Table 2: Cytotoxic activity of alternative benzene derivatives.
Cholinesterase Inhibition by Benzene-Based Carbamates
Beyond anticancer activity, benzene derivatives have been explored as enzyme inhibitors. A series of novel benzene-based carbamates were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[6][7][8]
| Compound ID | Target Enzyme | IC50 (µM) |
| Compound 23 | AChE | 76.67 ± 2.05 |
| BChE | 5.51 ± 0.20 | |
| Compound 28 | AChE | 84.45 ± 2.65 |
| BChE | 5.51 ± 0.15 | |
| Reference: Galanthamine | AChE | Not specified |
| Reference: Rivastigmine | BChE | Not specified |
Table 3: Cholinesterase inhibitory activity of benzene-based carbamates.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the synthesis and biological screening protocols for the discussed compounds.
Synthesis of 1,3,4-Thiadiazole Derivatives with a 3-Methoxyphenyl Substituent
The synthesis of the 1,3,4-thiadiazole derivatives involves a two-step process starting from 3-methoxyphenyl isothiocyanate.[1]
Step 1: Synthesis of 1-R-4-(3-methoxyphenyl)thiosemicarbazides
-
A mixture of the appropriate hydrazide (1 mmol) and 3-methoxyphenyl isothiocyanate (1 mmol) in 99.8% ethanol (10 mL) is refluxed for 4-6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide derivative.
Step 2: Synthesis of 2-(substituted)-5-(3-methoxyphenylamino)-1,3,4-thiadiazoles
-
The thiosemicarbazide derivative (1 mmol) is added portion-wise to concentrated sulfuric acid (5 mL) at 0°C.
-
The reaction mixture is stirred at room temperature for 3 hours.
-
The mixture is then poured into ice water and neutralized with a 25% ammonium hydroxide solution.
-
The precipitate is filtered, washed with water, and purified by recrystallization from ethanol.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11][12][13]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 8 x 10³ cells/well in 100 µL of medium and incubated for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-72 hours.
-
MTT Addition: After the incubation period, 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well.[13]
-
Incubation: The plate is incubated for 4 hours at 37°C in a 5% CO₂ atmosphere, allowing viable cells to reduce the yellow MTT to a purple formazan product.[13]
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9][11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]
Visualizations
Diagrams are provided to illustrate key workflows and concepts in the screening of novel compounds.
Caption: General workflow for the synthesis and biological screening of novel compounds.
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.
References
- 1. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
Safety Operating Guide
Navigating the Disposal of (Methoxyethynyl)benzene: A Guide for Laboratory Professionals
For immediate release:
Summary of Chemical Hazards
The disposal plan for (Methoxyethynyl)benzene is predicated on the hazards associated with its benzene core and the reactive ethynyl group. Benzene is a known carcinogen and is highly flammable.[1][2] The presence of the ethynyl group introduces the potential for thermal instability and rapid, exothermic rearrangement reactions.
| Hazard | Associated Functional Group | Potential Consequences |
| Flammability | Benzene Ring | Fire or explosion upon contact with ignition sources.[1][3] |
| Carcinogenicity | Benzene Ring | May cause cancer.[1][2] |
| Chemical Instability | Ethynyl Ether | Potential for thermal decomposition or rearrangement. |
| Toxicity | Benzene Ring | Harmful if inhaled, ingested, or in contact with skin. |
Proper Disposal Protocol
The proper disposal of this compound requires a multi-step approach focused on containment, labeling, and coordination with hazardous waste management services.
1. Personal Protective Equipment (PPE): Before handling this compound, personnel must wear appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A flame-retardant laboratory coat
-
Closed-toe shoes
All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[2]
2. Waste Collection and Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be made of a material compatible with organic solvents.
-
Solid Waste: Any solid waste contaminated with this compound, such as pipette tips, contaminated gloves, or absorbent materials, must be collected in a separate, clearly labeled hazardous waste container.[2]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic, Carcinogen).
3. Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area away from heat sources, open flames, and incompatible materials.[3][4] Storage should be in a designated satellite accumulation area for hazardous waste.
4. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and known hazards.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[3]
-
Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Navigating the Safe Handling of (Methoxyethynyl)benzene: A Comprehensive Guide
Essential Personal Protective Equipment (PPE)
When handling (Methoxyethynyl)benzene, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Eye and Face Protection: Tightly fitting safety goggles or a face shield are crucial to protect against splashes and vapors. Standard safety glasses do not offer sufficient protection.[1][2]
Skin Protection: Chemical-resistant gloves are required. Nitrile gloves may offer splash protection but are not suitable for prolonged contact.[3] It is advisable to consult glove manufacturer compatibility charts for specific breakthrough times. A flame-retardant lab coat, long pants, and closed-toe shoes are also essential to protect the skin.[2][3]
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]
Operational Plan for Safe Handling
A clear and systematic operational plan is critical for minimizing risks during the handling and use of this compound.
Engineering Controls:
-
Ventilation: All procedures should be performed in a well-ventilated laboratory, with all handling of the compound occurring inside a certified chemical fume hood.[4]
-
Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Work Practices:
-
Avoid Inhalation and Contact: Do not breathe vapors and avoid all contact with skin and eyes.[1][5][6]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment.[4][5]
-
Static Discharge: Take precautionary measures against static discharge.[4]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
-
Container Handling: Keep containers tightly closed when not in use.[4][5]
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for flammable organic waste.[7][8] Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste: Contaminated materials such as gloves, pipette tips, and absorbent pads should be collected in a separate, clearly labeled hazardous waste container.[3]
Disposal Procedure:
-
All waste must be disposed of through a licensed hazardous waste disposal company.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour this compound down the drain.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for the surrogate compound, phenylacetylene, which should be considered as indicative for this compound.
| Property | Value |
| Molecular Formula | C₈H₆ |
| Molecular Weight | 102.14 g/mol |
| Boiling Point | 142-144 °C |
| Flash Point | 31 °C (87.8 °F) |
| Density | 0.93 g/mL at 25 °C |
Experimental Protocol Considerations
When designing experiments involving this compound, the following safety considerations, drawn from protocols for phenylacetylene, should be integrated:
-
Inert Atmosphere: Reactions involving alkynes are often sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions and potential hazards.
-
Temperature Control: Due to its flammability, reactions should be conducted with careful temperature control, using heating mantles or oil baths rather than open flames.
-
Quenching: The reaction mixture should be carefully quenched at the end of the experiment, often by slowly adding a proton source (e.g., water or a mild acid) at a low temperature to neutralize any reactive species.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. synerzine.com [synerzine.com]
- 3. web.mit.edu [web.mit.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. disposing of small quantities of hydrocarbons | UK Science Technician Community [community.preproom.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
